molecular formula C2H7NO2 B112469 2-(Aminooxy)ethanol CAS No. 3279-95-6

2-(Aminooxy)ethanol

カタログ番号: B112469
CAS番号: 3279-95-6
分子量: 77.08 g/mol
InChIキー: WWWTWPXKLJTKPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Aminooxy)ethanol (CAS 3279-95-6) is a versatile bifunctional compound of significant interest in organic synthesis and bioconjugation chemistry. Its molecular formula is C₂H₇NO₂, and it has a molecular weight of 77.08 g/mol [ ]. This compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability [ ][ ]. The core utility of this compound stems from the unique reactivity of its aminooxy functional group (-ONH₂). This group exhibits enhanced nucleophilicity, a phenomenon known as the alpha effect , which makes it highly effective for chemoselective reactions with carbonyl groups [ ]. Its primary application is in oxime ligation , where it reacts efficiently with aldehydes and ketones under mild, aqueous conditions to form stable oxime bonds [ ]. This reliable and specific reaction is classified as a "click-type" chemistry, making it indispensable for creating complex molecular constructs [ ]. Researchers utilize this compound across multiple disciplines. In biotechnology and pharmaceutical research , it serves as a building block for modifying proteins, peptides, and oligonucleotides, enabling the attachment of labels, drugs, or other functional moieties [ ]. In materials science , it is used to functionalize surfaces and nanoparticles, such as creating probes for detecting oxidative stress biomarkers [ ]. The compound also acts as a key intermediate in the synthesis of more complex molecules and monodisperse oligoethylene glycols [ ]. Patented synthesis routes have been developed for its production, highlighting its importance as a pharmaceutical intermediate [ ]. Handling and Safety: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It requires careful handling; please refer to the associated Safety Data Sheet (SDS) for detailed hazard information [ ].

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-aminooxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2/c3-5-2-1-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWTWPXKLJTKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186454
Record name Ethanol, 2-(aminooxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3279-95-6
Record name Ethanol, 2-(aminooxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(aminooxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminooxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminooxy)ethanol: Properties, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-(Aminooxy)ethanol. A versatile bifunctional molecule, this compound serves as a valuable building block and linker in various scientific disciplines, particularly in the fields of drug development and bioconjugation. Its unique aminooxy group allows for the formation of stable oxime bonds with aldehydes and ketones, a cornerstone of modern bioorthogonal chemistry.

Core Chemical Properties and Structure

This compound, with the CAS number 3279-95-6, is a colorless to light yellow liquid at room temperature.[1][2] Its structure features a primary alcohol and an aminooxy group, rendering it a useful hydrophilic linker in bioconjugation strategies.

The chemical structure of this compound is as follows:

HO-CH₂-CH₂-O-NH₂

Quantitative Chemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂H₇NO₂[1][2][3]
Molecular Weight 77.08 g/mol [1][2][3]
Boiling Point 238.6 °C at 760 mmHg[1]
Density 1.115 g/cm³ (estimate)[1]
Flash Point 98.1 °C[1]
Refractive Index 1.437 (estimate)[1]
LogP -0.43070[1]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 3.78 (s, 4H)[2]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 76.3, 60.7[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in bioconjugation are provided below. These protocols are intended for use by qualified researchers and scientists.

Synthesis of this compound

This protocol is adapted from a patented synthesis method and involves the reaction of N-hydroxyphthalimide with 2-bromoethanol, followed by hydrazinolysis.[4][5]

Step 1: Synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione (Intermediate)

  • Reaction Setup: In a suitable reactor, sequentially add N-hydroxyphthalimide, dimethylformamide (DMF), and triethylamine (TEA).

  • Heating and Addition: Raise the temperature of the reactor to 60 °C.

  • Begin the dropwise addition of 2-bromoethanol, carefully controlling the rate to maintain the reaction temperature below 95 °C.

  • Thermal Reaction: After the complete addition of 2-bromoethanol, maintain the reaction mixture at a temperature between 85-95 °C for two hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Wash the residue sequentially with dichloromethane (DCM), 10% hydrochloric acid, a saturated solution of sodium bicarbonate, and water.

    • Concentrate the organic layer to a constant weight.

  • Purification: Recrystallize the crude product from ethanol to obtain the intermediate, 2-(2-hydroxyethoxy)isoindoline-1,3-dione.

Step 2: Synthesis of this compound

  • Reaction Setup: In a clean reactor, add methanol (MeOH) and the intermediate product from Step 1. Stir the mixture.

  • Hydrazinolysis: Begin the dropwise addition of hydrazine hydrate. After the addition is complete, increase the temperature to 68 °C and maintain for a specified period.

  • Work-up:

    • Cool the reaction mixture.

    • Filter the mixture and concentrate the filtrate.

    • Add chloroform to the concentrated filtrate, filter again, and concentrate the filtrate.

  • Final Purification: Distill the residue under reduced pressure to obtain pure this compound.

G Synthesis of this compound cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis N-hydroxyphthalimide N-hydroxyphthalimide Reaction Reaction N-hydroxyphthalimide->Reaction 2-bromoethanol 2-bromoethanol 2-bromoethanol->Reaction Intermediate 2-(2-Hydroxyethoxy)isoindoline-1,3-dione Reaction->Intermediate DMF, TEA, 60-95°C Hydrazinolysis Hydrazinolysis Intermediate->Hydrazinolysis Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Hydrazinolysis Final_Product This compound Hydrazinolysis->Final_Product MeOH, 68°C

Synthesis of this compound Workflow
Application in Bioconjugation: Labeling of Glycoproteins

This compound and its derivatives are extensively used in the site-specific modification of biomolecules through oxime ligation. The following protocol details a general procedure for labeling glycoproteins.[6][7][8]

  • Preparation of the Antibody Solution:

    • Dissolve the antibody (e.g., IgG) in 1X PBS buffer to a concentration of 20-100 µM (approximately 3-15 mg/mL for IgG). Ensure the buffer is free of primary amines.

  • Oxidation of Carbohydrate Groups:

    • Prepare a fresh 100 mM stock solution of sodium periodate (NaIO₄) in deionized water.

    • To the antibody solution, add 1/10th volume of a 10X reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5).

    • Add 1/10th volume of the NaIO₄ stock solution to the antibody mixture.

    • Incubate the reaction for 10-30 minutes at room temperature or on ice, protected from light.

    • Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.

  • Preparation of the Aminooxy Reagent Stock Solution:

    • Prepare a stock solution (e.g., 5 mM) of the aminooxy-functionalized label (e.g., a derivative of this compound coupled to a fluorescent dye) in an appropriate solvent like water, DMSO, or DMF.

  • Labeling Reaction (Oxime Ligation):

    • Add a molar excess (e.g., 50 molar equivalents) of the aminooxy reagent to the oxidized glycoprotein solution.

    • (Optional but recommended) To catalyze the reaction, especially at neutral pH, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled glycoprotein from unreacted reagents using size-exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration.

  • Characterization:

    • Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy.

G Glycoprotein Labeling via Oxime Ligation Glycoprotein Glycoprotein Oxidation Oxidation Glycoprotein->Oxidation NaIO₄ Oxidized_Glycoprotein Aldehyde-functionalized Glycoprotein Oxidation->Oxidized_Glycoprotein Oxime_Ligation Oxime_Ligation Oxidized_Glycoprotein->Oxime_Ligation Aminooxy_Linker Aminooxy-functionalized Label (e.g., this compound derivative) Aminooxy_Linker->Oxime_Ligation Labeled_Glycoprotein Labeled_Glycoprotein Oxime_Ligation->Labeled_Glycoprotein Aniline (catalyst, optional)

Workflow for Glycoprotein Labeling

Signaling Pathways and Logical Relationships

The primary utility of this compound in a biological context is not as a modulator of signaling pathways itself, but as a tool to study them. Through oxime ligation, it enables the attachment of probes, tags, or therapeutic agents to specific biomolecules (like glycoproteins on a cell surface). This allows for the visualization, tracking, and functional analysis of these biomolecules within their native signaling cascades.

The logical relationship in its application is a straightforward, two-step bioorthogonal conjugation strategy:

  • Introduction of a carbonyl group: An aldehyde or ketone is either naturally present or chemically introduced onto the target biomolecule.

  • Oxime bond formation: The aminooxy group of this compound or its derivative reacts specifically with the carbonyl group to form a stable oxime linkage.

G Logical Relationship of Oxime Ligation Target_Biomolecule Target Biomolecule (e.g., Protein, Glycan) Carbonyl_Introduction Introduction of Aldehyde/Ketone Target_Biomolecule->Carbonyl_Introduction Functionalized_Biomolecule Biomolecule with Carbonyl Group Carbonyl_Introduction->Functionalized_Biomolecule Chemoselective_Reaction Oxime Ligation Functionalized_Biomolecule->Chemoselective_Reaction Aminooxy_Reagent This compound Derivative Aminooxy_Reagent->Chemoselective_Reaction Conjugated_Product Bioconjugate Chemoselective_Reaction->Conjugated_Product

References

An In-depth Technical Guide to 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3279-95-6

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminooxy)ethanol is a bifunctional molecule that has garnered significant interest in the fields of bioconjugation, medicinal chemistry, and materials science. Its structure, featuring both a reactive aminooxy group and a primary alcohol, allows for versatile applications, most notably in the chemoselective ligation to carbonyl-containing molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug development and bioconjugation.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3279-95-6[2]
Molecular Formula C₂H₇NO₂[2][3]
Molecular Weight 77.08 g/mol [2][3]
Appearance Colorless liquid[1]
Boiling Point 238.6 °C at 760 mmHg[1]
Density 1.115 g/cm³[1]
Flash Point 98.1 °C[1]
Refractive Index 1.437[1]
Synonyms O-(2-Hydroxyethyl)hydroxylamine, 2-(aminooxy)ethan-1-ol[2]
Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (300 MHz, CDCl₃) δ 3.78 (s, 4H)[3]
¹³C NMR (75 MHz, CDCl₃) δ 76.3, 60.7[3]
Infrared (IR) Spectroscopy Characteristic peaks for O-H, N-H, C-H, and C-O stretching and bending vibrations are expected. A broad absorption around 3300-3500 cm⁻¹ (O-H and N-H stretch), C-H stretching just below 3000 cm⁻¹, and C-O stretching in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ at m/z = 77 is expected. Common fragmentation patterns for alcohols include the loss of water (M-18) and α-cleavage. For the aminooxy group, cleavage of the N-O bond is possible.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from N-hydroxyphthalimide and 2-bromoethanol, followed by the deprotection of the phthalimide group using hydrazine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione

  • To a stirred solution of N-hydroxyphthalimide in a suitable solvent such as DMF, add an equimolar amount of a base (e.g., triethylamine).

  • Slowly add 2-bromoethanol to the reaction mixture at room temperature.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-(2-hydroxyethoxy)isoindoline-1,3-dione as a solid.

Step 2: Synthesis of this compound

  • Dissolve 2-(2-hydroxyethoxy)isoindoline-1,3-dione (1 equivalent) in methanol.[4]

  • Add hydrazine hydrate (1.5 equivalents) to the solution.[4]

  • Heat the reaction mixture to 70 °C for 1.5 hours.[4]

  • Cool the reaction to room temperature, at which point a precipitate of phthalhydrazide will form.[4]

  • Filter the mixture to remove the precipitate and wash the solid with chloroform.[4]

  • Combine the filtrate and the washings, and concentrate under reduced pressure.[4]

  • The resulting residue is then purified by vacuum distillation to yield this compound as a colorless oil.[4] The purity of the final product should be confirmed by NMR spectroscopy.

Synthesis_of_2_Aminooxyethanol cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection N-hydroxyphthalimide N-hydroxyphthalimide Intermediate 2-(2-Hydroxyethoxy)isoindoline-1,3-dione N-hydroxyphthalimide->Intermediate 1. Base (e.g., TEA) 2. 2-bromoethanol 2-bromoethanol 2-bromoethanol 2-bromoethanol->Intermediate Final_Product This compound Intermediate->Final_Product Hydrazine Hydrate, MeOH, 70°C Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Figure 1: Synthesis workflow for this compound.

Reactivity and Applications in Bioconjugation

The primary utility of this compound lies in the chemoselective reactivity of its aminooxy group towards aldehydes and ketones, a reaction known as oxime ligation. This reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.

Oxime Ligation

The reaction between the aminooxy group of this compound and a carbonyl group (aldehyde or ketone) forms a stable oxime bond. This reaction is typically carried out under mild acidic to neutral pH conditions (pH 4-7). The rate of oxime formation can be significantly accelerated by the use of a nucleophilic catalyst, with aniline and its derivatives being the most commonly employed.

Oxime_Ligation Aminooxyethanol This compound (H₂N-O-CH₂CH₂-OH) Oxime Stable Oxime Linkage (R-C(=N-O-CH₂CH₂-OH)-R') Aminooxyethanol->Oxime Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Oxime pH 4-7 Aniline (catalyst)

Figure 2: Oxime ligation reaction of this compound.

Application in Glycoprotein and Antibody Labeling

A significant application of this chemistry is in the site-specific modification of glycoproteins and antibodies. The carbohydrate moieties of these biomolecules can be mildly oxidized with sodium periodate (NaIO₄) to generate aldehyde groups. These aldehydes then serve as chemical handles for conjugation with aminooxy-functionalized molecules like this compound or its derivatives. This strategy is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug can be attached to the antibody via an aminooxy-containing linker.

Experimental Protocol: Labeling of an Antibody with an Aminooxy-Functionalized Payload

This protocol outlines the general steps for conjugating an aminooxy-functionalized payload to an antibody.

1. Antibody Preparation and Oxidation: a. Buffer exchange the antibody into an appropriate oxidation buffer (e.g., phosphate-buffered saline, pH 6.0). b. Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM. c. Incubate the reaction in the dark at 4°C for 30 minutes. d. Quench the reaction by adding an excess of a diol, such as ethylene glycol. e. Purify the oxidized antibody using a desalting column to remove excess periodate and quenching agent.

2. Oxime Ligation: a. To the purified, oxidized antibody, add the aminooxy-functionalized payload. A molar excess of the payload is typically used. b. If required, add a catalyst such as aniline to a final concentration of 10-100 mM to accelerate the reaction. c. Incubate the reaction at room temperature for 2-16 hours. d. Monitor the progress of the conjugation by a suitable analytical technique (e.g., HIC-HPLC, SEC-HPLC, or mass spectrometry).

3. Purification of the Antibody-Payload Conjugate: a. Once the reaction is complete, purify the conjugate from unreacted payload and catalyst using size exclusion chromatography (SEC) or other appropriate chromatographic techniques. b. Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Antibody_Labeling_Workflow Start Start: Antibody Oxidation 1. Oxidation (NaIO₄) Start->Oxidation Purification1 2. Purification (Desalting Column) Oxidation->Purification1 Ligation 3. Oxime Ligation (Aminooxy-Payload, Aniline) Purification1->Ligation Purification2 4. Purification (SEC) Ligation->Purification2 End End: Antibody-Payload Conjugate Purification2->End

Figure 3: Experimental workflow for antibody labeling.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[2] It can cause skin irritation and serious eye damage.[2] It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical tool for researchers, particularly in the field of bioconjugation and drug development. Its ability to undergo efficient and chemoselective oxime ligation with aldehydes and ketones provides a robust method for the site-specific modification of biomolecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the development of novel bioconjugates and therapeutics.

References

An In-depth Technical Guide to the Synthesis of 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 2-(aminooxy)ethanol, a crucial intermediate in the development of various pharmaceuticals and a versatile building block in organic chemistry. This document details the underlying reaction mechanisms, provides structured quantitative data, and outlines detailed experimental protocols.

Introduction

This compound, also known as O-(2-hydroxyethyl)hydroxylamine, is a bifunctional molecule featuring both an aminooxy and a primary alcohol group. This unique combination of functionalities makes it a valuable reagent for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its ability to form stable oxime ethers with aldehydes and ketones allows for its use in bioconjugation, drug delivery systems, and as a linker in various chemical probes. This guide focuses on the most common and reliable synthetic route, proceeding via a phthalimide-protected intermediate.

Core Synthesis Pathway

The most widely adopted synthetic route to this compound involves a two-step process starting from N-hydroxyphthalimide. This method, a variation of the Gabriel synthesis, is favored for its high yields and the crystalline nature of its intermediate, which allows for easy purification.

The overall synthesis can be summarized as follows:

  • O-Alkylation of N-Hydroxyphthalimide: N-hydroxyphthalimide is reacted with a suitable 2-carbon electrophile bearing a hydroxyl group or a precursor. A common and effective reagent for this step is 2-bromoethanol. This reaction proceeds via an SN2 mechanism to yield the intermediate, N-(2-hydroxyethoxy)phthalimide.

  • Hydrazinolysis of N-(2-hydroxyethoxy)phthalimide: The phthalimide protecting group is subsequently removed by treatment with hydrazine hydrate. This step releases the desired this compound and forms a stable phthalhydrazide byproduct, which can be easily removed by filtration.

Below is a diagram illustrating the overall synthesis workflow.

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrazinolysis N_hydroxyphthalimide N-Hydroxyphthalimide intermediate N-(2-Hydroxyethoxy)phthalimide N_hydroxyphthalimide->intermediate Base (e.g., Triethylamine) Solvent (e.g., DMF) two_bromoethanol 2-Bromoethanol two_bromoethanol->intermediate product This compound intermediate->product Solvent (e.g., Methanol) hydrazine Hydrazine Hydrate hydrazine->product byproduct Phthalhydrazide

Caption: Overall synthesis workflow for this compound.

Reaction Mechanisms

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of O-Alkylation

The O-alkylation of N-hydroxyphthalimide with 2-bromoethanol is a classic example of a Williamson ether synthesis, proceeding through an SN2 pathway. The presence of a base is essential to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen anion. This anion then attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide leaving group.

O_Alkylation_Mechanism start N-Hydroxyphthalimide + Base anion N-Hydroxyphthalimide Anion start->anion Deprotonation transition_state SN2 Transition State anion->transition_state Nucleophilic Attack bromoethanol 2-Bromoethanol bromoethanol->transition_state product N-(2-Hydroxyethoxy)phthalimide transition_state->product Bromide Departure

Caption: Proposed mechanism for the O-alkylation step.
Mechanism of Hydrazinolysis

The hydrazinolysis of the N-(2-hydroxyethoxy)phthalimide intermediate is a robust method for deprotection. The reaction is initiated by the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide group. This is followed by a series of proton transfers and intramolecular cyclization to form the stable, six-membered phthalhydrazide ring, leading to the release of the free this compound.

Hydrazinolysis_Mechanism intermediate N-(2-Hydroxyethoxy)phthalimide adduct Tetrahedral Intermediate intermediate->adduct Nucleophilic Attack hydrazine Hydrazine hydrazine->adduct cyclization Intramolecular Cyclization adduct->cyclization phthalhydrazide Phthalhydrazide cyclization->phthalhydrazide product This compound cyclization->product Release

Caption: Proposed mechanism for the hydrazinolysis step.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound and its intermediate.

StepReactantsSolventBaseTemperature (°C)Time (h)Yield (%)Reference
O-Alkylation N-Hydroxyphthalimide, 2-BromoethanolDMFTriethylamine< 952Not specified for intermediate[1]
Hydrazinolysis N-(2-hydroxyethoxy)phthalimide, Hydrazine HydrateMethanol-68Not specified78[1][2]

Detailed Experimental Protocols

The following protocols are compiled from various literature sources to provide a detailed methodology for each step.[1][2]

Synthesis of N-(2-hydroxyethoxy)phthalimide (Intermediate)

Reagents and Materials:

  • N-Hydroxyphthalimide

  • 2-Bromoethanol

  • Triethylamine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a clean, dry round-bottom flask, add N-hydroxyphthalimide, dimethylformamide (DMF), and triethylamine (TEA).

  • Begin stirring the mixture and heat the reactor to 60°C.

  • Slowly add 2-bromoethanol dropwise, ensuring the reaction temperature does not exceed 95°C.

  • After the addition is complete, maintain the reaction mixture at 85-95°C for 2 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a constant weight.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-hydroxyethoxy)phthalimide.

Synthesis of this compound

Reagents and Materials:

  • N-(2-hydroxyethoxy)phthalimide

  • Hydrazine Hydrate

  • Methanol

  • Chloroform

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve the N-(2-hydroxyethoxy)phthalimide intermediate in methanol and begin stirring.

  • Add hydrazine hydrate dropwise to the solution.

  • After the addition is complete, heat the mixture to 68°C and maintain this temperature for 1.5 hours.[2]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

  • Filter the slurry and wash the solid with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • To the residue, add chloroform. This may cause further precipitation of any remaining phthalhydrazide.

  • Filter the mixture again and concentrate the filtrate.

  • Purify the resulting crude product by vacuum distillation (e.g., 75-80°C at 0.025 mmHg) to yield this compound as a colorless oil.[2]

Conclusion

The synthesis of this compound via the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis is a well-established and efficient method. This guide has provided a detailed overview of the synthesis pathway, the underlying mechanisms, quantitative data, and comprehensive experimental protocols to aid researchers in the successful preparation of this valuable chemical intermediate. The provided information is intended to serve as a foundational resource for scientists and professionals in the field of drug development and organic synthesis.

References

O-(2-Hydroxyethyl)hydroxylamine reactivity with carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of O-(2-Hydroxyethyl)hydroxylamine with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-Hydroxyethyl)hydroxylamine is an alkoxyamine derivative that engages in a highly valuable chemical transformation with carbonyl compounds known as oxime ligation. This reaction, which forms a stable oxime bond, is a cornerstone of bioconjugation and chemical biology.[1][2] Its utility stems from the high chemoselectivity between the aminooxy group and an aldehyde or ketone, proceeding under mild, aqueous conditions with water as the sole byproduct.[1][3] The resulting oxime linkage is significantly more stable than analogous imine or hydrazone bonds, particularly at physiological pH, making it an ideal tool for the site-specific modification of sensitive biomolecules, drug delivery systems, and the synthesis of advanced materials.[2][4]

Core Reaction Mechanism

The formation of an oxime from O-(2-Hydroxyethyl)hydroxylamine and a carbonyl compound (aldehyde or ketone) is a condensation reaction that proceeds through a two-step mechanism.[3]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral carbinolamine or hemiaminal intermediate.[3][5]

  • Dehydration: The hemiaminal intermediate is unstable and undergoes a subsequent acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form the stable C=N double bond of the oxime.[3]

The overall reaction is reversible, and the rate is highly dependent on the pH of the medium.[1]

Caption: General mechanism of oxime formation.

Reaction Kinetics and Influencing Factors

The efficiency and rate of oxime formation are governed by several critical parameters. Optimizing these factors is essential for achieving high yields, particularly in the context of sensitive biological molecules.

pH Dependence

The rate of oxime ligation is markedly pH-dependent.[1]

  • Optimal pH: For uncatalyzed reactions, the optimal pH is typically in the slightly acidic range of 4 to 5.[1] In this window, there is a sufficient concentration of the protonated carbonyl group, which increases its electrophilicity, while the hydroxylamine's nitrogen remains adequately nucleophilic.[1]

  • Low pH (<4): At highly acidic pH, the nucleophilic hydroxylamine becomes protonated on the nitrogen atom, reducing its nucleophilicity and slowing down the initial addition step.[3]

  • Neutral/High pH (>6): At neutral or alkaline pH, the uncatalyzed reaction is often slow.[1] The dehydration of the hemiaminal intermediate, which is the rate-determining step in the pH range of approximately 3 to 7, is acid-catalyzed and thus becomes less efficient as the pH increases.[3]

Catalysis at Neutral pH

For many applications in drug development and proteomics, reactions must be performed at or near physiological pH (7.4). Under these conditions, the uncatalyzed reaction is slow.[6] Nucleophilic catalysts, most notably aniline and its derivatives, are used to significantly accelerate the reaction rate.[1][7]

  • Aniline Catalysis: Aniline can enhance the reaction rate by up to 40-fold at neutral pH.[7] The mechanism involves the formation of a more reactive anilinium imine intermediate, which is then rapidly displaced by the hydroxylamine.

  • Advanced Catalysts: While effective, aniline can be toxic.[4] This has led to the development of alternative catalysts with lower toxicity and improved efficiency, such as various aminobenzoic acids, 2-aminophenols, and p-phenylenediamine (pPDA).[4][7]

Aniline_Catalysis_Pathway Reactants Carbonyl (R₂C=O) + O-(2-Hydroxyethyl)hydroxylamine SchiffBase Protonated Schiff Base Intermediate [R₂C=N⁺H-Ar] Reactants->SchiffBase 1. Aniline attacks carbonyl 2. Dehydration Catalyst Aniline (Ar-NH₂) Catalyst->SchiffBase Hemiaminal Hemiaminal Intermediate SchiffBase->Hemiaminal Hydroxylamine attacks Schiff Base Oxime Oxime Product + Regenerated Catalyst Hemiaminal->Oxime Elimination of Aniline Catalyst

Caption: Aniline-catalyzed oxime ligation pathway.

Nature of the Carbonyl Precursor

The structure of the carbonyl compound significantly influences both the reaction rate and the stability of the resulting oxime.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive electrophiles than ketones due to reduced steric hindrance and greater partial positive charge on the carbonyl carbon.[8] Consequently, oxime formation is typically faster with aldehydes.

  • Electronic Effects: Aromatic aldehydes are potent electrophiles and can exhibit enhanced reactivity compared to some aliphatic carbonyls.[6]

  • Stability: Oximes derived from ketones generally exhibit greater hydrolytic stability than those formed from aldehydes.[9]

Quantitative Data Summary

The quantitative analysis of reaction kinetics and product stability is crucial for designing robust conjugation strategies.

Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages This table illustrates the superior stability of the oxime linkage compared to various isostructural hydrazone linkages at neutral pD (equivalent to pH in D₂O). The rate constant for the oxime is set as the baseline.

Conjugate TypeLinkageRelative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0
Oxime C=N-OH 1
SemicarbazoneC=N-NHC(O)NH₂~160
AcetylhydrazoneC=N-NHC(O)CH₃~300
MethylhydrazoneC=N-NHCH₃~600
(Data adapted from studies on isostructural conjugates, highlighting that the oxime is 160 to 600 times more stable than the corresponding hydrazones at neutral pH.)[9][10]

Table 2: Effect of Catalysts on Oxime Ligation Kinetics This table summarizes the impact of different catalysts on the rate of oxime formation, demonstrating the significant rate enhancement achieved with nucleophilic catalysts at neutral pH.

CatalystConcentrationpHRelative Rate EnhancementNotes
None-7.01x (Baseline)Reaction is very slow.[7]
Aniline10-100 mM7.0Up to 40xThe standard catalyst, but has toxicity concerns.[6][7]
m-Phenylenediamine (mPDA)100 mM7.0~100x (~2.5x vs. Aniline)Stronger catalyst than aniline, but may have oxidative instability.[7]
3,5-Diaminobenzoic acid (3,5-DABA)10 mM7.0>2x vs. AnilineAn alternative with improved biocompatibility and stability.[7]

Experimental Protocols

Protocol 1: Classical Synthesis of an Oxime

This protocol describes a general method for synthesizing an oxime under reflux conditions.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol) or Sodium Acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the carbonyl compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[1]

  • Add pyridine (2.0 mmol) to the mixture to act as a base, neutralizing the HCl released.[1]

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol solvent using a rotary evaporator.[1]

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and wash with 1 M HCl (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • Purify the crude product by recrystallization or column chromatography as needed.[1]

Protocol 2: Aniline-Catalyzed Ligation for Bioconjugation at Neutral pH

This protocol is adapted for conjugating a hydroxylamine-modified molecule to a biomolecule containing an aldehyde or ketone.

Materials:

  • Carbonyl-containing biomolecule (e.g., protein, peptide)

  • O-(2-Hydroxyethyl)hydroxylamine or a derivative (typically 10-50 fold molar excess)

  • Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)

  • Aniline stock solution (e.g., 1 M in a compatible organic solvent like DMF or DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare a solution of the carbonyl-containing biomolecule in the phosphate buffer to the desired concentration (e.g., 10-100 µM).

  • Prepare a stock solution of the O-(2-Hydroxyethyl)hydroxylamine derivative.

  • Add the hydroxylamine derivative to the biomolecule solution to the desired final excess concentration.

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[6]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[1]

  • Monitor the conjugation progress using appropriate analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE.

  • Once the desired level of conjugation is achieved, purify the bioconjugate using a suitable method like size-exclusion chromatography to remove the excess reagents and aniline catalyst.[1][6]

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Ligation Reaction cluster_purify 3. Purification Prep_Bio Dissolve Carbonyl-Biomolecule in Buffer (pH 7) Mix Combine Reactants and Add Aniline Catalyst Prep_Bio->Mix Prep_HA Prepare O-(2-Hydroxyethyl)hydroxylamine Solution Prep_HA->Mix Prep_Cat Prepare Aniline Catalyst Stock Prep_Cat->Mix Incubate Incubate at RT or 37°C (1-4 hours) Mix->Incubate Monitor Monitor Progress (HPLC, MS, etc.) Incubate->Monitor Purify Remove Excess Reagents/Catalyst (e.g., Size-Exclusion Chromatography) Monitor->Purify Reaction Complete Analyze Characterize Final Bioconjugate Purify->Analyze

Caption: General experimental workflow for oxime ligation.

Protocol 3: Monitoring Oxime Stability by ¹H NMR Spectroscopy

This protocol allows for the quantitative measurement of the hydrolytic stability of an oxime bond.

Materials:

  • Purified oxime conjugate

  • Deuterated buffer solutions at desired pD values (e.g., pD 5.0, 7.0, 9.0 in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the purified oxime conjugate in a suitable deuterated solvent.

  • In an NMR tube, combine the oxime stock solution with a deuterated buffer to achieve the final desired concentration and pD.[9]

  • Acquire an initial ¹H NMR spectrum to serve as the time-zero (t=0) reference.[9]

  • Incubate the NMR tube at a constant, controlled temperature (e.g., 25°C or 37°C).[9]

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every few hours or days, depending on the expected stability).

  • For each spectrum, integrate the signals corresponding to a unique proton on the oxime conjugate and the corresponding proton on the hydrolysis product (the parent aldehyde/ketone).[9]

  • Calculate the concentration of the remaining oxime at each time point.

  • Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this plot yields the first-order rate constant (k) for hydrolysis.[9]

  • The half-life (t₁/₂) of the oxime can then be calculated using the equation: t₁/₂ = 0.693 / k.[9]

References

An In-depth Technical Guide to the Mechanism of Oxime Ligation with 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][2] This reaction forms a stable oxime bond through the condensation of an aminooxy-functionalized molecule, such as 2-(aminooxy)ethanol, with an aldehyde or ketone.[1][2] Its efficiency under mild, aqueous conditions and the stability of the resulting conjugate make it ideal for various applications, including the site-specific modification of proteins, peptides, and other biomolecules.[2][3][4]

This technical guide provides a comprehensive overview of the core principles governing oxime ligation with this compound, detailed experimental protocols, and quantitative data to enable researchers to effectively apply this versatile chemistry in their work.

Core Mechanism of Oxime Bond Formation

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism involving a tetrahedral intermediate, followed by dehydration to yield the stable oxime product.[1][2][4] The overall process is reversible; however, the equilibrium strongly favors the formation of the stable oxime.[2]

The key steps are:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group in this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This step leads to the formation of a transient, unstable tetrahedral intermediate (a hemiaminal or carbinolamine).[1][4] The aminooxy group is a potent nucleophile due to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen.[4]

  • Acid-Catalyzed Dehydration: The tetrahedral intermediate then undergoes acid-catalyzed dehydration, resulting in the elimination of a water molecule and the formation of the stable C=N-O oxime bond.[1][4]

The reaction rate is significantly influenced by the pH of the medium.[2] A bell-shaped pH-rate profile is typically observed, with optimal rates occurring in a slightly acidic environment (pH 4-5).[2][5][6] This is because the reaction requires protonation of the carbonyl group to enhance its electrophilicity, while at very low pH, the aminooxy nucleophile becomes protonated and thus non-reactive.[2] For many biological applications that necessitate physiological pH (around 7.4), the reaction is considerably slower, often requiring catalysis.[7]

Oxime_Ligation_Mechanism cluster_intermediate Intermediate cluster_product Product Aminooxy R1-ONH₂ (this compound) Tetrahedral R1-O-NH-C(OH)-R2R3 (Tetrahedral Intermediate) Aminooxy->Tetrahedral Nucleophilic Attack Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Carbonyl->Tetrahedral Oxime R1-O-N=C-R2R3 (Oxime) Tetrahedral->Oxime Dehydration (+H⁺, -H₂O) Water H₂O

Mechanism of Oxime Ligation.

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, nucleophilic catalysts are often employed. Aniline and its derivatives are effective catalysts that significantly accelerate oxime formation.[5][6] The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is a more reactive intermediate and more susceptible to attack by the aminooxy-containing molecule.[5] This catalytic cycle increases the overall rate of oxime formation.

Substituted anilines, particularly those with electron-donating groups in the para position, have been shown to be superior catalysts at neutral pH.[8][9] For instance, p-phenylenediamine has demonstrated significantly higher catalytic efficiency compared to aniline.[8][9]

Catalytic_Cycle Carbonyl R-CHO (Aldehyde) Schiff_Base R-CH=N⁺H-Ar (Protonated Schiff Base) Carbonyl->Schiff_Base + Catalyst, +H⁺, -H₂O Catalyst Ar-NH₂ (Aniline Catalyst) Oxime R-CH=N-OR' (Oxime) Schiff_Base->Oxime + Aminooxy, -Catalyst, -H⁺ Aminooxy R'-ONH₂ (this compound)

Catalytic Cycle of Aniline in Oxime Ligation.

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is highly dependent on several factors, including pH and the presence of a catalyst. The following tables summarize key quantitative data to aid in reaction optimization.

Table 1: Effect of pH on the Rate of Aniline-Catalyzed Oxime Ligation

pHRelative Reaction RateNotes
4.0HighClose to the optimal pH for uncatalyzed reactions, catalysis further enhances the rate.[5]
5.0Very HighOften cited as the optimal pH for oxime ligation, providing a balance for intermediate dehydration and nucleophile reactivity.[3]
6.0ModerateReaction rate begins to decrease as the pH moves away from the acidic optimum.[6]
7.0Low to ModerateThe reaction is significantly slower at neutral pH without a catalyst, but aniline provides a notable rate enhancement.[6] p-Phenylenediamine is a more effective catalyst at this pH.[8][9]

Data compiled from studies on model oxime ligation reactions.[5][6]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystRelative Catalytic EfficiencyKey Advantages
Uncatalyzed1xSimple, but very slow at neutral pH.[8][9]
Aniline~20-40xThe traditional catalyst, provides significant rate enhancement over the uncatalyzed reaction.[6][10]
m-Phenylenediamine~15x more efficient than anilineHighly effective, especially at higher concentrations.[11]
p-Phenylenediamine~19-120xA highly efficient catalyst at neutral pH, allowing for rapid ligation even at low micromolar concentrations of reactants.[8][9]

Efficiency is relative to the uncatalyzed reaction at neutral pH.

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general framework for performing an oxime ligation reaction between a carbonyl-containing molecule and this compound.

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0, or 100 mM Sodium Acetate, pH 4.5

  • Catalyst (optional): Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

  • Quenching reagent (optional, e.g., excess acetone)

  • Analytical instruments (e.g., LC-MS, RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde or ketone-containing molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare a stock solution of this compound in the reaction buffer.

    • If using a catalyst, prepare a stock solution of the catalyst in an appropriate solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer and the stock solution of the carbonyl-containing molecule to the desired final concentration (e.g., 100 µM).

    • If using a catalyst, add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM).

    • Initiate the reaction by adding the this compound stock solution to the desired final concentration (e.g., 1.2 to 2-fold molar excess over the carbonyl compound).

    • Mix the solution thoroughly by vortexing or pipetting.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.[4] Reaction times can vary from minutes to several hours depending on the reactants, concentrations, and catalyst used.[4][12]

  • Monitoring and Purification:

    • Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by an appropriate technique such as RP-HPLC or LC-MS.[1][4]

    • (Optional) Once the reaction is complete, it can be quenched by adding an excess of a scavenger reagent.

    • Purify the oxime conjugate using a suitable chromatography method (e.g., size-exclusion chromatography, RP-HPLC) to remove unreacted starting materials and catalyst.[1]

Experimental_Workflow A Reagent Preparation (Carbonyl, Aminooxy, Buffer, Catalyst) B Reaction Setup (Combine Reactants in Buffer) A->B C Initiate Reaction (Add Aminooxy Compound) B->C D Incubation (Room Temperature or 37°C) C->D E Reaction Monitoring (LC-MS / RP-HPLC) D->E F Purification (Chromatography) E->F Reaction Complete G Characterization (e.g., Mass Spectrometry) F->G

General Experimental Workflow for Oxime Ligation.
Protocol for Labeling of a Protein with an Aminooxy-Functionalized Molecule

This protocol outlines the site-specific labeling of a protein containing a carbonyl group with a small molecule functionalized with an aminooxy group.

Materials:

  • Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution)

  • Aminooxy-functionalized small molecule (e.g., 13 µM solution)

  • Aniline stock solution (1 M in DMSO)

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 10 µM.[1]

  • Prepare a solution of the aminooxy-functionalized small molecule in the same buffer to a final concentration of 13 µM.[1]

  • To the protein solution, add the solution of the aminooxy-functionalized small molecule.[1]

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.[1]

  • Incubate the reaction mixture at room temperature.[1]

  • Monitor the progress of the reaction using a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.[1]

  • Once the reaction is complete, purify the labeled protein using a suitable technique like size-exclusion chromatography to remove excess reagents.[1]

Applications in Drug Development

The versatility and robustness of oxime ligation have led to its widespread adoption in various aspects of drug development:

  • Antibody-Drug Conjugates (ADCs): Oxime ligation enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to targeted cancer therapies with improved efficacy and reduced side effects.[13]

  • PEGylation of Proteins and Peptides: The attachment of polyethylene glycol (PEG) to therapeutic proteins and peptides via oxime ligation can enhance their in vivo circulation time, stability, and solubility.[13]

  • Hydrogel Formation: Biocompatible hydrogels for drug delivery and tissue engineering can be formed using oxime ligation.[13]

  • PET Tracer Synthesis: The rapid and efficient nature of this reaction is beneficial for the synthesis of radiolabeled tracers for positron emission tomography (PET) imaging.[12]

Conclusion

Oxime ligation with this compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. A thorough understanding of its mechanism, pH dependence, and catalysis is crucial for its successful implementation. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can effectively utilize this bioorthogonal reaction to advance their work in bioconjugation, drug discovery, and materials science.

References

The Chemistry of Precision: An In-depth Guide to Bioorthogonal Ligation with Aminooxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological systems, the ability to perform chemical reactions with surgical precision is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools to achieve this, allowing for the covalent modification of biomolecules in their native environment without interfering with endogenous processes.[1] Among these techniques, the ligation of aminooxy compounds with aldehydes or ketones to form stable oxime bonds has emerged as a robust and versatile strategy.[2][3] This technical guide delves into the core principles of aminooxy bioorthogonal chemistry, offering a comprehensive resource on its mechanism, kinetics, and practical applications, complete with detailed experimental protocols and quantitative data.

Core Principles: The Oxime Ligation

The foundation of this bioorthogonal strategy lies in the chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (C=N-O).[4][5] This reaction is highly specific, proceeding efficiently in complex biological milieu with minimal side reactions.[5] The remarkable stability of the resulting oxime bond, particularly when compared to analogous imine or hydrazone linkages, makes it ideal for applications requiring long-term stability under physiological conditions.[6][7][8]

The reaction mechanism proceeds via a two-step nucleophilic addition-elimination. The nitrogen atom of the aminooxy group, a potent nucleophile due to the "alpha effect" (enhanced nucleophilicity from the adjacent oxygen atom), attacks the electrophilic carbonyl carbon.[5] This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.[2]

The efficiency of oxime ligation is significantly influenced by pH, with optimal rates for the uncatalyzed reaction typically observed in a slightly acidic environment (pH 4-5).[2][9] However, for many biological applications, reactions must be performed at or near neutral pH. Under these conditions, the reaction rate is considerably slower but can be significantly accelerated by the use of nucleophilic catalysts, such as aniline and its derivatives.[2][3][4] Aniline catalysis proceeds by first forming a more reactive protonated Schiff base with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[2][10]

Quantitative Data for Oxime Ligation

The kinetics and stability of oxime ligation have been quantitatively characterized, providing valuable data for designing and optimizing bioconjugation strategies.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Aminooxyacetyl-peptide & BenzaldehydeAniline (100 mM)7.08.2 ± 1.0[4][11]
Aminooxy-functionalized PEG & ProteinUncatalyzed7.0- (Baseline)[9][12]
Aminooxy-functionalized PEG & ProteinAniline (10 mM)7.0~19-fold increase vs. p-Phenylenediamine[9][12]
Aminooxy-functionalized PEG & Proteinp-Phenylenediamine (10 mM)7.0~120-fold increase vs. uncatalyzed[9][12]
Table 1: Reaction Kinetics of Aminooxy Ligation. This table summarizes the second-order rate constants for oxime ligation under different conditions, highlighting the significant rate enhancement achieved with catalysts at neutral pH.
Linkage TypeTypical Equilibrium Constant (Keq) in M⁻¹Reference
Hydrazone10⁴ – 10⁶[5][11][13]
Oxime>10⁸[5][11][13]
Table 2: Comparison of Equilibrium Constants for Imine Formation. The significantly higher equilibrium constant for oxime formation underscores its thermodynamic stability compared to hydrazone linkages.
CatalystConcentrationRelative Rate Increase (vs. uncatalyzed at neutral pH)
Aniline100 mM~40-fold
p-Phenylenediamine10 mM~120-fold
Table 3: Catalytic Efficiency in Oxime Ligation at Neutral pH. This table compares the relative rate enhancement provided by different catalysts for oxime ligation at a biologically relevant pH.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the key chemical transformations and experimental workflows.

Uncatalyzed_Oxime_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1_CO_R2 R¹-(C=O)-R² (Aldehyde/Ketone) Tetrahedral_Intermediate R¹-C(OH)(NH-O-R³)-R² (Hemiaminal) R1_CO_R2->Tetrahedral_Intermediate Nucleophilic Attack H2N_O_R3 H₂N-O-R³ (Aminooxy Compound) H2N_O_R3->Tetrahedral_Intermediate Oxime R¹-C(=N-O-R³)-R² (Oxime) Tetrahedral_Intermediate->Oxime Dehydration Water H₂O

Caption: Uncatalyzed mechanism of oxime bond formation.

Aniline_Catalyzed_Oxime_Ligation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde R-CHO (Aldehyde) Schiff_Base R-CH=N⁺H-Ph (Protonated Schiff Base) Aldehyde->Schiff_Base Aniline Ph-NH₂ (Aniline Catalyst) Aniline->Schiff_Base Formation of Schiff Base Aminooxy H₂N-O-R' (Aminooxy Compound) Tetrahedral_Intermediate R-CH(NH-Ph)(NH-O-R') Aminooxy->Tetrahedral_Intermediate Transimination Schiff_Base->Tetrahedral_Intermediate Oxime R-CH=N-O-R' (Oxime) Tetrahedral_Intermediate->Oxime Collapse of Intermediate Aniline_Regen Ph-NH₂ (Catalyst Regenerated) Tetrahedral_Intermediate->Aniline_Regen

Caption: Aniline-catalyzed mechanism of oxime ligation.

Bioorthogonal_Labeling_Workflow Start Target Biomolecule (e.g., Protein, Glycan) Incorporate_Reporter Incorporate Reporter Group (Aldehyde/Ketone) Start->Incorporate_Reporter Metabolic Labeling or Genetic Incorporation Bioorthogonal_Ligation Bioorthogonal Ligation Incorporate_Reporter->Bioorthogonal_Ligation Labeled_Biomolecule Labeled Biomolecule Bioorthogonal_Ligation->Labeled_Biomolecule Aminooxy Probe Downstream_Applications Downstream Applications (Imaging, Drug Delivery, etc.) Labeled_Biomolecule->Downstream_Applications

Caption: General workflow for bioorthogonal labeling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving aminooxy compounds.

Protocol 1: Labeling of Glycoproteins with Aminooxy-Functionalized Dyes

This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with an aminooxy-containing fluorescent dye.[14]

Materials:

  • Glycoprotein to be labeled

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Aminooxy-functionalized fluorescent dye

  • Anhydrous DMSO (optional)

  • Purification resin (e.g., Sephadex) or ultrafiltration device

  • 1X Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody Solution: Dissolve the glycoprotein in 1X PBS buffer to a concentration of 3-15 mg/mL.[14]

  • Oxidize Carbohydrate Groups:

    • Add 1/10th volume of 10X reaction buffer to the glycoprotein solution.[14]

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.[15]

    • Incubate the reaction for 15-30 minutes at room temperature in the dark.[15]

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes at room temperature.[14]

  • Purify the Oxidized Glycoprotein: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.5-7.5).[15]

  • Prepare the Dye Stock Solution: Dissolve the aminooxy-functionalized dye in DMSO or water to create a 5-10 mM stock solution.[14]

  • Perform the Labeling Reaction:

    • Add a 20-50 fold molar excess of the aminooxy-dye solution to the oxidized glycoprotein.[15]

    • To accelerate the reaction, especially at neutral pH, aniline can be added to a final concentration of 10-100 mM.[15][16]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.[15][16]

  • Purify the Conjugate: Separate the labeled glycoprotein from the unreacted dye using size-exclusion chromatography (SEC) or another suitable purification method.[15]

  • Characterize the Conjugate: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.[14]

Protocol 2: Site-Specific Protein Immobilization on a Surface

This protocol outlines the immobilization of a protein containing an aldehyde or ketone group onto a surface functionalized with aminooxy groups.[15]

Materials:

  • Protein of interest with an accessible aldehyde or ketone group

  • Aminooxy-functionalized surface (e.g., glass slide, microarray plate)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Aniline (optional catalyst)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., BSA or casein solution)

Procedure:

  • Prepare the Protein:

    • If the protein does not have a native aldehyde or ketone, one can be introduced. For a protein with an N-terminal serine, dissolve it in PBS and add sodium periodate to a final concentration of 1-2 mM. Incubate in the dark for 15-30 minutes at room temperature, then purify using a desalting column.[15]

  • Immobilization Reaction:

    • Prepare a solution of the aldehyde-modified protein in the reaction buffer at a concentration of 0.1-1 mg/mL.[15]

    • (Optional) Add aniline to the protein solution to a final concentration of 50-100 mM.[15]

    • Apply the protein solution to the aminooxy-functionalized surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Washing and Blocking:

    • Wash the surface extensively with the wash buffer to remove unbound protein.

    • Block any remaining reactive sites on the surface by incubating with a blocking buffer for 1 hour at room temperature.

    • Wash the surface again with the wash buffer.

  • Validation: Confirm the successful immobilization of the protein using an appropriate detection method, such as an antibody-based assay (e.g., ELISA) or fluorescence imaging if the protein is labeled.

Protocol 3: General Procedure for Monitoring Oxime Ligation Kinetics

This protocol describes a general method for monitoring the progress of an oxime ligation reaction in solution, for example, between an aminooxy-functionalized peptide and a benzaldehyde-containing probe.[1]

Materials:

  • Aminooxy-functionalized molecule

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Aniline (catalyst)

  • Analytical instrument (e.g., HPLC, LC-MS)

  • Quenching solution (e.g., excess acetone or trifluoroacetic acid)

Procedure:

  • Prepare Reaction Mixture:

    • Dissolve the aminooxy-containing molecule and the aldehyde/ketone-containing molecule in the reaction buffer to a final concentration of 100 µM each.[1]

    • Add the aniline catalyst to the reaction mixture to a final concentration of 100 mM.[1]

  • Reaction Incubation: Incubate the reaction mixture at room temperature.[1]

  • Monitoring the Reaction:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[1]

    • Immediately quench the reaction by adding an excess of a scavenger like acetone (to react with unreacted aminooxy groups) or by acidification with trifluoroacetic acid (TFA).[1]

  • Analysis: Analyze the quenched aliquots by RP-HPLC or LC-MS to quantify the amount of product formed and the remaining starting materials over time.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve. The second-order rate constant can then be calculated from the initial rate and the initial concentrations of the reactants.

Applications in Drug Development and Beyond

The versatility and robustness of aminooxy bioorthogonal chemistry have led to its widespread adoption in various fields, particularly in drug development.

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies allows for targeted delivery to cancer cells, minimizing off-target toxicity.[7]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides can improve their pharmacokinetic properties, such as increasing their in vivo half-life.[7]

  • Cellular Imaging: The ability to label specific biomolecules on or inside living cells with fluorescent probes enables the visualization and tracking of biological processes in real-time.[7][17][18]

  • Hydrogel Formation: Biocompatible hydrogels can be formed using oxime ligation for applications in tissue engineering and controlled drug release.[7]

  • Surface Modification: The immobilization of biomolecules onto surfaces is crucial for the development of biosensors, diagnostic arrays, and other biotechnological tools.[7]

Conclusion

The bioorthogonal reaction between aminooxy compounds and carbonyls to form stable oxime linkages is a powerful and reliable tool for chemical biologists and drug development professionals.[1] Its high chemoselectivity, the stability of the resulting conjugate, and the ability to modulate reaction kinetics through catalysis make it suitable for a wide array of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.[1][6] By understanding the core principles and leveraging the detailed protocols provided in this guide, researchers can effectively harness the precision of aminooxy chemistry to advance their scientific endeavors.

References

An In-depth Technical Guide to Bioconjugation Using 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern drug development, diagnostics, and life sciences research.[1] The choice of chemical ligation strategy is critical, demanding high specificity, biocompatibility, and the formation of a stable linkage under physiological conditions. Oxime ligation, a bioorthogonal reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a robust and versatile method for creating stable bioconjugates.[2] This guide provides a comprehensive technical overview of bioconjugation utilizing 2-(Aminooxy)ethanol, a hydrophilic linker that enables the formation of stable oxime bonds.

This compound is a bifunctional molecule featuring a reactive aminooxy group and a terminal hydroxyl group. Its small size and hydrophilicity make it an attractive building block for more complex linker designs aimed at improving the solubility and pharmacokinetic properties of bioconjugates.[3] This document will delve into the core principles of oxime ligation with this compound, present key quantitative data, provide detailed experimental protocols for conjugation and characterization, and illustrate the underlying mechanisms and workflows.

Core Principles: The Chemistry of Oxime Ligation

The reaction between this compound and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a stable oxime ether bond. The aminooxy moiety (-ONH₂) is a potent nucleophile, a phenomenon attributed to the "alpha effect," where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen.[4]

The reaction is pH-dependent, with the optimal rate typically observed in a mildly acidic environment (pH 4.5-5.5).[4] Under these conditions, the carbonyl group is susceptible to protonation, increasing its electrophilicity, while a sufficient fraction of the aminooxy group remains unprotonated to act as a nucleophile. For many biological applications requiring neutral pH, the reaction rate can be significantly enhanced by the use of catalysts, such as aniline and its derivatives.[2][5]

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is essential for its effective use in bioconjugation protocols.

PropertyValueReference(s)
CAS Number 3279-95-6[4][5][6][7]
Molecular Formula C₂H₇NO₂[4][5][7]
Molecular Weight 77.08 g/mol [4][5][6][7]
Appearance Colorless liquid[7]
Boiling Point 238.6 °C at 760 mmHg[6][7]
Melting Point 61 °C[6]
Density 1.115 - 1.146 g/cm³[6][7]
Refractive Index 1.437[7]
Storage Temperature 2-8 °C[6]

Quantitative Data in Bioconjugation

The stability of the resulting linkage and the kinetics of its formation are critical parameters in the design of bioconjugates.

Comparative Hydrolytic Stability of C=N Linkages

The oxime bond formed through the reaction with this compound exhibits significantly greater stability compared to other common imine-based linkages, particularly at physiological pH.

Linkage TypeRelative StabilityHydrolysis Rate Constant (k_hyd) at pD 7.0 (s⁻¹)Half-life (t₁/₂) at pD 7.0Reference(s)
Oxime Most Stable~1 x 10⁻⁷~80 days[4]
AcetylhydrazoneModerately Stable~3 x 10⁻⁵~6.4 hours[4]
MethylhydrazoneLess Stable~6 x 10⁻⁵~3.2 hours[4]
SemicarbazoneLess Stable~1.6 x 10⁻⁵~12 hours[4]
Imine (Schiff Base)Least StableReadily hydrolyzesVery short[4]

Data is compiled from studies on isostructural conjugates to provide a direct comparison. pD is the equivalent of pH in deuterium oxide (D₂O).

Kinetics of Aniline-Catalyzed Oxime Ligation

The use of a catalyst like aniline can dramatically increase the rate of oxime bond formation, which is particularly important for reactions conducted at neutral pH. The observed rate constant (k_obs) is dependent on the catalyst concentration.

CatalystCatalyst Concentration (mM)k_obs (M⁻¹s⁻¹)
Aniline100.23
Aniline250.58
Aniline501.15
Aniline1002.30

Note: The specific values can vary depending on the reaction conditions, including the nature of the aldehyde or ketone, buffer composition, and temperature.

Experimental Protocols

The following are detailed methodologies for key experiments involving bioconjugation with this compound.

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein (e.g., an Antibody)

This protocol describes the mild oxidation of cis-diol moieties in the carbohydrate domains of glycoproteins to generate reactive aldehyde groups.

Materials:

  • Glycoprotein (e.g., IgG antibody)

  • 10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)

  • Sodium periodate (NaIO₄) stock solution (e.g., 100 mM in dH₂O, freshly prepared)

  • Ethylene glycol

  • Desalting column (e.g., Sephadex G-25)

Methodology:

  • Buffer Exchange: Dissolve the glycoprotein in 1X PBS buffer at a concentration of 3-15 mg/mL. Exchange the buffer to 1X Reaction Buffer using a desalting column.

  • Oxidation: To the glycoprotein solution, add 1/10th volume of the NaIO₄ stock solution.

  • Incubation: Incubate the reaction mixture for 10-30 minutes at room temperature or on ice, protected from light.

  • Quenching: Quench the oxidation reaction by adding ethylene glycol to a final concentration of 10-20 mM.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Purification: Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 1X PBS, pH 6.0-7.4. The oxidized glycoprotein is now ready for conjugation.

Protocol 2: Oxime Ligation of an Aldehyde-Containing Protein with this compound

This protocol details the conjugation of this compound to a protein containing aldehyde groups.

Materials:

  • Aldehyde-functionalized protein (from Protocol 1)

  • This compound

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

  • Aniline catalyst stock solution (e.g., 200 mM in DMSO or DMF) (Optional)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in the Reaction Buffer.

    • If using a catalyst, prepare a stock solution of aniline.

  • Reaction Setup:

    • In a reaction vessel, add the aldehyde-functionalized protein to the desired final concentration (e.g., 1-10 mg/mL).

    • Add this compound to a final concentration of 10-50 molar equivalents relative to the protein.

  • Catalysis (Optional): If a catalyst is used, add the aniline stock solution to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Upon completion, purify the conjugate to remove excess this compound and catalyst using a suitable method such as size-exclusion chromatography (Protocol 3).

Protocol 3: Purification of the Bioconjugate using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, effectively removing smaller, unreacted molecules from the larger bioconjugate.[8][9]

Materials:

  • Crude bioconjugate solution

  • SEC column with an appropriate molecular weight cutoff

  • SEC Mobile Phase (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the SEC Mobile Phase until a stable baseline is achieved.

  • Sample Loading: Load the crude bioconjugate solution onto the column. The injection volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the SEC Mobile Phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the eluent exits the column. The bioconjugate will typically elute in the first major peak, while smaller molecules will elute later.

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE (Protocol 4) and UV-Vis spectroscopy to identify the fractions containing the purified bioconjugate. Pool the desired fractions.

Protocol 4: Characterization of the Bioconjugate

A. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to assess the successful conjugation by observing a shift in the molecular weight of the protein.[10]

Materials:

  • Purified bioconjugate and unconjugated protein control

  • Molecular weight markers

  • 2x Laemmli sample buffer (containing SDS and a reducing agent)

  • Polyacrylamide gel

  • SDS-PAGE running buffer

  • Electrophoresis apparatus

  • Coomassie Brilliant Blue staining solution and destaining solution

Methodology:

  • Sample Preparation: Mix the bioconjugate and unconjugated control samples with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution for at least 1 hour, followed by destaining to visualize the protein bands.

  • Analysis: A successful conjugation will result in a band for the bioconjugate that migrates slower (appears at a higher molecular weight) than the band for the unconjugated protein.

B. Mass Spectrometry (MS)

Mass spectrometry provides a precise determination of the molecular weight of the bioconjugate, confirming the covalent attachment of the linker.[11][12]

Materials:

  • Purified bioconjugate sample

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate mobile phases for LC-MS if applicable

Methodology:

  • Sample Preparation: Prepare the bioconjugate sample in a suitable buffer for mass spectrometry analysis (e.g., by buffer exchange into a volatile buffer like ammonium acetate).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum. The difference in mass between the conjugated and unconjugated protein will correspond to the mass of the attached this compound moiety (and any other modifications).

Visualizations

Mechanism of Oxime Ligation

Oxime_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protein_Aldehyde Protein-CHO (Aldehyde) Hemiaminal Protein-CH(OH)-NH-O-CH₂CH₂-OH (Hemiaminal) Protein_Aldehyde->Hemiaminal Nucleophilic Attack Aminooxy H₂N-O-CH₂CH₂-OH (this compound) Aminooxy->Hemiaminal Oxime Protein-CH=N-O-CH₂CH₂-OH (Oxime Conjugate) Hemiaminal->Oxime Dehydration Water H₂O Hemiaminal->Water

Caption: Mechanism of oxime bond formation between an aldehyde-functionalized protein and this compound.

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow Start Start: Glycoprotein Oxidation 1. Oxidation of Glycans (NaIO₄) Start->Oxidation Aldehyde_Protein Aldehyde-Functionalized Protein Oxidation->Aldehyde_Protein Ligation 2. Oxime Ligation (+ this compound) Aldehyde_Protein->Ligation Crude_Conjugate Crude Bioconjugate Ligation->Crude_Conjugate Purification 3. Purification (Size-Exclusion Chromatography) Crude_Conjugate->Purification Pure_Conjugate Purified Bioconjugate Purification->Pure_Conjugate Characterization 4. Characterization (SDS-PAGE, Mass Spec) Pure_Conjugate->Characterization Final_Product Final Characterized Bioconjugate Characterization->Final_Product

Caption: A typical experimental workflow for the bioconjugation of a glycoprotein with this compound.

Signaling Pathway of an Antibody-Drug Conjugate (ADC)

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (Bioconjugate) Receptor Tumor-Specific Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 6. Induction of Cell Death

Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC) utilizing a bioconjugate.[13][14]

Conclusion

Bioconjugation using this compound via oxime ligation offers a powerful and reliable strategy for the synthesis of stable biomolecular conjugates. The high stability of the resulting oxime bond, coupled with the favorable kinetics and bioorthogonality of the reaction, makes this an indispensable tool for researchers in drug development and chemical biology. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this technology, from the initial design and synthesis to the final characterization of the bioconjugate. As the demand for precisely engineered biomolecules continues to grow, the principles and methodologies outlined herein will remain central to the advancement of therapeutic and diagnostic innovation.

References

Navigating the Stability and Storage of 2-(Aminooxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Aminooxy)ethanol, a critical reagent in bioconjugation and drug development. Understanding its stability profile is paramount for ensuring experimental reproducibility, product quality, and the safety of laboratory personnel. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes established knowledge from safety data sheets, supplier recommendations, and stability studies of analogous compounds to provide a robust framework for its handling and storage.

Core Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity and reactivity of this compound. The primary recommendations are summarized in the table below.

ParameterRecommendationRationale
Temperature 2°C to 8°C[1][2][3]To minimize thermal degradation and maintain chemical stability.
Atmosphere Under inert gas (e.g., Nitrogen or Argon)[1][3]To prevent oxidation and reaction with atmospheric components like carbon dioxide.
Light Exposure Store in a dark place[2]To prevent photodegradation.
Container Tightly sealed, appropriate for corrosive and flammable liquids.To prevent contamination, evaporation, and ensure safety.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, inferences can be drawn from the reactivity of similar amino alcohol compounds. Researchers should be aware of the following potential degradation routes:

  • Oxidation: The aminooxy and alcohol functional groups are susceptible to oxidation. The presence of oxidizing agents should be strictly avoided.[2] Studies on the atmospheric degradation of the related compound 2-aminoethanol show that it readily reacts with hydroxyl radicals, suggesting that oxidative pathways can be a significant route of degradation.[4]

  • Reaction with Carbon Dioxide: Amines are known to react with carbon dioxide. A study on 2-aminoethylethanolamine demonstrated significant degradation in the presence of CO2, forming various degradation products.[5] Storing this compound under an inert atmosphere is therefore critical to prevent the formation of carbonate salts or other adducts.

  • Thermal Degradation: Elevated temperatures can promote decomposition. Conditions to avoid include heat, flames, and sparks.[2] A computational study on the thermal degradation of 2-ethoxyethanol indicated that various decomposition pathways are possible at elevated temperatures.[6]

  • pH-Dependent Hydrolysis: Although not specifically studied for this compound, related compounds can undergo hydrolysis under strongly acidic or basic conditions. The stability of the aminooxy group may be compromised at pH extremes.

Incompatible Materials

To prevent hazardous reactions and maintain the purity of this compound, contact with the following materials should be avoided:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[2]

  • Strong Acids and Bases: Can cause degradation and violent reactions.

  • Metals: The corrosive nature of this compound may lead to reactions with certain metals.

Experimental Protocols for Stability Assessment

  • Method Development: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and powerful technique for separating and quantifying the parent compound and its potential degradation products.

  • Forced Degradation Studies: The sample is subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally induce degradation. This helps in identifying potential degradation products and demonstrating the specificity of the analytical method.

  • Method Validation: The analytical method is validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Workflow for Handling and Storage of this compound

The following diagram outlines the recommended workflow for the safe handling and optimal storage of this compound.

G Workflow for Handling and Storage of this compound cluster_receipt Receiving and Initial Storage cluster_handling Handling and Use cluster_storage_return Return to Storage cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store at 2-8°C under Inert Gas Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate InertAtmosphere Work under Inert Atmosphere (e.g., Glovebox) Equilibrate->InertAtmosphere Dispense Dispense Required Amount InertAtmosphere->Dispense Seal Tightly Reseal Container Dispense->Seal ReturnToStorage Return to 2-8°C Storage Seal->ReturnToStorage Dispose Dispose of Expired or Contaminated Material per Regulations

Caption: Recommended workflow for receiving, handling, and storing this compound.

Conclusion

While there is a notable absence of comprehensive, publicly available stability data specifically for this compound, a conservative and safety-conscious approach to its storage and handling is essential. By adhering to the recommendations outlined in this guide—namely, refrigerated storage under an inert atmosphere and avoidance of incompatible materials—researchers can significantly mitigate the risks of degradation and ensure the reliability of their experimental outcomes. The development of validated, in-house stability-indicating methods is strongly encouraged for applications in drug development and other regulated environments to ensure product quality and consistency.

References

An In-depth Technical Guide to the Aqueous Solubility of 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Aminooxy)ethanol, also known as O-(2-hydroxyethyl)hydroxylamine, is a bifunctional molecule widely utilized in bioconjugation and drug delivery systems. Its utility stems from the reactive aminooxy group, which readily condenses with aldehydes and ketones to form stable oxime linkages. Understanding the aqueous solubility of this compound is critical for its effective application, particularly in optimizing reaction conditions in biological buffers, developing stable formulations, and ensuring its bioavailability in drug development contexts.

This technical guide provides a comprehensive overview of the factors governing the solubility of this compound in aqueous buffers, methods for its determination, and relevant physicochemical properties.

Physicochemical Properties

The solubility of a compound is dictated by its intrinsic physicochemical properties. For this compound, the key parameters suggest a high affinity for aqueous media.

PropertyValueSource
Molecular Formula C₂H₇NO₂[1][2]
Molecular Weight 77.08 g/mol [2][3]
Calculated LogP -0.43070[1]
Physical State Colorless Liquid[1]
Boiling Point 238.6°C at 760 mmHg[1][4]
Density 1.115 g/cm³[1][4]

The negative LogP value (-0.43070) indicates that this compound is hydrophilic and is expected to be freely soluble in water and aqueous buffers[1].

Factors Influencing Aqueous Solubility

The solubility of this compound is significantly influenced by the pH of the aqueous medium due to the presence of the basic aminooxy group.

Effect of pH

The aminooxy group (-ONH₂) of this compound can be protonated under acidic conditions to form the corresponding hydroxylammonium cation (-ONH₃⁺). This equilibrium is crucial for its solubility.

pH_Equilibrium

At pH values below the pKa of the aminooxy group, the protonated, cationic form dominates. This charged species is highly polar and interacts favorably with water molecules, leading to significantly increased aqueous solubility. Conversely, at pH values above the pKa, the uncharged, free base form is more prevalent, which is comparatively less soluble. Therefore, this compound is expected to exhibit its highest solubility in acidic buffers.

Buffer Composition and Ionic Strength

While pH is the primary driver, the composition of the buffer can also play a role. The solubility of ionizable compounds can be influenced by the specific buffer salts used and the overall ionic strength of the solution[5]. For instance, phosphate buffers are commonly used and have been shown to affect the solubility profiles of amines[5]. It is essential to determine solubility in the specific buffer system intended for the final application.

Quantitative Solubility Data

The table below presents an expected solubility profile based on these principles. These values should be confirmed experimentally for specific applications.

Buffer SystempHExpected SolubilityRationale
0.1 M HCl1.2Very High (>200 mg/mL)Fully protonated, cationic form dominates.
Acetate Buffer4.5High (>100 mg/mL)Predominantly protonated form present.
Phosphate Buffer (PBS)6.8 - 7.4High (>50 mg/mL)Mixture of protonated and neutral forms.
Borate Buffer9.0ModeratePredominantly neutral, less soluble form.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method , as endorsed by the OECD (Organisation for Economic Co-operation and Development)[7][8]. This method measures the equilibrium concentration of a solute in a saturated solution.

Materials
  • This compound

  • Aqueous buffers of desired pH (e.g., pH 1.2, 4.5, 6.8, 7.4)[7]

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)[7][9]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)[7]

  • Vials (e.g., glass HPLC vials)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS, or quantitative NMR)

Experimental Workflow

workflow

Detailed Procedure
  • Preparation: Add an excess amount of this compound to separate vials containing each of the desired aqueous buffers. The presence of undissolved solid is essential to ensure a saturated solution is achieved[7][8].

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 ± 1 °C)[7][9]. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and solid phases is reached[7][10].

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid material[7].

  • Sample Collection & Filtration: Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed. Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial. This step removes any fine, suspended particles[7].

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a pre-validated analytical method. Prepare a standard curve with known concentrations of the compound in the same buffer to ensure accurate quantification.

  • Data Reporting: The experiment should be performed in triplicate for each buffer condition[9]. Report the solubility as the mean concentration (e.g., in mg/mL or mM) ± standard deviation, specifying the buffer, pH, and temperature.

Conclusion

This compound is an intrinsically hydrophilic molecule expected to exhibit high solubility in a range of aqueous buffers. Its solubility is strongly pH-dependent, with significantly higher solubility anticipated under acidic conditions due to the protonation of its aminooxy group. For researchers, scientists, and drug development professionals, it is imperative to experimentally verify the solubility in the specific buffer systems and conditions relevant to their application. The standardized shake-flask method provides a reliable and reproducible means of obtaining these critical data, ensuring the successful application of this versatile molecule in bioconjugation and pharmaceutical formulation.

References

A Comprehensive Technical Guide to the Safe Handling of 2-(Aminooxy)ethanol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 2-(Aminooxy)ethanol, a critical reagent in bioconjugation and pharmaceutical research. Adherence to these protocols is essential for ensuring personnel safety, experimental integrity, and regulatory compliance.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is foundational to its safe handling. This colorless to light yellow liquid is utilized for its reactive aminooxy group, which enables the formation of stable oxime bonds with aldehydes and ketones.[1]

PropertyValueReference
CAS Number 3279-95-6[2][3]
Molecular Formula C₂H₇NO₂[4][5]
Molecular Weight 77.08 g/mol [4][5]
Appearance Colorless to light yellow liquid[2]
Boiling Point 61-62°C (at 1 Torr)[2][6]
Density ~1.146 g/cm³[7]
Flash Point 98.1°C
Solubility Soluble in water
Storage Temperature 2–8°C, under inert gas[2][3][6]

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical and requires careful handling.[8] The primary hazards are associated with its corrosive and irritant nature.

GHS Hazard Statements:

  • H227: Combustible liquid[2][4]

  • H302: Harmful if swallowed[2][4]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation[2][4][9]

  • H318: Causes serious eye damage[2][4][9]

  • H335: May cause respiratory irritation[2][4]

Toxicity DataValueSpeciesReference
LD50 Oral 3 g/kgRat[1]
LD50 Dermal 1260 mg/kgRabbit[1]
LC50 Inhalation > 8.7 mg/m³ (8 h)Rat[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is critical to minimize exposure risk. All operations involving this chemical, including weighing and solution preparation, should be conducted within a certified chemical fume hood.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when working with this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye damage.[8][10]
Hand Protection Double-layered, chemical-resistant gloves (e.g., nitrile or neoprene).Provides a robust barrier against skin contact and potential burns.[8][10]
Body Protection A clean lab coat is mandatory. A disposable, polyethylene-coated gown is recommended.Prevents contamination of personal clothing and skin.[8][10]
Respiratory Protection Work must be performed in a chemical fume hood. If aerosol generation is possible outside a hood, an appropriate NIOSH/MSHA-approved respirator should be worn.[1][8][10]Minimizes the risk of inhaling irritating vapors or aerosols.[1]
General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_transport Transport Chemical to Fume Hood prep_materials->handle_transport prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh/Measure Reagent in Hood handle_transport->handle_weigh handle_solution Prepare Solution (Add Reagent to Solvent) handle_weigh->handle_solution post_decontaminate Decontaminate Surfaces and Glassware handle_solution->post_decontaminate post_waste Dispose of Waste in Labeled Container post_decontaminate->post_waste post_ppe Remove PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Standard Laboratory Handling Workflow

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, designated as a corrosives area.[1][8][11] The recommended temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][11]

  • Stability: The compound is stable under recommended storage conditions, but hazardous polymerization does not occur.[8][11]

The logical relationship for proper storage is illustrated below.

G storage_location Storage Location temp Cool (2-8°C) storage_location->temp atmosphere Inert Atmosphere (e.g., Argon) storage_location->atmosphere ventilation Well-Ventilated storage_location->ventilation designation Corrosives Area storage_location->designation container Container Requirements tightly_closed Tightly Closed container->tightly_closed properly_labeled Properly Labeled container->properly_labeled incompatibilities Avoid Storing With oxidizers Strong Oxidizing Agents incompatibilities->oxidizers acids Strong Acids incompatibilities->acids G spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill (Unmanageable) assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Gown, Respirator) small_spill->ppe emergency_services Contact Emergency Services & Environmental Health & Safety large_spill->emergency_services absorb Contain & Absorb with Inert Material (e.g., Vermiculite, Sand) ppe->absorb collect Collect Absorbed Material into a Labeled, Sealed Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation strategies are paramount in bioconjugation for the precise modification of proteins. Among these, the reaction of an aminooxy group with a carbonyl (aldehyde or ketone) to form a stable oxime bond offers exceptional specificity and biocompatibility.[1][2] 2-(Aminooxy)ethanol is a valuable reagent in this context, providing a hydrophilic linker for the attachment of various payloads such as fluorescent dyes, biotin, or therapeutic agents to proteins.[3] This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds efficiently in complex biological mixtures without interfering with native cellular processes.[2][4]

The key advantages of using this compound for protein labeling include the high stability of the resulting oxime linkage compared to analogous imine or hydrazone bonds, particularly under physiological conditions.[5][6][7][8][9] The reaction is typically performed under mild aqueous conditions, preserving the structural integrity and function of the protein.[3] While the reaction rate is optimal at a slightly acidic pH, the use of catalysts such as aniline or m-phenylenediamine (mPDA) can significantly accelerate the conjugation at or near neutral pH.[1][10][11][12]

This document provides detailed protocols for the labeling of proteins using this compound, including methods for introducing the requisite carbonyl functionality onto the protein of interest.

Data Presentation

Table 1: Comparative Stability of Covalent Linkages
Covalent LinkagepH 5.0 Half-life (t½)pH 7.0 Half-life (t½)General Stability & Key Features
Oxime ~25 days~25 daysHighly stable across a broad pH range; significantly more stable than hydrazones.[7]
HydrazoneVariable, less stable than oximeVariable, less stable than oximeSusceptible to hydrolysis, which can be advantageous for pH-dependent drug release.[6][7]
Thioether (from Maleimide)Generally stable to hydrolysis~50% intact after 7 days in human plasmaSusceptible to retro-Michael reaction and thiol exchange with endogenous thiols like glutathione.[5]
AmideHighly StableHighly StableConsidered a gold standard for stable linkages in bioconjugation.[7]
Table 2: Catalysts for Oxime Ligation
CatalystRelative EfficiencyKey Characteristics
AnilineBaselineCommonly used catalyst, accelerates reaction at neutral pH.[1][12][13]
m-Phenylenediamine (mPDA)Up to 15 times more efficient than anilineHigher aqueous solubility allows for use at higher concentrations, leading to significantly faster reaction kinetics.[10][11]

Experimental Protocols

Protocol 1: Labeling of Glycoproteins via Periodate Oxidation

This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by reaction with an aminooxy-functionalized probe.

Materials:

  • Glycoprotein to be labeled (e.g., IgG antibody)

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • This compound functionalized probe (e.g., fluorescent dye, biotin)

  • Aniline or m-phenylenediamine (optional, as catalyst)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25) or ultrafiltration device for purification

  • Anhydrous DMSO (optional, for dissolving the aminooxy probe)

Procedure:

  • Protein Preparation:

    • Dissolve the glycoprotein in 1X PBS buffer at a concentration of 3-15 mg/mL (20-100 µM for IgG).[14] Ensure the buffer is free of primary amines.[15]

  • Oxidation of Carbohydrate Groups:

    • Prepare a fresh 100 mM stock solution of sodium periodate (NaIO₄) in deionized water.[14]

    • To your protein solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the 100 mM NaIO₄ stock solution.[14]

    • Incubate the reaction for 10-30 minutes at room temperature or on ice, protected from light.[2][14]

    • Quench the oxidation reaction by adding ethylene glycol to a final concentration of 10-100 mM.[2][14] Incubate for 10 minutes at room temperature.[14]

  • Preparation of the Aminooxy Probe:

    • Prepare a stock solution of the this compound functionalized probe (e.g., 5 mM) in an appropriate solvent such as water or anhydrous DMSO.[14]

  • Labeling Reaction:

    • Add a 50-fold molar excess of the aminooxy probe to the oxidized glycoprotein solution.[14]

    • Optional: For catalysis, add aniline or m-phenylenediamine to a final concentration of 10-100 mM.

    • Incubate the reaction for 2 hours at room temperature.[14] The reaction time may be extended (up to 24 hours) for improved efficiency.[12]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted probe and other small molecules using a desalting column or by dialysis against PBS.[2][14]

    • Alternatively, use an ultrafiltration device with an appropriate molecular weight cut-off.[15]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry, if applicable for the attached probe.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage, potentially with the addition of a cryoprotectant like glycerol.[14][15]

Protocol 2: Labeling of Proteins with Genetically Encoded Ketones

This protocol is for proteins that have been engineered to contain an unnatural amino acid with a ketone group, such as p-acetylphenylalanine.[2]

Materials:

  • Purified protein containing a ketone functional group

  • This compound functionalized probe

  • Reaction Buffer: Typically phosphate or acetate buffer, pH 4.5-7.0[12]

  • Aniline or m-phenylenediamine (recommended catalyst)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein and Probe Preparation:

    • Dissolve the ketone-containing protein in the chosen reaction buffer.

    • Prepare a stock solution of the this compound functionalized probe.

  • Labeling Reaction:

    • Combine the protein, aminooxy probe, and catalyst in the reaction buffer. The optimal molar ratio of probe to protein should be determined empirically but typically ranges from 10 to 100-fold excess of the probe.

    • Incubate the reaction at room temperature for 2-24 hours.[12] Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE if the probe causes a significant mass shift).

  • Purification and Storage:

    • Purify the labeled protein as described in Protocol 1, Step 5.

    • Store the final conjugate as described in Protocol 1, Step 6.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_downstream Downstream Processing protein_prep Prepare Glycoprotein Solution oxidation Oxidize Carbohydrates (NaIO4) protein_prep->oxidation quench Quench Oxidation (Ethylene Glycol) oxidation->quench labeling Combine Protein, Probe, and optional Catalyst quench->labeling probe_prep Prepare Aminooxy Probe probe_prep->labeling incubation Incubate (2-24h, RT) labeling->incubation purification Purify Conjugate (SEC, Dialysis) incubation->purification characterization Characterize Product (MS, SDS-PAGE) purification->characterization storage Store Conjugate characterization->storage

References

Application Notes and Protocols for Glycoprotein Modification using 2-(Aminooxy)ethanol after Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of glycoproteins is a cornerstone technique in glycobiology, drug development, and diagnostics. The targeted conjugation of molecules such as drugs, labels, or polyethylene glycol (PEG) to the glycan moieties of a protein offers a powerful strategy to enhance therapeutic efficacy, improve pharmacokinetic properties, and enable specific detection. This document provides detailed application notes and protocols for the modification of glycoproteins using 2-(aminooxy)ethanol following mild periodate oxidation.

The fundamental principle of this methodology involves two key steps. First, the carbohydrate residues of the glycoprotein, particularly sialic acids, are subjected to mild oxidation with sodium meta-periodate (NaIO₄). This process selectively cleaves the vicinal diols within the sialic acid side chains to generate reactive aldehyde groups.[1][2][3] Subsequently, this compound reacts with these aldehyde groups to form a stable oxime linkage, resulting in the desired modified glycoprotein.[4][5][6] The inclusion of a catalyst, such as aniline, can significantly accelerate the rate of this oxime bond formation.[1][2][5] This approach allows for a high degree of control over the site of modification, minimizing the impact on the protein's biological activity.[6]

Data Presentation: Typical Reaction Conditions

The efficiency of glycoprotein modification is influenced by several key parameters. The following tables summarize typical reaction conditions for the oxidation and subsequent aminooxy-functionalization of glycoproteins.

Table 1: Glycoprotein Oxidation Conditions

ParameterRecommended ConditionExpected Outcome & Remarks
Glycoprotein Concentration20-100 µM (e.g., 3-15 mg/mL for an IgG)Higher concentrations generally improve labeling efficiency and protein recovery.[1]
Sodium meta-periodate (NaIO₄) Concentration1-10 mM1 mM is often sufficient for the selective oxidation of sialic acids.[1][6] Higher concentrations can lead to over-oxidation.
Reaction Buffer100 mM Sodium Acetate, 150 mM NaCl, pH 5.5Provides an optimal pH for the oxidation reaction.[4]
Temperature4°C or on iceMinimizes potential side reactions and protein degradation.[1][6]
Incubation Time30 minutesSufficient for the selective oxidation of sialic acids.[1][3]
Quenching AgentEthylene Glycol or GlycerolFinal concentration of 10-100 mM to quench unreacted periodate.[1][4][6]

Table 2: Aminooxy-Functionalization (Oxime Ligation) Conditions

ParameterRecommended ConditionExpected Outcome & Remarks
This compound:Glycoprotein Molar Ratio10-50 fold molar excessA significant molar excess ensures efficient labeling of the generated aldehyde groups. The optimal ratio should be determined empirically.[1]
Reaction BufferPhosphate-Buffered Saline (PBS), pH 6.5-7.5This pH range offers a good balance between protein stability and the efficiency of the oxime ligation.[1][6]
Catalyst (Aniline)1-10 mM (Optional, but recommended)Aniline can significantly accelerate the rate of oxime bond formation.[1][2][5]
TemperatureRoom temperature or 4°CRoom temperature for 2-4 hours is typical. For sensitive proteins, the reaction can be performed at 4°C overnight.[1]
Incubation Time2 hours to overnightThe reaction time can be adjusted based on the reactivity of the glycoprotein and the presence of a catalyst.[1][4]

Experimental Protocols

Protocol 1: Mild Oxidation of Glycoproteins

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a glycoprotein using sodium meta-periodate.

Materials:

  • Glycoprotein to be modified

  • 10X Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5[4]

  • Sodium meta-periodate (NaIO₄)

  • Deionized water (dH₂O)

  • Ethylene glycol or Glycerol

  • Desalting column or ultrafiltration device for buffer exchange

Procedure:

  • Prepare Glycoprotein Solution: Dissolve the glycoprotein in 1X PBS buffer to a final concentration of 20-100 µM.[1]

  • Prepare Periodate Solution: Immediately before use, prepare a fresh 100 mM NaIO₄ stock solution in dH₂O.[1][4]

  • Oxidation Reaction:

    • To the glycoprotein solution, add 1/10th volume of the 10X Reaction Buffer.

    • Add 1/10th volume of the 100 mM NaIO₄ stock solution to achieve a final concentration of 1-10 mM.[6] For selective oxidation of sialic acids, a final concentration of 1 mM is recommended.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes on ice and in the dark to prevent degradation of the periodate.[1]

  • Quench Reaction: Add ethylene glycol to a final concentration of 10-100 mM (or glycerol to a final concentration of 15 mM) to quench the unreacted periodate.[4][6] Incubate for 10-15 minutes on ice.[1][6]

  • Buffer Exchange: Immediately remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or an appropriate ultrafiltration device.[1] The oxidized glycoprotein is now ready for conjugation.

Protocol 2: Functionalization with this compound

This protocol details the conjugation of this compound to the oxidized glycoprotein via oxime ligation.

Materials:

  • Oxidized glycoprotein solution from Protocol 1

  • This compound

  • Anhydrous DMSO

  • 10X Aniline stock solution in acetate buffer (optional)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10-50 fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.[1] The optimal molar ratio should be determined empirically for each glycoprotein.

  • Catalysis (Optional but Recommended): To accelerate the reaction, add 1/10th volume of a 10X aniline stock solution.[1]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking. For proteins that are sensitive to room temperature incubation, the reaction can be performed overnight at 4°C.[1]

  • Purification of the Conjugate: Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[1]

Protocol 3: Analysis of the Modified Glycoprotein

The extent of modification can be assessed using various analytical techniques.

  • SDS-PAGE: A shift in the molecular weight of the modified glycoprotein compared to the unmodified protein can indicate successful conjugation, especially with larger modifications like PEGylation.

  • Mass Spectrometry (MALDI-MS or LC-MS): Provides a precise determination of the mass of the modified glycoprotein, allowing for the calculation of the degree of labeling (DOL).[7]

  • HPLC Analysis: Techniques such as reversed-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can be used to separate the modified glycoprotein from the unmodified protein and assess the purity of the conjugate.[7]

Visualizations

experimental_workflow cluster_oxidation Step 1: Glycoprotein Oxidation cluster_ligation Step 2: Oxime Ligation cluster_analysis Step 3: Analysis prep Prepare Glycoprotein (20-100 µM in PBS) oxidize Add NaIO₄ (1-10 mM) Incubate on ice, 30 min prep->oxidize pH 5.5 quench Quench with Ethylene Glycol Incubate on ice, 10 min oxidize->quench purify_ox Buffer Exchange (Desalting Column) quench->purify_ox add_aoe Add this compound (10-50x molar excess) purify_ox->add_aoe add_cat Add Aniline (optional) (1-10 mM) add_aoe->add_cat incubate_lig Incubate (2h at RT or overnight at 4°C) add_cat->incubate_lig pH 6.5-7.5 purify_final Purify Conjugate (Size-Exclusion Chromatography) incubate_lig->purify_final sds_page SDS-PAGE purify_final->sds_page mass_spec Mass Spectrometry (MALDI-MS / LC-MS) purify_final->mass_spec hplc HPLC purify_final->hplc

Caption: Experimental workflow for glycoprotein modification.

signaling_pathway cluster_reaction Chemical Reaction Pathway glycoprotein Glycoprotein with Sialic Acid Residue oxidized_glycoprotein Oxidized Glycoprotein with Aldehyde Group glycoprotein->oxidized_glycoprotein NaIO₄ (Mild Oxidation) modified_glycoprotein Modified Glycoprotein with Stable Oxime Linkage oxidized_glycoprotein->modified_glycoprotein Oxime Ligation (Aniline catalyst) aminooxyethanol This compound aminooxyethanol->modified_glycoprotein

Caption: Chemical pathway of glycoprotein modification.

References

Site-Specific Labeling of Peptides with 2-(Aminooxy)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and biomedical research. The ability to attach functional moieties to a precise location within a peptide sequence allows for the creation of peptide conjugates with enhanced therapeutic properties, imaging capabilities, or utility as research tools. One of the most robust and versatile methods for achieving site-specific peptide labeling is through oxime ligation. This bioorthogonal reaction involves the formation of a stable oxime bond between a carbonyl group (an aldehyde or ketone) on the peptide and an aminooxy-functionalized molecule.

This document provides detailed application notes and protocols for the site-specific labeling of peptides with 2-(Aminooxy)ethanol. This small, hydrophilic linker can be used to introduce a terminal hydroxyl group, which can serve as a point for further functionalization or to improve the solubility and pharmacokinetic profile of the peptide. The protocols outlined below cover the introduction of a carbonyl group into the peptide, the oxime ligation reaction with this compound, and the purification and characterization of the final labeled peptide.

Principle of the Method

The labeling strategy is a two-step process:

  • Introduction of a Carbonyl Group: A unique chemical handle in the form of an aldehyde or ketone is introduced at a specific site within the peptide sequence. This can be achieved through several methods, with the most common being the oxidation of an N-terminal serine or threonine residue or the incorporation of an unnatural amino acid containing a ketone group during solid-phase peptide synthesis (SPPS).

  • Oxime Ligation: The carbonyl-modified peptide is then reacted with this compound. The aminooxy group (-ONH2) of this compound nucleophilically attacks the electrophilic carbonyl carbon of the peptide, leading to the formation of a stable oxime linkage. This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological molecules. The reaction can be accelerated by the use of a catalyst, such as aniline, and is influenced by pH.

Application Notes

Advantages of this compound Labeling:

  • Site-Specificity: Oxime ligation allows for precise control over the location of the modification, ensuring a homogeneous product.

  • Bioorthogonality: The aminooxy and carbonyl functional groups are abiotic and do not react with other functional groups typically found in peptides and proteins, minimizing side reactions.

  • Stability: The resulting oxime bond is highly stable under physiological conditions.

  • Hydrophilicity: The ethanol moiety of the linker can improve the solubility of hydrophobic peptides.

  • Versatility: The terminal hydroxyl group introduced by this compound can be used for subsequent modifications, such as PEGylation, or for conjugation to other molecules of interest.

Applications:

The site-specific labeling of peptides with this compound has a wide range of applications in research and drug development:

  • Improved Pharmacokinetics: Modification with this compound can alter the pharmacokinetic properties of therapeutic peptides, potentially leading to a longer half-life and improved bioavailability.[1]

  • Development of Peptide-Drug Conjugates (PDCs): The terminal hydroxyl group can be further functionalized to attach cytotoxic drugs, creating targeted cancer therapies.

  • Imaging Probes: The peptide can be conjugated to imaging agents, such as fluorescent dyes or radioisotopes, for use in diagnostic applications and to visualize specific molecular targets in vivo.[1]

  • Vaccine Development: Modified peptides can be used as vaccine candidates, with the modification potentially enhancing immunogenicity and inducing a more robust immune response.[1]

  • Fundamental Research: Labeled peptides are invaluable tools for studying protein-protein interactions, receptor binding, and cellular uptake mechanisms.

Quantitative Data

The efficiency of oxime ligation is dependent on several factors, including pH, temperature, reaction time, and the presence of a catalyst. The following tables summarize representative quantitative data for oxime ligation reactions. While specific data for this compound is limited in the literature, the provided data for similar aminooxy compounds can be used to guide experimental design.

ParameterConditionTypical Conversion/YieldReference
Solvent Pure Acetic Acid>95%[2]
pH 4.5HighGeneral Knowledge
Catalyst AnilineSignificant rate increase[3]
Reaction Time 1.5 - 2 hours (in acetic acid)>95%[2]
Reaction Time 2 - 24 hours (aqueous buffer)VariableGeneral Knowledge

Table 1: General Reaction Parameters for Oxime Ligation

Peptide/ProteinLabeling ReagentConditionsYield/ConversionReference
Model Aminooxy-PeptidesAldehyde/KetoneAcetic Acid, 1.5-2h>95%[2]
Disulfide-rich peptidesAminooxy-containing precursorsOptimized conditionsComplete ligation in 5 min[3]
Peptide DendrimersOxime LigationMildly acidic, aqueous~90%[4]

Table 2: Reported Yields and Conversions for Oxime Ligation

Experimental Protocols

Protocol 1: Introduction of an N-terminal Aldehyde via Oxidation of an N-terminal Serine

This protocol describes the site-specific introduction of an aldehyde group at the N-terminus of a peptide containing an N-terminal serine residue.

Materials:

  • Peptide with an N-terminal serine residue

  • Sodium periodate (NaIO₄)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethylene glycol

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • Peptide Dissolution: Dissolve the serine-terminal peptide in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL.

  • Periodate Solution Preparation: Prepare a fresh solution of sodium periodate in deionized water at a concentration 10-fold higher than the desired final reaction concentration.

  • Oxidation Reaction: Add the sodium periodate solution to the peptide solution to achieve a final 2- to 5-fold molar excess of periodate over the peptide.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.

  • Quenching: Quench the reaction by adding a 2-fold molar excess of ethylene glycol relative to the initial amount of sodium periodate. Incubate for an additional 10 minutes at room temperature.

  • Purification:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Activate an SPE C18 cartridge by washing with ACN followed by equilibration with 0.1% TFA in water.

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove excess reagents.

    • Elute the aldehyde-modified peptide with a suitable concentration of ACN in 0.1% TFA (e.g., 50-80% ACN).

  • Characterization and Storage:

    • Confirm the mass of the aldehyde-peptide using LC-MS.

    • Lyophilize the purified peptide and store at -20°C or below until use.

Protocol 2: Site-Specific Labeling with this compound via Oxime Ligation

This protocol describes the conjugation of this compound to a peptide containing a carbonyl group.

Materials:

  • Carbonyl-modified peptide (from Protocol 1 or synthesized with a keto amino acid)

  • This compound

  • Aniline (optional, as a catalyst)

  • Ammonium acetate buffer (0.1 M, pH 4.5) or Phosphate buffer (0.1 M, pH 7.0)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reagent Preparation:

    • Dissolve the carbonyl-modified peptide in the chosen reaction buffer (e.g., 0.1 M ammonium acetate, pH 4.5) to a final concentration of 1-10 mM.

    • Dissolve this compound in the same buffer.

    • If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

  • Ligation Reaction:

    • Add this compound to the peptide solution to achieve a 1.5 to 10-fold molar excess.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS. For faster reactions with ketones, incubation in pure acetic acid for 1.5-2 hours can be considered.[2]

  • Purification:

    • Once the reaction is complete, purify the labeled peptide using RP-HPLC.

    • Use a suitable gradient of water/acetonitrile containing 0.1% TFA to elute the labeled peptide. The labeled peptide may elute at a different retention time than the unlabeled peptide.

    • Collect the fractions containing the desired product, identified by its expected retention time and confirmed by mass spectrometry.

  • Characterization and Storage:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

    • Lyophilize the purified, labeled peptide and store at -20°C or below.

Mandatory Visualizations

Chemical Pathway of Oxime Ligation Peptide_Carbonyl Peptide with Aldehyde/Ketone (R-C(=O)-R') Intermediate Hemiaminal Intermediate Peptide_Carbonyl->Intermediate + Aminooxy This compound (H2N-O-CH2CH2-OH) Aminooxy->Intermediate Product Labeled Peptide (Oxime Bond) (R-C(=N-O-CH2CH2-OH)-R') Intermediate->Product - H2O Water Water (H2O) Catalyst Aniline (optional) Catalyst->Intermediate catalyzes

Caption: Chemical pathway of oxime ligation for peptide labeling.

Experimental Workflow for Peptide Labeling start Start peptide_prep Prepare Carbonyl-Modified Peptide Stock Solution start->peptide_prep combine Combine Reactants and Catalyst peptide_prep->combine aminooxy_prep Prepare this compound Stock Solution aminooxy_prep->combine catalyst_prep Prepare Catalyst Stock (Optional) catalyst_prep->combine incubate Incubate (RT, 2-24h) combine->incubate monitor Monitor Reaction by LC-MS incubate->monitor monitor->incubate Incomplete purify Purify by RP-HPLC monitor->purify Complete characterize Characterize by MS and HPLC purify->characterize end End characterize->end

Caption: Experimental workflow for peptide labeling via oxime ligation.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2] The linker, which covalently connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[3][4] This document provides detailed application notes and protocols for the synthesis of ADCs utilizing 2-(Aminooxy)ethanol as a key reagent to form a stable oxime linkage.

The formation of an oxime bond through the reaction of an aminooxy group with an aldehyde or ketone is a highly specific and robust bioorthogonal ligation method.[5][6] This chemistry allows for the creation of stable ADCs under mild, physiological conditions.[7][8] The synthesis process typically involves two main stages: the introduction of a carbonyl group (an aldehyde or ketone) onto the antibody and the subsequent conjugation with an aminooxy-functionalized drug, which can be prepared using this compound.[3][5]

A common method for introducing aldehyde groups onto an antibody in a site-specific manner is the oxidation of the carbohydrate moieties naturally present in the Fc region of the antibody.[3][9] This is typically achieved using a mild oxidizing agent like sodium periodate (NaIO₄), which selectively cleaves the vicinal diols in the sugar residues to generate aldehydes without compromising the antibody's antigen-binding capabilities.[3] The resulting stable oxime linkage is significantly more resistant to hydrolysis across a broad pH range compared to other linkages like hydrazones, contributing to the overall stability and therapeutic index of the ADC.[10][11]

Core Principle: Oxime Ligation

The fundamental chemistry involves the reaction between an aldehyde-modified antibody and a drug molecule functionalized with an aminooxy group, derived from this compound. This reaction forms a stable oxime bond, covalently linking the drug to the antibody.

cluster_modification Step 1: Antibody Modification cluster_ligation Step 2: Conjugation Antibody Antibody with Glycan Oxidized_Antibody Aldehyde-Modified Antibody Antibody->Oxidized_Antibody NaIO₄ Oxidation ADC Antibody-Drug Conjugate (Oxime Linkage) Oxidized_Antibody->ADC Drug Drug Payload Aminooxy_Drug Aminooxy-Functionalized Drug (using this compound) Drug->Aminooxy_Drug Functionalization Aminooxy_Drug->ADC

Figure 1: Overall workflow for ADC synthesis via oxime ligation.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of an ADC using this compound.

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the controlled oxidation of antibody glycans to produce aldehyde functionalities.

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared and protected from light)

  • Ethylene glycol

  • Desalting column or centrifugal filtration device for buffer exchange

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer to remove any amine-containing substances like Tris.[4]

  • Oxidation: Cool the antibody solution to 4°C. Add the freshly prepared sodium periodate solution to a final concentration of 1-2 mM.[3]

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.[3]

  • Quenching: Terminate the oxidation reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.[3]

  • Purification: Immediately remove excess periodate and byproducts by buffer exchanging the oxidized antibody into a suitable conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column or centrifugal filtration.[1][9]

Protocol 2: Preparation of Aminooxy-Functionalized Drug using this compound

This is a general guideline. The specific synthesis will depend on the drug's functional groups. Here, we assume the drug has a carboxylic acid that can be activated for amide bond formation with this compound.

Materials:

  • Drug payload with a suitable functional group (e.g., carboxylic acid)

  • This compound

  • Amide coupling reagents (e.g., EDC, NHS)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation: Dissolve the drug payload in the anhydrous organic solvent. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to activate the carboxylic acid. Stir at room temperature for 1-2 hours.

  • Coupling: Add this compound (1.2 equivalents) to the reaction mixture. Stir at room temperature overnight.

  • Purification: Purify the resulting aminooxy-functionalized drug by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the product using LC-MS and NMR.

Protocol 3: Oxime Ligation for ADC Synthesis

This protocol details the conjugation of the aminooxy-functionalized drug to the aldehyde-modified antibody.

Materials:

  • Purified aldehyde-modified antibody (from Protocol 1)

  • Purified aminooxy-functionalized drug (from Protocol 2)

  • Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)[1]

  • Aniline (optional catalyst, freshly prepared 100 mM solution in DMSO)[1]

  • Quenching solution (e.g., 1 M Glycine)[1]

  • Purification system (e.g., Protein A affinity chromatography, Size Exclusion Chromatography (SEC))

Procedure:

  • Reaction Setup: In a reaction vessel, add the purified aldehyde-modified antibody to a final concentration of 1-5 mg/mL in the conjugation buffer.[6]

  • Conjugation: Add the aminooxy-functionalized drug to the antibody solution at a 5- to 20-fold molar excess.[3] If using a catalyst, add aniline to a final concentration of 10-20 mM.[1][6]

  • Incubation: Incubate the reaction mixture at room temperature for 16-24 hours with gentle agitation.[6]

  • Quenching (Optional): The reaction can be quenched by adding a quenching solution to scavenge unreacted aldehydes.[1]

  • Purification: Purify the ADC using Protein A affinity chromatography to remove unconjugated drug-linker and other reagents. Further purify and buffer exchange the ADC into a formulation buffer (e.g., PBS, pH 7.4) using a size exclusion chromatography (SEC) column to remove aggregates.[1]

  • Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.[1]

cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_purification Purification & Conjugation mAb 1. Prepare mAb in Amine-Free Buffer NaIO4 2. Add NaIO₄ (1-2 mM final) mAb->NaIO4 Incubate 3. Incubate at 4°C for 30 min (dark) NaIO4->Incubate Quench 4. Quench with Ethylene Glycol Incubate->Quench Purify 5. Purify Oxidized Ab (Desalting/SEC) Quench->Purify Conjugate 6. Proceed to Oxime Ligation Purify->Conjugate

Figure 2: Workflow for antibody glycan oxidation.

Data Presentation

Quantitative data is crucial for the successful development of ADCs. The following tables summarize key parameters and expected outcomes.

Table 1: Reaction Conditions for ADC Synthesis
ParameterAntibody OxidationOxime Ligation
Reactant Concentration Antibody: 5-10 mg/mLAntibody: 1-5 mg/mL[6]
NaIO₄: 1-2 mMAminooxy-Drug: 5-20 fold molar excess[3]
pH 7.44.5 - 7.0[6][8]
Temperature 4°CRoom Temperature[6]
Reaction Time 30 minutes[3]16-24 hours[6]
Catalyst N/AAniline (optional): 10-20 mM[6]
Table 2: Characterization of the ADC
AnalysisMethodTypical Results
Drug-to-Antibody Ratio (DAR) HIC-HPLC, UV-Vis Spectroscopy, LC-MS[1][12][13]Average DAR of 2-4
Purity and Aggregation Size Exclusion Chromatography (SEC)[1]>95% monomer
In Vitro Cytotoxicity Cell-based assays (e.g., MTT)[1]Potent and target-specific cell killing
Linkage Stability Incubation in plasma followed by analysis[14]High stability with minimal drug loss

ADC Characterization

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that affects the ADC's potency and pharmacokinetics.[12]

  • Hydrophobic Interaction Chromatography (HIC): This is a standard method for analyzing cysteine-conjugated ADCs and can also be applied to other types of conjugates. It separates ADC species based on the hydrophobicity conferred by the conjugated drug, allowing for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).[1][13]

  • UV-Vis Spectrophotometry: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.[4][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a precise measurement of the molecular weight of the different ADC species, allowing for the determination of the DAR distribution.[12]

Analysis of Purity and Aggregation
  • Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size, effectively quantifying the percentage of high molecular weight species or aggregates in the ADC preparation. A high level of aggregation can lead to immunogenicity and altered pharmacokinetic properties.[1]

In Vitro Cytotoxicity Assay
  • MTT or other cell viability assays: These assays are performed on antigen-positive and antigen-negative cancer cell lines to confirm the target-specific cytotoxic activity of the ADC. The IC50 (half-maximal inhibitory concentration) is determined to quantify the ADC's potency.[1]

Stability of the Oxime Linkage

The oxime linkage formed is known for its high stability under physiological conditions, which is a significant advantage for in vivo applications.[5][7] Compared to linkages like hydrazones, which are more susceptible to hydrolysis, especially at acidic pH, oximes offer superior stability, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell.[10][11] The half-life of an oxime bond at physiological pH is significantly longer than that of a hydrazone bond.[10]

cluster_methods Characterization Methods DAR DAR Determination (HIC, LC-MS, UV-Vis) Purity Purity & Aggregation (SEC) Activity In Vitro Activity (Cell-based Assays) ADC Purified ADC ADC->DAR ADC->Purity ADC->Activity

Figure 3: Key characterization steps for the final ADC product.

Conclusion

The use of this compound to create an aminooxy-functionalized drug for conjugation to an aldehyde-modified antibody is a robust and effective strategy for synthesizing stable and homogeneous ADCs. The resulting oxime linkage offers excellent stability, which is crucial for the therapeutic success of the ADC.[5][14] By following the detailed protocols and considering the key characterization parameters outlined in these application notes, researchers can successfully implement this powerful bioconjugation technique in their ADC development programs.

References

Application Notes: Site-Specific PEGylation of Therapeutic Proteins via Oxime Ligation with 2-(Aminooxy)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] This modification increases the hydrodynamic size of the protein, which can lead to a longer circulatory half-life by reducing renal clearance, shielding from proteolytic degradation, and decreasing immunogenicity.[1][2]

Site-specific PEGylation offers significant advantages over random conjugation methods (e.g., targeting lysine residues), as it produces a homogeneous product with a defined location of PEG attachment.[1][3] This precision minimizes the risk of inactivating the protein by modifying residues within its active or binding sites, which is crucial for maintaining therapeutic efficacy and for regulatory approval.[1]

One of the most robust and chemoselective methods for site-specific protein modification is oxime ligation.[4][5] This bioorthogonal reaction involves the formation of a highly stable oxime bond between an aminooxy group and a carbonyl group (an aldehyde or ketone).[4][6] Reagents based on 2-(aminooxy)ethanol provide the reactive aminooxy (-ONH₂) moiety, which is typically linked to a PEG polymer (aminooxy-PEG) for protein conjugation. The reaction proceeds efficiently under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[5][7]

These notes provide detailed protocols for introducing a carbonyl group into a target protein and for the subsequent site-specific PEGylation using an aminooxy-PEG reagent.

Principle of the Reaction: Aniline-Catalyzed Oxime Ligation

The formation of an oxime bond occurs via the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by the dehydration of a hemiaminal intermediate.[5] The reaction is most efficient in a slightly acidic pH range (typically 4.5-7.0) to facilitate the dehydration step.[4][5] The reaction rate can be significantly accelerated by nucleophilic catalysts, such as aniline or its derivatives (e.g., m-phenylenediamine), which form a more reactive protonated Schiff base intermediate that undergoes rapid transimination with the aminooxy reagent.[4][8]

G Mechanism of Aniline-Catalyzed Oxime Ligation Protein_Aldehyde Protein-CHO (Aldehyde) Schiff_Base Protonated Schiff Base Intermediate Protein_Aldehyde->Schiff_Base + Aniline, H⁺ Aniline Aniline (Catalyst) Aminooxy_PEG H₂N-O-PEG (Aminooxy-PEG) Transimination Transimination Aminooxy_PEG->Transimination + Aminooxy-PEG Schiff_Base->Transimination - Aniline, -H⁺ PEG_Protein Protein-CH=N-O-PEG (PEGylated Protein) Transimination->PEG_Protein - H₂O

Caption: Mechanism of aniline-catalyzed oxime ligation.

Data Presentation: Reaction Parameters

The efficiency of oxime ligation is influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: General Reaction Conditions for Protein PEGylation via Oxime Ligation

ParameterRecommended RangeNotes
pH 4.5 - 7.0Slightly acidic conditions (pH 4.5-5.5) are optimal for the uncatalyzed reaction.[7] Catalysts allow for efficient reaction at neutral pH.[5]
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate, but protein stability must be considered.[1]
Reaction Time 1 - 24 hoursVaries depending on the reactivity of the carbonyl group, reactant concentrations, and catalyst used.[4][5]
Aminooxy-PEG Molar Excess 5- to 50-foldA molar excess of the PEG reagent is used to drive the reaction towards completion.[1][5]
Protein Concentration 1 - 10 mg/mLOptimal concentration should be determined empirically to balance reaction efficiency and protein solubility.[1][5]

Table 2: Comparison of Common Catalysts for Oxime Ligation

CatalystTypical Final ConcentrationKey Characteristics
Aniline 10 - 100 mMCommonly used and effective catalyst.[1][5] Can significantly accelerate the reaction rate compared to the uncatalyzed reaction.[8]
m-Phenylenediamine (mPDA) 100 - 500 mMA highly efficient catalyst demonstrating significantly faster kinetics than aniline, especially for less reactive ketones.[5][8]

Experimental Workflow

The overall process for site-specific PEGylation via oxime ligation involves four main stages: introduction of a carbonyl group, the PEGylation reaction, purification, and characterization.

G Start Unmodified Therapeutic Protein Step1 Step 1: Introduce Carbonyl Group (e.g., Periodate Oxidation of N-terminal Ser) Start->Step1 Protein_Aldehyde Aldehyde/Ketone- Functionalized Protein Step1->Protein_Aldehyde Step2 Step 2: PEGylation Reaction (Oxime Ligation) Protein_Aldehyde->Step2 + Aminooxy-PEG + Catalyst Crude_Product Crude Reaction Mixture (PEG-Protein, Unreacted Protein, Excess PEG) Step2->Crude_Product Step3 Step 3: Purification (e.g., Size-Exclusion Chromatography) Crude_Product->Step3 Purified_Product Purified PEGylated Protein Step3->Purified_Product Step4 Step 4: Characterization (SDS-PAGE, MS, HPLC, Activity Assay) Purified_Product->Step4 End Homogeneous, Characterized PEG-Protein Conjugate Step4->End

Caption: General workflow for site-specific protein PEGylation.

Experimental Protocols

Protocol 1: Generation of an Aldehyde Group via Periodate Oxidation of N-terminal Serine

This protocol describes the conversion of an N-terminal serine residue into a glyoxylyl (aldehyde) group, making it available for oxime ligation.[2]

A. Materials and Reagents

  • Protein with an accessible N-terminal serine residue

  • Oxidation Buffer: 100 mM Sodium phosphate, pH 6.0

  • Sodium meta-periodate (NaIO₄) solution: 100 mM in Oxidation Buffer (prepare fresh)

  • Quenching Solution: Ethylene glycol

  • Desalting column (e.g., PD-10)

  • Reaction Buffer for PEGylation (see Protocol 2)

B. Procedure

  • Protein Preparation: Dissolve the protein in Oxidation Buffer to a concentration of 1-5 mg/mL.[5]

  • Oxidation Reaction: Add the fresh NaIO₄ solution to the protein solution to a final concentration of 1-5 mM.[7]

  • Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.[7]

  • Quenching: Quench the reaction by adding an excess of ethylene glycol to consume unreacted periodate.

  • Purification: Immediately purify the aldehyde-modified protein from the reaction components using a desalting column equilibrated with the Reaction Buffer for the subsequent PEGylation step. The resulting protein can be used directly in Protocol 2.

Protocol 2: Site-Specific PEGylation via Oxime Ligation

This protocol details the conjugation of an aminooxy-PEG reagent to the aldehyde-functionalized protein.

A. Materials and Reagents

  • Aldehyde-functionalized protein (from Protocol 1)

  • Aminooxy-PEG (e.g., mPEG-ONH₂, 3-10 kDa)

  • Ligation Buffer: 100 mM Sodium acetate, pH 4.5-5.5 (for uncatalyzed) or 100 mM Sodium phosphate, pH 7.0 (for catalyzed)

  • Catalyst Stock (Optional): Aniline or m-phenylenediamine (mPDA) dissolved in Ligation Buffer

  • Quenching Reagent (Optional): Acetone

  • Purification System (e.g., Size-Exclusion Chromatography)

B. Procedure

  • Protein Preparation: The aldehyde-functionalized protein should be in the desired Ligation Buffer at a concentration of 1-10 mg/mL.[5]

  • Reagent Preparation: Immediately before use, dissolve the aminooxy-PEG reagent in the Ligation Buffer to a desired stock concentration.

  • PEGylation Reaction: Add the aminooxy-PEG stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the PEG reagent over the protein.[5]

  • (Optional) Catalyst Addition: If using a catalyst, add the stock solution to the reaction mixture to a final concentration of 10-100 mM for aniline or 100-500 mM for mPDA.[5]

  • Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.[5]

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry. The PEGylated protein will exhibit a significant increase in molecular weight.[1]

  • (Optional) Quenching: To stop the reaction, a quenching reagent like acetone can be added to consume any remaining aminooxy-PEG.[4]

Protocol 3: Purification and Characterization of the PEGylated Protein

After the conjugation reaction, the PEGylated protein must be purified and characterized.

A. Purification Method: Size-Exclusion Chromatography (SEC) SEC is the most common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius.[1] The larger PEGylated conjugate will elute earlier than the smaller, unconjugated protein and excess PEG reagent.[1]

  • Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).[1]

  • Sample Loading: Concentrate the crude PEGylation reaction mixture if necessary and load it onto the equilibrated column.

  • Elution: Elute the proteins with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure PEGylated protein. Pool the desired fractions.

B. Characterization Methods The purity, identity, and activity of the final conjugate should be thoroughly assessed.

Table 3: Recommended Characterization Techniques

TechniquePurposeExpected Outcome
SDS-PAGE Assess molecular weight increase and purity.A distinct band at a higher molecular weight compared to the unmodified protein, indicating successful PEGylation.[1]
Mass Spectrometry (MS) Confirm the identity and mass of the conjugate.The observed mass should correspond to the theoretical mass of the protein plus the attached PEG chain(s).
HPLC (SEC, RP, IEX) Determine purity and quantify the conjugate.A major peak corresponding to the PEGylated protein, with minimal peaks for aggregates or unconjugated protein.[1]
Biological Activity Assay Evaluate the effect of PEGylation on protein function.Retention of a high percentage of the original biological activity is desired.[2]

Troubleshooting

G Problem1 Problem: Low PEGylation Efficiency Solution1a Solution: Optimize pH (4.5-7). Problem1->Solution1a Solution1b Solution: Increase catalyst concentration or switch to a more efficient one (e.g., mPDA). Problem1->Solution1b Solution1c Solution: Increase reaction time or molar excess of aminooxy-PEG. Problem1->Solution1c Problem2 Problem: Side Reactions Solution2a Solution: Avoid solvents containing ketones/ aldehydes (e.g., acetone). Problem2->Solution2a Solution2b Solution: Use high-purity, fresh reagents. Problem2->Solution2b Problem3 Problem: Purification Challenges Solution3a Solution: Optimize chromatography conditions (column type, buffer). Problem3->Solution3a Solution3b Solution: If charge is different, use Ion-Exchange Chromatography (IEX) as an alternative to SEC. Problem3->Solution3b

Caption: Common troubleshooting scenarios and solutions.

References

Application Notes: Biotinylation of Cell Surface Glycans using 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface glycoproteins is crucial for understanding a myriad of biological processes, including cell adhesion, signaling, and immune responses. Alterations in cell surface glycosylation are often associated with disease states, such as cancer.[1] Consequently, methods to specifically label and analyze these glycans are of significant interest in basic research and drug development. This document provides a detailed protocol for the biotinylation of cell surface glycans utilizing a two-step chemical process involving mild oxidation followed by ligation with an aminooxy-biotin derivative, a technique sometimes referred to as PAL (Periodate oxidation and Aniline-catalyzed oxime Ligation).[2]

This method offers a robust and efficient way to tag cell surface sialoglycoproteins on living cells for subsequent detection, isolation, and analysis.[2][3] The initial step involves the gentle oxidation of cis-diols on sialic acid residues with sodium periodate (NaIO₄) to create aldehyde groups.[2] These aldehydes then serve as chemical handles for the covalent attachment of biotin via an oxime bond, formed by the reaction with an aminooxy-functionalized biotin reagent in the presence of an aniline catalyst.[2][4] The resulting biotinylated glycoproteins can be readily detected with streptavidin conjugates or enriched for proteomic analysis.[5][6]

Principle of the Method

The biotinylation of cell surface glycans via this method proceeds in two key stages:

  • Oxidation: Mild treatment of cells with sodium periodate at low temperatures selectively oxidizes the cis-diol groups of sialic acids, the most common terminal monosaccharides on vertebrate cell surface glycans, to generate aldehydes. This step is carefully controlled to maintain cell viability and minimize off-target effects.[2]

  • Oxime Ligation: The newly formed aldehydes are then reacted with an aminooxy-biotin derivative. The reaction between the aldehyde and the aminooxy group forms a stable oxime bond. The inclusion of aniline as a catalyst significantly accelerates the rate of oxime ligation, allowing the reaction to proceed efficiently at physiological pH and with lower concentrations of the labeling reagent, which is crucial for maintaining high cell viability.[2]

Quantitative Data Summary

The following table summarizes typical experimental parameters and reported efficiencies for the biotinylation of cell surface glycans. These values should be considered as a starting point and may require optimization for specific cell types and experimental goals.

ParameterValue/RangeCell Type/SystemNotesReference
Oxidation
Sodium Periodate (NaIO₄) Concentration1 mMBJA-B K88/K20 cellsPerformed at 4°C for 30 minutes.[2]
1 mMCHO cellsPerformed at 4°C for 5 minutes.[2]
Ligation
Aminooxy-biotin Concentration100 µM - 250 µMBJA-B K20 cellsHigher concentration led to higher biotinylation efficiency.[2]
Aniline Concentration10 mMBJA-B K88/K20 cellsUsed as a catalyst to enhance reaction rate at pH 6.7.[2]
Reaction Time30 - 90 minutesBJA-B K88/K20 cellsPerformed at 4°C.[2]
Reaction pH6.7BJA-B K88/K20 cellsAniline catalysis is effective at this near-neutral pH.[2]
Efficiency
Overall Glycoprotein Biotinylation~40-55%BJA-B K20 cellsAssessed by streptavidin precipitation of ³H-labeled glycoproteins.[2]
CD45 Biotinylation (at 100 µM aminooxy-biotin)40%BJA-B K20 cellsQuantified by Western blot analysis.[2]
CD45 Biotinylation (at 250 µM aminooxy-biotin)100%BJA-B K20 cellsQuantified by Western blot analysis.[2]

Experimental Protocols

Materials and Reagents
  • Cells of interest grown in appropriate culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sodium periodate (NaIO₄)

  • 2-(Aminooxy)ethanol (or other aminooxy-biotin conjugate such as aminooxy-biotin)

  • Aniline

  • Quenching solution (e.g., 100 mM glycine or 0.5% BSA in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated probes (e.g., streptavidin-HRP for Western blotting, streptavidin-fluorophore for microscopy)

  • Bovine Serum Albumin (BSA)

Protocol 1: Two-Step Biotinylation of Cell Surface Glycans

This protocol is adapted from established methods for the efficient labeling of live cells.[2]

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 70-80%).[7]

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS to remove any residual serum proteins.[7]

  • Oxidation of Sialic Acids:

    • Prepare a fresh 2 mM solution of NaIO₄ in ice-cold PBS.

    • Aspirate the PBS and add the NaIO₄ solution to the cells, ensuring the entire surface is covered. For a 10 cm dish, use 5 mL. This results in a final concentration of 1 mM.

    • Incubate on ice in the dark for 15-30 minutes. The incubation time may need to be optimized for different cell lines.

    • Quench the reaction by adding glycerol to a final concentration of 1 mM and incubating for 5 minutes on ice.

    • Wash the cells three times with ice-cold PBS.

  • Oxime Ligation with Aminooxy-Biotin:

    • Prepare the ligation buffer: PBS containing 100-250 µM aminooxy-biotin and 10 mM aniline. The pH should be adjusted to approximately 6.7.[2]

    • Add the ligation buffer to the cells and incubate on ice for 30-90 minutes with gentle rocking.[2]

  • Quenching and Cell Lysis:

    • Stop the ligation reaction by washing the cells three times with an ice-cold quenching solution (e.g., 100 mM glycine in PBS).[7]

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Downstream Analysis:

    • The biotinylated proteins in the cell lysate are now ready for downstream applications such as:

      • Western Blotting: Detect biotinylated proteins using streptavidin-HRP.

      • Pull-down/Enrichment: Isolate biotinylated glycoproteins using streptavidin-conjugated beads for subsequent proteomic analysis by mass spectrometry.[5][8]

      • Fluorescence Microscopy: Visualize the location of biotinylated glycoproteins using fluorescently labeled streptavidin.

Protocol 2: One-Pot Biotinylation of Cell Surface Glycans

For some applications, a one-pot reaction can be employed for simultaneous oxidation and ligation.[2]

  • Cell Preparation:

    • Follow step 1 from Protocol 1.

  • One-Pot Labeling:

    • Prepare a one-pot labeling solution in PBS (pH 6.7) containing 1 mM NaIO₄, 250 µM aminooxy-biotin, and 10 mM aniline.[2]

    • Add the labeling solution to the cells and incubate on ice for 30 minutes in the dark.[2]

  • Quenching, Lysis, and Analysis:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow start Start: Live Cells in Culture wash1 Wash with ice-cold PBS start->wash1 oxidize Oxidation: 1 mM NaIO₄ in PBS 4°C, 15-30 min wash1->oxidize wash2 Wash with ice-cold PBS oxidize->wash2 ligate Ligation: 100-250 µM Aminooxy-Biotin 10 mM Aniline, pH 6.7 4°C, 30-90 min wash2->ligate quench Quench and Wash: 100 mM Glycine in PBS ligate->quench lyse Cell Lysis quench->lyse downstream Downstream Analysis: - Western Blot - Pull-down / MS - Microscopy lyse->downstream

References

Illuminating Cellular Aldehydes: A Guide to Fluorescent Labeling in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive aldehydes are increasingly recognized as critical mediators and biomarkers of cellular processes, including signaling, metabolic function, and oxidative stress. Their transient nature and low abundance, however, present significant challenges for detection and quantification in living systems. This document provides detailed application notes and protocols for the fluorescent labeling of aldehydes on live cells, offering a comprehensive resource for researchers in cell biology, pharmacology, and drug development. We will explore various fluorescent probes, their mechanisms of action, and provide step-by-step protocols for their application in live-cell imaging.

Chemical Principles of Aldehyde Labeling

The fluorescent labeling of aldehydes in a biological context relies on chemoselective reactions that form a stable, fluorescent product. The most common strategies involve the reaction of a nucleophilic group on the fluorescent probe with the electrophilic carbonyl group of the aldehyde.

Hydrazide-Based Probes

Hydrazide-containing fluorophores react with aldehydes to form a stable hydrazone linkage.[1][] This reaction is specific for aldehydes and ketones.[1][3]

Hydrazide_Reaction Aldehyde Cellular Aldehyde (R-CHO) Product Fluorescent Hydrazone (Fluorophore-N=CH-R) Aldehyde->Product + Probe Probe Fluorescent Hydrazide Probe (Fluorophore-NH-NH2) H2O H2O Product->H2O -

Caption: Reaction of a hydrazide probe with a cellular aldehyde.

Aminooxy-Based Probes

Aminooxy-functionalized probes react with aldehydes to form a stable oxime linkage. This reaction is highly efficient and can be performed under mild, physiological conditions.[4][5] Aminooxy reagents are generally considered superior to hydrazides as they form more stable linkages.[4][5]

Aminooxy_Reaction Aldehyde Cellular Aldehyde (R-CHO) Product Fluorescent Oxime (Fluorophore-O-N=CH-R) Aldehyde->Product + Probe Probe Fluorescent Aminooxy Probe (Fluorophore-O-NH2) H2O H2O Product->H2O -

Caption: Reaction of an aminooxy probe with a cellular aldehyde.

Other "Turn-On" Probes

Novel "turn-on" fluorescent probes have been developed that exhibit a significant increase in fluorescence upon reaction with aldehydes. These probes often utilize intramolecular reactions that are triggered by the initial aldehyde condensation. Examples include probes based on 2-aminothiophenol, which form a dihydrobenzothiazole, and 3,4-phenyldiamine-BODIPY sensors that generate a fluorescent benzimidazole moiety.[6][7][8][9] These sensors offer high sensitivity and low background fluorescence.

Applications in Cellular Imaging

The fluorescent labeling of aldehydes enables a wide range of applications in live-cell imaging:

  • Detection of Endogenous Aldehydes: Visualize and quantify basal levels of aldehydes generated through normal metabolic processes.[6][8][10]

  • Monitoring Oxidative Stress: Aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are products of lipid peroxidation and serve as biomarkers for oxidative stress.[3][11]

  • Imaging Protein Carbonylation: Detect aldehydes on proteins, a form of irreversible oxidative damage known as carbonylation.[3][12]

  • Labeling of Glycoproteins: Aldehydes can be generated on cell surface glycoproteins through mild periodate oxidation, allowing for their specific fluorescent labeling.[13][14]

Quantitative Data of Fluorescent Aldehyde Probes

The selection of an appropriate fluorescent probe is critical for successful aldehyde detection. The following table summarizes the properties of several commonly used and recently developed probes.

Probe TypeExample ProbeExcitation (nm)Emission (nm)Dynamic RangeFold Increase in FluorescenceTarget AldehydesReference
Hydrazide Coumarin-hydrazide (CHH)~350~450Not specifiedNot specifiedProtein and lipid carbonyls[3]
Hydrazide Dansyl hydrazineUV~525Not specifiedNot specifiedGeneral aldehydes/ketones[13]
BODIPY-Diamine Sensor 1aNot specifiedNot specified2–10 µM (in cells)Not specifiedAliphatic aldehydes (C1-C10)[6]
2-Aminothiophenol BODIPY Probe 1aVisible to NIRVisible to NIR1–100 µM (in cells)~80-foldDiverse aldehydes[8][9]
Coumarin Cou-LPO4~450 (for LPO)~560 (for LPO)Not specifiedNot specifiedLipid peroxyl radicals[15]
BODIPY C11-BODIPY 581/591~581~591 (unoxidized), ~510 (oxidized)Not specifiedRatiometric changeLipid peroxidation[11][16][17]

Experimental Protocols

Protocol 1: General Labeling of Cellular Aldehydes with Hydrazide or Aminooxy Probes

This protocol provides a general framework for labeling endogenous aldehydes in live cells. Optimization of probe concentration and incubation time may be required for different cell types and probes.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescent hydrazide or aminooxy probe (e.g., Alexa Fluor hydrazide, CF® Dye aminooxy)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO. Dilute the stock solution to the final working concentration (typically 1-50 µM) in pre-warmed PBS or serum-free medium immediately before use.

  • Cell Labeling: a. Remove the culture medium from the cells and wash twice with warm PBS. b. Add the probe-containing solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. c. Remove the probe solution and wash the cells three times with warm PBS to remove excess, unreacted probe.

  • Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the cells immediately using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol_1_Workflow Start Start: Culture cells Prepare_Probe Prepare fluorescent probe solution Start->Prepare_Probe Wash_1 Wash cells with PBS Prepare_Probe->Wash_1 Incubate Incubate cells with probe Wash_1->Incubate Wash_2 Wash cells to remove excess probe Incubate->Wash_2 Image Image cells Wash_2->Image

Caption: Workflow for general aldehyde labeling in live cells.

Protocol 2: Detection of Lipid Peroxidation-Derived Aldehydes using C11-BODIPY 581/591

This protocol is specific for the ratiometric detection of lipid peroxidation.

Materials:

  • Live cells

  • C11-BODIPY 581/591 probe

  • Inducer of oxidative stress (e.g., cumene hydroperoxide, RSL3)

  • HBSS or other suitable buffer

  • Fluorescence microscope with filters for both red and green fluorescence

Procedure:

  • Cell Culture: Culture cells as described in Protocol 1.

  • Probe Loading: a. Prepare a working solution of C11-BODIPY 581/591 (typically 1-10 µM) in HBSS or serum-free medium. b. Wash cells with warm HBSS. c. Incubate cells with the probe solution for 30-60 minutes at 37°C.

  • Induction of Lipid Peroxidation (Optional): a. To observe an increase in lipid peroxidation, cells can be treated with an inducing agent. b. Prepare a solution of the inducer (e.g., 200 µM cumene hydroperoxide in HBSS).[16] c. After probe loading, replace the probe solution with the inducer solution and incubate for a desired time (e.g., 2 hours).[16]

  • Imaging: a. Wash the cells twice with warm HBSS. b. Add fresh HBSS or culture medium. c. Image the cells using both green (oxidized probe) and red (unoxidized probe) fluorescence channels. d. Lipid peroxidation is typically visualized as an increase in the green-to-red fluorescence intensity ratio.[16]

Protocol_2_Workflow Start Culture cells Load_Probe Load cells with C11-BODIPY Start->Load_Probe Induce_Stress Induce oxidative stress (optional) Load_Probe->Induce_Stress Wash Wash cells Induce_Stress->Wash Image Acquire red and green fluorescence images Wash->Image Analyze Analyze green/red fluorescence ratio Image->Analyze

Caption: Workflow for detecting lipid peroxidation with C11-BODIPY.

Protocol 3: Labeling of Cell Surface Glycoproteins via Periodate Oxidation

This protocol describes the generation of aldehydes on cell surface glycans for subsequent fluorescent labeling.

Materials:

  • Live cells in suspension or adherent

  • Sodium meta-periodate (NaIO4)

  • Fluorescent hydrazide or aminooxy probe

  • PBS (calcium and magnesium-free)

  • Complete cell culture medium

Procedure:

  • Cell Preparation: a. For adherent cells, wash twice with cold, calcium and magnesium-free PBS. b. For suspension cells, wash by centrifugation and resuspend in cold, calcium and magnesium-free PBS.

  • Periodate Oxidation: a. Prepare a fresh solution of 1 mM sodium periodate in cold PBS.[1][13] b. Incubate the cells with the periodate solution for 15-20 minutes on ice in the dark. c. Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes on ice. d. Wash the cells three times with cold PBS.

  • Fluorescent Labeling: a. Prepare the fluorescent probe solution as described in Protocol 1. b. Incubate the periodate-treated cells with the probe solution for 30-60 minutes at room temperature or on ice. c. Wash the cells three times with cold PBS to remove excess probe.

  • Imaging: Resuspend or add fresh medium to the cells and proceed with imaging.

Protocol_3_Workflow Start Prepare live cells Oxidize Oxidize cell surface glycans with NaIO4 Start->Oxidize Quench Quench reaction Oxidize->Quench Wash_1 Wash cells Quench->Wash_1 Label Label with fluorescent hydrazide/aminooxy probe Wash_1->Label Wash_2 Wash cells Label->Wash_2 Image Image cells Wash_2->Image

Caption: Workflow for labeling cell surface glycoproteins.

Conclusion

The fluorescent labeling of aldehydes in live cells is a powerful tool for investigating a wide array of biological phenomena. The choice of the fluorescent probe and the experimental protocol should be tailored to the specific application and cell type. The methods described in these application notes provide a solid foundation for researchers to begin exploring the roles of aldehydes in cellular health and disease. As new and improved probes continue to be developed, the ability to visualize and quantify these reactive species in living systems will undoubtedly lead to new and exciting discoveries.

References

Application Notes and Protocols: Reaction of 2-(Aminooxy)ethanol with Ketone-Modified Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to selectively modify nucleic acids at specific sites is crucial for a wide range of applications in diagnostics, therapeutics, and fundamental biological research. One of the most robust and versatile methods for achieving such modifications is the bioorthogonal reaction between a ketone or aldehyde and an aminooxy group, forming a stable oxime linkage.[1][2][3] This chemoselective ligation is highly efficient and proceeds under mild aqueous conditions, making it ideal for the conjugation of sensitive biomolecules like DNA and RNA.[1][2]

This document provides detailed application notes and experimental protocols for the reaction of 2-(aminooxy)ethanol with ketone-modified nucleic acids. It covers the synthesis of ketone-modified oligonucleotides, the kinetics and conditions for the oxime ligation reaction, and the subsequent purification and characterization of the resulting conjugates.

Chemical Principle

The core of this methodology is the oxime ligation, a reaction between the nucleophilic aminooxy group of this compound and the electrophilic ketone moiety incorporated into a nucleic acid. The reaction proceeds via a two-step mechanism: nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the stable oxime bond.[1] The reaction can be catalyzed by aniline and its derivatives, which significantly accelerate the rate of oxime formation, especially at neutral pH.[1][2]

cluster_0 Reaction Mechanism Ketone_NA Ketone-Modified Nucleic Acid (R-C(=O)-R') Intermediate Tetrahedral Intermediate Ketone_NA->Intermediate + H2N-O-CH2CH2-OH Aminooxy This compound (H2N-O-CH2CH2-OH) Oxime_Product Oxime-Linked Nucleic Acid Conjugate (R-C(=N-O-CH2CH2-OH)-R') Intermediate->Oxime_Product - H2O Water H2O

Caption: Chemical reaction of a ketone-modified nucleic acid with this compound.

Data Presentation

The following table summarizes key quantitative data for the oxime ligation reaction. It is important to note that reaction rates and yields can be influenced by several factors, including the specific sequence of the nucleic acid, the position of the ketone modification, reactant concentrations, temperature, and the choice of catalyst.

ParameterValueConditionsReference(s)
Reactants Ketone-Modified DNA/RNA + this compound
Typical pH Range 4.5 - 7.5Aqueous Buffer[1][2]
Catalyst Aniline or p-phenylenediamine10-100 mM[1][2]
Reaction Time 1 - 24 hoursRoom Temperature
Typical Yield >90%Optimized conditions
Second-Order Rate Constant (k_obs) for Ketone Ligation ~0.082 M⁻¹s⁻¹100 mM Aniline Catalyst[4]

Experimental Protocols

Protocol 1: Synthesis of Ketone-Modified Oligonucleotides

This protocol describes the incorporation of a ketone functional group into a DNA oligonucleotide during solid-phase synthesis using a commercially available ketone-modified phosphoramidite (e.g., a derivative of 5-acetyl-dUTP).

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Ketone-modified phosphoramidite (e.g., 5-acetyl-dU-CE Phosphoramidite)

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Capping reagents (A and B)

  • Oxidizing solution (Iodine in THF/pyridine/water)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Procedure:

  • Synthesizer Setup: Prepare the DNA synthesizer with the required reagents and the CPG column functionalized with the initial nucleoside of the desired sequence.

  • Standard Synthesis Cycles: Perform the standard phosphoramidite synthesis cycles for the nucleotides preceding the desired ketone modification position. Each cycle consists of:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

    • Coupling: Addition of the next phosphoramidite in the presence of the activator.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite triester to a stable phosphate triester.

  • Incorporation of the Ketone-Modified Nucleotide: At the desired position in the sequence, use the ketone-modified phosphoramidite for the coupling step.

  • Completion of Synthesis: Continue with the standard synthesis cycles for the remaining nucleotides in the sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, treat the solid support with the cleavage and deprotection solution to release the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Purification: Purify the crude ketone-modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][8]

Protocol 2: Oxime Ligation of this compound to Ketone-Modified Nucleic Acids

This protocol details the conjugation of this compound to a purified ketone-modified oligonucleotide.

Materials:

  • Purified ketone-modified oligonucleotide

  • This compound hydrochloride

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

  • Aniline (catalyst)

  • Nuclease-free water

Procedure:

  • Reagent Preparation:

    • Dissolve the purified ketone-modified oligonucleotide in the reaction buffer to a final concentration of 100 µM.

    • Prepare a 1 M stock solution of this compound hydrochloride in nuclease-free water.

    • Prepare a 1 M stock solution of aniline in a suitable organic solvent (e.g., DMSO).

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the ketone-modified oligonucleotide solution with a 100-fold molar excess of the this compound stock solution.

    • Add the aniline stock solution to a final concentration of 100 mM.

    • Gently mix the reaction and incubate at room temperature (or 37°C) for 4-24 hours. The reaction progress can be monitored by RP-HPLC.

  • Purification of the Conjugate:

    • After the reaction is complete, purify the oxime-linked oligonucleotide conjugate from excess this compound and catalyst using RP-HPLC or a desalting column.[5][6][7][8]

Protocol 3: Purification and Characterization of the Oxime-Linked Nucleic Acid Conjugate

Purification by RP-HPLC:

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Buffer B: Acetonitrile.

  • Gradient: Run a linear gradient of Buffer B (e.g., 5% to 50% over 30 minutes) to elute the conjugate.

  • Detection: Monitor the elution profile at 260 nm. The conjugate will typically have a longer retention time than the unmodified oligonucleotide due to the increased hydrophobicity of the added this compound moiety.[5][6]

  • Collection and Desalting: Collect the peak corresponding to the conjugate and remove the volatile buffer salts by lyophilization or using a desalting column.[5][8]

Characterization by Mass Spectrometry:

  • Technique: Use electrospray ionization mass spectrometry (ESI-MS) to confirm the identity of the conjugate.[9][10]

  • Sample Preparation: Prepare a dilute solution of the purified conjugate in a suitable solvent for ESI-MS analysis.

  • Analysis: The observed molecular weight of the conjugate should correspond to the theoretical mass of the ketone-modified oligonucleotide plus the mass of the this compound moiety minus the mass of a water molecule.

Experimental Workflow and Signaling Pathways

cluster_0 Experimental Workflow start Start: Design Ketone-Modified Oligonucleotide Sequence synthesis Solid-Phase Synthesis (Phosphoramidite Chemistry) start->synthesis incorporation Incorporate Ketone-Modified Phosphoramidite synthesis->incorporation cleavage Cleavage and Deprotection incorporation->cleavage purification1 Purification of Ketone-Modified Oligonucleotide (RP-HPLC) cleavage->purification1 characterization1 Characterization (Mass Spectrometry) purification1->characterization1 ligation Oxime Ligation with This compound characterization1->ligation purification2 Purification of Conjugate (RP-HPLC / Desalting) ligation->purification2 characterization2 Characterization of Conjugate (Mass Spectrometry) purification2->characterization2 end End: Purified Oxime-Linked Nucleic Acid Conjugate characterization2->end

Caption: Workflow for the synthesis and conjugation of ketone-modified nucleic acids.

Conclusion

The reaction of this compound with ketone-modified nucleic acids via oxime ligation is a highly effective and reliable method for the site-specific modification of DNA and RNA. The protocols and data presented in this document provide a comprehensive guide for researchers to implement this powerful bioconjugation strategy in their work. The stability of the resulting oxime bond, coupled with the mild reaction conditions, makes this approach suitable for a wide array of applications, from the development of novel molecular probes to the construction of sophisticated nucleic acid-based therapeutics and diagnostics.

References

Application Notes and Protocols for Protein Immobilization using 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of proteins onto solid surfaces is a critical technology in a myriad of scientific and diagnostic applications, including the development of biosensors, protein microarrays, and novel drug delivery systems. A key challenge in this field is to ensure that the immobilized proteins retain their native conformation and biological activity. Site-specific immobilization strategies offer a powerful solution by controlling the orientation of the protein on the surface, thereby maximizing the accessibility of its active sites.

This document provides detailed application notes and protocols for the immobilization of proteins on surfaces using 2-(Aminooxy)ethanol. This method leverages the highly specific and efficient oxime ligation reaction between an aminooxy group and an aldehyde or ketone. The resulting oxime bond is stable under physiological conditions, making this a robust method for creating functional protein-coated surfaces.[1] This approach is particularly advantageous as neither the aminooxy nor the carbonyl functionalities are naturally present in proteins, thus ensuring a high degree of specificity in the immobilization process.

Principle of Oxime Ligation

Oxime ligation is a chemoselective reaction that occurs between a molecule containing an aminooxy group (-O-NH₂) and a molecule containing an aldehyde (-CHO) or ketone (C=O) group. The reaction forms a stable oxime linkage (-O-N=C-). For protein immobilization, the surface is first functionalized with aldehyde or ketone groups. Subsequently, a protein that has been modified to contain an aminooxy group, or a linker like this compound which can be used to introduce this group, is introduced. The reaction proceeds under mild conditions, typically at a slightly acidic to neutral pH (pH 4-7), and can be catalyzed by nucleophilic catalysts such as aniline.[1]

Applications

The immobilization of proteins using this compound is a versatile technique with a broad range of applications in research and drug development:

  • Biosensors: Site-specific immobilization of antibodies or enzymes on sensor surfaces (e.g., gold, silicon) enhances the sensitivity and specificity of detection assays.[2]

  • Protein Microarrays: The creation of high-density protein arrays for high-throughput screening of protein-protein interactions, protein-drug interactions, and identifying disease biomarkers.

  • Drug Delivery: Functionalization of nanoparticles or other drug carriers with targeting proteins to improve their specificity and efficacy.

  • Cell Culture and Tissue Engineering: Creation of biocompatible surfaces that present specific proteins or peptides to promote cell adhesion, proliferation, and differentiation.

  • Enzyme Reactors: Immobilization of enzymes to create reusable biocatalysts for various industrial and biotechnological processes.

Experimental Protocols

This section provides detailed protocols for the immobilization of proteins on glass surfaces using this compound. The overall workflow involves three main stages: surface preparation, surface functionalization with aldehyde groups, and finally, protein immobilization via oxime ligation.

Protocol 1: Cleaning and Aminosilanization of Glass Surfaces

This initial step is crucial for creating a uniform and reactive surface for subsequent functionalization.

Materials:

  • Glass slides or coverslips

  • Acetone

  • Ethanol

  • 2% (v/v) solution of 3-Aminopropyltriethoxysilane (APTES) in 95% ethanol/5% water

  • Deionized (DI) water

  • Nitrogen gas stream

  • Sonicator

  • Oven

Procedure:

  • Place the glass slides in a slide rack and sonicate in acetone for 15 minutes.

  • Rinse the slides thoroughly with DI water.

  • Sonicate the slides in ethanol for 15 minutes.

  • Rinse the slides thoroughly with DI water.

  • Immerse the slides in a freshly prepared 2% APTES solution for 30 minutes with gentle agitation.

  • Rinse the slides three times with 95% ethanol.

  • Dry the slides under a stream of nitrogen gas.

  • Cure the aminosilanized slides in an oven at 110°C for 1 hour.

  • Store the slides in a desiccator until use.

Protocol 2: Activation of Aminosilanized Surfaces with Glutaraldehyde

This protocol introduces aldehyde groups onto the aminosilanized surface, which will serve as the reactive sites for the oxime ligation.

Materials:

  • Aminosilanized glass slides (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2.5% (v/v) Glutaraldehyde solution in PBS

  • DI water

  • Nitrogen gas stream

Procedure:

  • Immerse the aminosilanized glass slides in the 2.5% glutaraldehyde solution for 1 hour at room temperature with gentle agitation.[3]

  • Rinse the slides extensively with DI water to remove any unbound glutaraldehyde.

  • Dry the slides under a stream of nitrogen gas.

  • The aldehyde-activated slides should be used immediately for the next step.

Protocol 3: Immobilization of Protein using this compound Linker

This protocol describes the final step of attaching the protein of interest to the aldehyde-activated surface via an oxime bond formed with this compound. This protocol assumes the protein of interest has been pre-functionalized with a group that can react with one end of a bifunctional crosslinker that has an aminooxy group on the other end, or that this compound is used to modify the protein first. A more direct approach is to first functionalize the surface with this compound and then react it with a protein that has been engineered to contain an aldehyde or ketone group. The following protocol details the surface functionalization with this compound first.

Materials:

  • Aldehyde-activated glass slides (from Protocol 2)

  • This compound

  • Coupling buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)

  • Aniline (optional, as a catalyst)

  • Protein solution (containing the aldehyde- or ketone-modified protein of interest) in coupling buffer

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

Procedure:

  • Prepare a 10 mM solution of this compound in the coupling buffer. If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Immerse the aldehyde-activated glass slides in the this compound solution for 2-4 hours at room temperature with gentle agitation. This step functionalizes the surface with aminooxy groups.

  • Rinse the slides thoroughly with the coupling buffer to remove excess this compound.

  • Prepare a solution of your aldehyde- or ketone-modified protein in the coupling buffer at a desired concentration (e.g., 0.1 - 1 mg/mL).

  • Incubate the aminooxy-functionalized slides with the protein solution for 2-12 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically for each protein.

  • After incubation, wash the slides extensively with the wash buffer to remove any non-covalently bound protein.

  • To block any remaining reactive sites and prevent non-specific binding in subsequent assays, incubate the slides in the blocking buffer for 1 hour at room temperature.

  • Rinse the slides one final time with DI water and dry under a gentle stream of nitrogen.

  • The protein-immobilized slides are now ready for use or can be stored at 4°C in a desiccator.

Data Presentation

The efficiency of protein immobilization can be quantified by measuring the surface density of the attached protein. Several techniques can be employed for this purpose, including Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR).[4][5] The following tables provide a summary of expected quantitative data for protein immobilization via oxime ligation compared to other common methods.

Table 1: Comparison of Protein Immobilization Chemistries

Immobilization ChemistryReaction SpeedStability of LinkageBioorthogonalityTypical Immobilization Efficiency
Oxime Ligation Moderate to FastHighHighGood to Excellent
NHS Ester-Amine FastModerateLowVariable
Thiol-Maleimide FastModerateModerateGood
Click Chemistry (CuAAC) Very FastHighHighExcellent
Click Chemistry (SPAAC) FastHighHighExcellent

Data compiled from various sources and represents general trends. Actual values will vary depending on the specific protein, surface, and reaction conditions.

Table 2: Typical Surface Densities of Immobilized Proteins

ProteinImmobilization MethodSurfaceSurface Density (ng/cm²)Reference
Antibody (IgG)Oxime LigationGlass150 - 300Hypothetical Data
StreptavidinOxime LigationGold200 - 400Hypothetical Data
Enzyme (e.g., HRP)GlutaraldehydeAminosilanized Glass100 - 250[6]
Antibody (IgG)NHS EsterCarboxylated Surface100 - 350General Literature

Note: The surface density values are illustrative and can be influenced by factors such as protein size, orientation, and surface chemistry.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this document.

G cluster_0 Surface Preparation Start Start Clean Glass Clean Glass Surface (Acetone, Ethanol) Start->Clean Glass 1. Aminosilanize Aminosilanize Surface (APTES) Clean Glass->Aminosilanize 2. Cure Cure Surface (110°C) Aminosilanize->Cure 3. End_Prep Aminosilanized Surface Cure->End_Prep 4.

Caption: Workflow for the preparation of aminosilanized glass surfaces.

G cluster_1 Protein Immobilization Workflow Start_Immob Aminosilanized Surface Activate Activate with Glutaraldehyde Start_Immob->Activate 1. Functionalize Functionalize with This compound Activate->Functionalize 2. Immobilize Immobilize Aldehyde/ Ketone-Protein Functionalize->Immobilize 3. Block Block Surface (BSA) Immobilize->Block 4. End_Immob Functional Protein Surface Block->End_Immob 5.

Caption: Step-by-step workflow for protein immobilization via oxime ligation.

Caption: Chemical principle of oxime ligation for protein immobilization.

References

Troubleshooting & Optimization

Technical Support Center: Oxime Ligation with 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for oxime ligation reactions involving 2-(aminooxy)ethanol. Below you will find troubleshooting guides and frequently asked questions to help resolve common issues encountered during experiments.

Troubleshooting Guide: Common Issues in Oxime Ligation

This guide addresses specific issues you may encounter during your experiments, focusing on optimizing reaction conditions for a successful ligation.

ProblemPotential CauseTroubleshooting Steps & Expected Outcome
Low or No Product Yield Suboptimal pH: The reaction rate is highly dependent on pH. Uncatalyzed reactions are most efficient in a narrow acidic window.Verify and adjust the pH of your reaction mixture. For uncatalyzed reactions, the optimal pH is typically between 4.0 and 5.0.[1][2] If your molecules are stable under these conditions, using a buffer like sodium acetate (pH 4.5) should significantly increase the reaction rate and yield.[3] For reactions near neutral pH (6.5-7.5), the addition of a catalyst is strongly recommended.[1][3]
Inefficient or Absent Catalyst: At neutral pH, the uncatalyzed reaction is often very slow.[4][5]Add or optimize a nucleophilic catalyst. Aniline is commonly used, but derivatives like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) are significantly more effective at neutral pH.[4][6][7] Adding a catalyst like pPDA can increase the reaction rate substantially compared to an uncatalyzed reaction.[6]
Reactant Instability or Impurity: The aminooxy group is highly reactive and can degrade. Aldehydes are susceptible to oxidation.[1][4] Solvents may contain reactive impurities (e.g., acetone).[6][8]Use fresh, high-purity reagents and solvents. Ensure that this compound has been stored properly. Avoid using solvents like acetone, which can react with the aminooxy group.[6][8] Using pure starting materials will minimize side reactions and improve the yield.[1]
Slow Reaction Rate Non-Optimal Reaction Conditions: Ligation kinetics are influenced by pH, temperature, and reactant concentration.Adjust reaction parameters to accelerate the ligation. If your molecules are stable, lowering the pH to the 4.0-5.0 range is the most direct way to increase the rate.[6] Alternatively, gently increasing the temperature (e.g., to 37°C) can speed up the reaction.[2][6] Increasing the concentration of one or both reactants is also an effective strategy.[1][4][6]
Low Carbonyl Reactivity: Ketones are generally less reactive than aldehydes in oxime ligations due to steric hindrance and electronic effects.[4][9]If your experimental design allows, consider using an aldehyde instead of a ketone. Aldehydes react more rapidly.[4][6] For ligations involving ketones, more forcing conditions, such as higher catalyst concentrations or temperatures, may be necessary.[4][9]
Presence of Side Products Hydrolysis of Oxime Bond: While generally stable, the resulting oxime bond can be susceptible to hydrolysis under highly acidic conditions (e.g., pH < 2).[6]Maintain appropriate pH during workup and purification. Ensure that purification and storage conditions are not excessively acidic to prevent product degradation.[6]
Catalyst-Induced Reactions: At high concentrations or temperatures, some catalysts may promote side reactions.[6]Optimize the catalyst concentration. While higher concentrations can lead to faster reactions, they can also complicate purification and potentially cause side product formation.[6] Start with the recommended concentration range (e.g., 10-100 mM for aniline) and optimize for your specific substrates.[7]

Quantitative Data on Oxime Ligation Efficiency

The efficiency of oxime ligation is highly dependent on pH and the presence of a catalyst. The following tables summarize key quantitative data to aid in the optimization of your experiments.

Table 1: Effect of pH on Oxime Ligation Rate

pH RangeRelative Reaction RateKey Considerations
4.0 - 5.0OptimalIdeal for molecules stable in mildly acidic conditions.[2] This range strikes a balance between acid-catalyzed dehydration and avoiding protonation of the aminooxy nucleophile.[5]
5.0 - 6.5ModerateThe reaction rate slows as the pH increases toward neutral. A catalyst is recommended to maintain efficiency.[6]
6.5 - 7.5SlowA catalyst is highly recommended for achieving a reasonable reaction rate, especially for biological applications.[3][6]
> 7.5Very SlowGenerally not recommended for efficient ligation.

Table 2: Comparison of Common Catalysts for Oxime Ligation at Neutral pH

CatalystTypical ConcentrationRelative Efficacy & Notes
None N/AServes as a baseline. Reactions are often very slow, particularly with ketones or at low reactant concentrations.[4]
Aniline 10 - 100 mM[3][7]The traditional catalyst. Can increase the reaction rate up to 40-fold at neutral pH.[3][5]
p-Phenylenediamine (pPDA) 2 - 10 mM[7]More efficient than aniline at neutral pH.[6][7] A 10 mM concentration can be more effective than 100 mM aniline.[6]
m-Phenylenediamine (mPDA) 10 - 500 mM[9]A highly effective catalyst with good aqueous solubility, allowing for use at higher concentrations for significant rate enhancement.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation with this compound? A1: The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.0 is ideal.[1][2] If the molecules involved are sensitive to acidic conditions, the reaction can be performed at a neutral pH (around 7.0), but the addition of a nucleophilic catalyst is strongly recommended to achieve an efficient reaction rate.[1][3]

Q2: Why is my reaction so slow at neutral pH? A2: The mechanism of oxime formation involves an acid-catalyzed dehydration step of a hemiaminal intermediate.[5] This step is significantly slower at neutral pH compared to acidic pH. To enhance the reaction rate at neutral pH, a nucleophilic catalyst like aniline or its more effective derivatives (p-phenylenediamine) should be used.[3][6]

Q3: Which catalyst is most effective for oxime ligation, and at what concentration should I use it? A3: While aniline is a common catalyst, p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have demonstrated superior catalytic activity, especially at neutral pH.[2][4][6] For aniline, concentrations of 10-100 mM are typical.[7] For the more potent p-phenylenediamine, concentrations of 2-10 mM are often sufficient.[7] The optimal concentration should be determined empirically for your specific system.

Q4: How does pH affect the stability of the final oxime bond? A4: Oxime bonds are generally stable at physiological pH.[10] However, they can undergo hydrolysis under very acidic conditions (e.g., pH < 2).[6] Therefore, it is important to control the pH during any purification or storage steps following the ligation.

Q5: Can I use organic co-solvents in my reaction? A5: Yes, organic co-solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, particularly if your reactants have limited aqueous solubility.[4] Using a co-solvent can allow for higher reactant concentrations, which can help increase the reaction rate.[4][10]

Visualizations

OximeLigationMechanism cluster_intermediates Reaction Pathway cluster_product Product R1_CO_R2 Aldehyde / Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal Nucleophilic Attack SchiffBase Protonated Schiff Base (More Reactive) R1_CO_R2->SchiffBase Forms Intermediate H2NOR This compound (H₂N-O-R'') H2NOR->Hemiaminal H2NOR->Hemiaminal Protonated_Oxime Protonated Oxime Hemiaminal->Protonated_Oxime Dehydration (-H₂O) [Rate-limiting at neutral pH] Oxime Oxime Product (R-C(=N-OR'')-R') Protonated_Oxime->Oxime Deprotonation Aniline Aniline Catalyst Aniline->SchiffBase SchiffBase->Hemiaminal Faster Attack

Caption: Mechanism of oxime ligation, showing the catalyzed and uncatalyzed pathways.

TroubleshootingWorkflow Start Start: Low Ligation Yield Check_pH Is reaction pH optimal? (4.0-5.0 uncatalyzed) (~7.0 catalyzed) Start->Check_pH Adjust_pH Action: Adjust pH to 4.5 (if molecules are stable) Check_pH->Adjust_pH No Check_Catalyst Is reaction at neutral pH? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Action: Add/Optimize Catalyst (e.g., p-Phenylenediamine) Check_Catalyst->Add_Catalyst Yes Check_Concentration Are reactant concentrations low? Check_Catalyst->Check_Concentration No Add_Catalyst->Check_Concentration Increase_Conc Action: Increase Reactant Concentration Check_Concentration->Increase_Conc Yes Check_Temp Is reaction slow? Check_Concentration->Check_Temp No Increase_Conc->Check_Temp Increase_Temp Action: Increase Temperature (e.g., 37°C) Check_Temp->Increase_Temp Yes Check_Reagents Final Check: Use fresh, high-purity reagents and solvents Check_Temp->Check_Reagents No Increase_Temp->Check_Reagents Success Improved Yield Check_Reagents->Success

Caption: Troubleshooting workflow for low yield in oxime ligation experiments.

Experimental Protocols

This section provides a general framework for performing an oxime ligation with this compound. Small-scale trial reactions are recommended to determine the optimal conditions for your specific substrates.

1. Reagent and Buffer Preparation

  • Buffer Solutions: Prepare a series of buffers depending on your desired reaction pH.[1]

    • Acidic Conditions: 100 mM sodium acetate, pH 4.5.

    • Neutral Conditions: 100 mM sodium phosphate or PBS, pH 7.0.

  • Reactant Stock Solutions:

    • Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the chosen reaction buffer (e.g., 10 mM). If solubility is an issue, a minimal amount of a compatible organic co-solvent (DMSO or DMF) can be used.

    • Prepare a stock solution of this compound in the same buffer (e.g., 100 mM). A 1.5 to 5-fold molar excess over the carbonyl compound is a good starting point.

  • Catalyst Stock Solution (for neutral pH):

    • Prepare a stock solution of the catalyst (e.g., 200 mM aniline or 50 mM p-phenylenediamine) in the reaction buffer or an organic co-solvent.

2. Ligation Reaction Procedure

Protocol A: Ligation under Acidic Conditions (pH 4.5)

  • In a reaction vessel, add the solution of your aldehyde/ketone-functionalized molecule.

  • Add the this compound stock solution to achieve the desired molar excess.

  • Adjust the final volume with the pH 4.5 reaction buffer.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours.[6]

  • Monitor the reaction progress using a suitable analytical method (e.g., HPLC, LC-MS, or SDS-PAGE for protein substrates).[3]

Protocol B: Catalyzed Ligation under Neutral Conditions (pH 7.0)

  • In a reaction vessel, add the solution of your aldehyde/ketone-functionalized molecule.

  • Add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline, 2-10 mM for p-phenylenediamine).[7]

  • Add the this compound stock solution to achieve the desired molar excess.

  • Adjust the final volume with the pH 7.0 reaction buffer.

  • Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours.[3][6]

  • Monitor the reaction progress by a suitable analytical method.

3. Quenching and Purification (Optional)

  • Once the reaction has reached completion, any unreacted this compound can be quenched by adding an excess of a scavenger like acetone.[6]

  • Purify the final oxime conjugate from unreacted starting materials and catalyst using an appropriate method, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis.

References

Technical Support Center: 2-(Aminooxy)ethanol Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Aminooxy)ethanol in their experiments. The following information addresses common issues related to the effect of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of reaction of this compound with aldehydes or ketones (oxime ligation)?

A1: As with most chemical reactions, increasing the temperature typically increases the rate of oxime ligation. This is due to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. A common rule of thumb is that the reaction rate can double or triple for every 10°C increase in temperature.[1] However, the exact impact of temperature will depend on the specific reactants and reaction conditions.

Q2: My oxime ligation reaction is very slow at room temperature. Can I heat the reaction to speed it up?

A2: Yes, increasing the reaction temperature is a common strategy to accelerate slow oxime ligation reactions.[2] For time-sensitive applications, elevating the temperature can significantly reduce reaction times. For instance, some reactions have been reported to reach completion in as little as 5 minutes at 75°C.[2] However, it is crucial to consider the thermal stability of all reactants, particularly any sensitive biomolecules, as excessive heat can lead to degradation.

Q3: Are there any risks associated with increasing the reaction temperature?

A3: Yes, while heating can accelerate the desired reaction, it can also lead to several issues. These include:

  • Degradation of Reactants or Products: High temperatures can cause the decomposition of your starting materials, such as this compound, the carbonyl compound, or the final oxime product. The thermal stability of any biomolecules in your reaction is a critical consideration.

  • Increased Side Reactions: Higher temperatures can promote the formation of unwanted side products, which can complicate purification and reduce the yield of the desired product.

  • Solvent Evaporation: If the reaction is performed in an open or poorly sealed vessel, heating can lead to solvent evaporation, which will alter the concentration of reactants and can affect the reaction kinetics.

Q4: What is the optimal temperature range for reactions involving this compound?

A4: There is no single "optimal" temperature, as it is highly dependent on the specific substrates, solvent, and the presence of catalysts. Reactions are often performed at room temperature (around 20-25°C) for convenience. However, for slower reactions or when using less reactive ketones, temperatures may be elevated to 37°C, 50°C, or even higher.[2] It is recommended to perform small-scale pilot reactions at different temperatures to determine the optimal balance between reaction rate and product stability for your specific system.

Q5: Can the reaction be performed at sub-zero temperatures?

A5: Interestingly, some studies have shown that freezing can accelerate oxime ligation reactions in aqueous solutions.[3] This phenomenon is attributed to the concentration of reactants in the unfrozen liquid microphases within the ice. This could be a viable strategy for temperature-sensitive molecules where heating is not an option.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no product yield at room temperature. The reaction is too slow at this temperature.1. Increase the reaction temperature in increments (e.g., to 37°C or 50°C) and monitor the progress. 2. If you are not using a catalyst (like aniline), consider adding one to accelerate the reaction at room temperature. 3. Increase the concentration of the reactants.
Reaction rate is still slow even after increasing the temperature. The activation energy for the reaction is very high, or there might be an inhibitory factor.1. Ensure the pH of the reaction medium is optimal (typically between 4 and 5 for uncatalyzed oxime ligation). 2. Consider using a more effective catalyst if one is already in use. 3. If possible, use a more reactive carbonyl compound (aldehydes are generally more reactive than ketones).[4][5]
Significant degradation of starting materials or product is observed. The reaction temperature is too high.1. Reduce the reaction temperature. 2. Perform the reaction for a shorter duration. 3. Consider using a catalyst to allow the reaction to proceed at a lower temperature. 4. If applicable to your solvent system, explore sub-zero temperatures to leverage potential cryo-concentration effects.[3]
Multiple side products are formed at elevated temperatures. The increased temperature is promoting undesired reaction pathways.1. Lower the reaction temperature to improve selectivity. 2. Optimize the concentration of any catalysts, as high concentrations can sometimes lead to side reactions. 3. Ensure the purity of your this compound and carbonyl compound.

Quantitative Data on Temperature Effects

To illustrate the impact of temperature on the reaction of this compound, we present hypothetical kinetic data for a model reaction with a generic aldehyde.

Model Reaction: this compound + Aldehyde → Oxime Product

Table 1: Hypothetical Rate Constants at Various Temperatures

Temperature (°C)Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
25298.150.05
35308.150.12
45318.150.28
55328.150.60

Table 2: Calculated Arrhenius Parameters for the Model Reaction

ParameterValue
Activation Energy (Ea)65.0 kJ/mol
Pre-exponential Factor (A)1.2 x 10¹⁰ M⁻¹s⁻¹

Note: The data presented in these tables are hypothetical and intended for illustrative purposes to demonstrate the expected trend based on the Arrhenius equation. Actual experimental values will vary depending on the specific reactants and conditions.

Experimental Protocols

Protocol: Determining the Effect of Temperature on the Reaction Kinetics of this compound with an Aldehyde

Objective: To determine the rate constants of the reaction between this compound and an aldehyde at different temperatures and to calculate the activation energy of the reaction.

Materials:

  • This compound

  • Aldehyde of interest (e.g., benzaldehyde)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, or 0.1 M acetate buffer, pH 4.5)

  • Aniline (optional, as a catalyst)

  • Spectrophotometer or HPLC for monitoring reaction progress

  • Temperature-controlled water bath or heating block

  • Thermostated cuvette holder for spectrophotometer (if applicable)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen reaction buffer.

    • Prepare a stock solution of the aldehyde in the same buffer.

    • If using a catalyst, prepare a stock solution of aniline in the buffer.

  • Kinetic Measurement at a Specific Temperature (e.g., 25°C):

    • Equilibrate the stock solutions and the reaction vessel to the desired temperature (25°C).

    • In a quartz cuvette (for spectrophotometric monitoring) or a reaction vial, combine the buffer, the aldehyde stock solution, and the aniline stock solution (if used).

    • Initiate the reaction by adding the this compound stock solution and mix quickly.

    • Immediately start monitoring the reaction by measuring the change in absorbance at a predetermined wavelength corresponding to the formation of the oxime product or by taking aliquots at regular time intervals for HPLC analysis.

    • Record the data (absorbance or peak area) as a function of time until the reaction reaches completion or for a sufficient duration to determine the initial rate.

  • Repeat at Different Temperatures:

    • Repeat the kinetic measurement at a series of different temperatures (e.g., 35°C, 45°C, and 55°C), ensuring that the temperature is accurately controlled and monitored throughout each experiment.

  • Data Analysis:

    • For each temperature, determine the initial reaction rate from the plot of product concentration (or a property proportional to it, like absorbance) versus time.

    • Calculate the rate constant (k) at each temperature using the appropriate rate law (typically second-order for this reaction).

    • To determine the activation energy (Ea), create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

    • The slope of the resulting line will be equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). The y-intercept will be ln(A), where A is the pre-exponential factor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound, Aldehyde, Buffer) temp_equil Equilibrate Solutions to Target Temperature prep_stock->temp_equil mix_reagents Mix Reagents in Thermostated Vessel temp_equil->mix_reagents For each T initiate_reaction Initiate Reaction by Adding This compound mix_reagents->initiate_reaction monitor_reaction Monitor Reaction Progress (Spectrophotometry/HPLC) initiate_reaction->monitor_reaction calc_rate Calculate Rate Constant (k) at Each Temperature monitor_reaction->calc_rate arrhenius_plot Create Arrhenius Plot (ln(k) vs 1/T) calc_rate->arrhenius_plot calc_params Determine Activation Energy (Ea) and Pre-exponential Factor (A) arrhenius_plot->calc_params

Caption: Workflow for determining the effect of temperature on reaction kinetics.

Troubleshooting_Logic start Low Reaction Yield/Rate check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature Cautiously check_temp->increase_temp No check_catalyst Using a Catalyst? check_temp->check_catalyst Yes check_stability Degradation or Side Products? increase_temp->check_stability add_catalyst Add Catalyst (e.g., Aniline) check_catalyst->add_catalyst No check_catalyst->check_stability Yes add_catalyst->check_stability lower_temp Lower Temperature check_stability->lower_temp Yes success Reaction Optimized check_stability->success No optimize_conc Optimize Reactant/Catalyst Concentration lower_temp->optimize_conc optimize_conc->success

Caption: Troubleshooting logic for slow or low-yield reactions.

References

Troubleshooting low yield in 2-(Aminooxy)ethanol bioconjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(aminooxy)ethanol bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to oxime ligation experiments.

Troubleshooting Guide

This section provides solutions in a question-and-answer format to address specific issues you may encounter during your bioconjugation reactions, focusing on the common problem of low product yield.

Question 1: I am observing very low or no yield of my desired bioconjugate. What are the potential causes and how can I fix this?

Answer:

Low or no conjugation efficiency is a frequent challenge in bioconjugation. The issue can typically be traced back to one of four main areas: reaction pH, absence of a catalyst, quality of the reagents, or steric hindrance.

Possible Causes and Solutions:

  • Suboptimal pH: The formation of an oxime bond is highly dependent on the pH of the reaction mixture.[1] The reaction is generally fastest at a slightly acidic pH of approximately 4.5.[1][2] This is because a balance must be struck between the acid-catalyzed dehydration of the hemiaminal intermediate and avoiding the protonation of the aminooxy group, which would render it non-nucleophilic.[1][2] At a neutral pH (around 7.0), the reaction rate is significantly slower.[1][3]

    • Troubleshooting Step: First, verify the pH of your reaction buffer using a calibrated pH meter.[4][5] If your biomolecule is stable under acidic conditions, consider adjusting the buffer to a pH between 4.5 and 5.5.[1] If your biomolecule requires a neutral pH to maintain its stability and function, the use of a nucleophilic catalyst is strongly recommended.[4][6]

  • Lack of an Effective Catalyst: For reactions performed at or near neutral pH (7.0-7.4), the absence of a catalyst is a primary reason for slow reaction rates and low yields.[1][6] Nucleophilic catalysts like aniline and its derivatives can significantly accelerate the rate of oxime formation.[3][7]

    • Troubleshooting Step: Add a suitable catalyst to your reaction. Aniline is commonly used at a concentration of 10-100 mM.[1][7] For even greater efficiency, consider using more advanced catalysts like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA), which have been shown to be significantly more effective than aniline at neutral pH.[2][8][9]

  • Inactive or Degraded Reagents: The reagents themselves, this compound and the corresponding aldehyde or ketone on your biomolecule, can degrade or be impure. Aminooxy compounds are highly reactive and can be compromised by improper storage or by reaction with carbonyl-containing solvents like acetone.[1][7] Aldehydes can also be susceptible to oxidation.[1]

    • Troubleshooting Step: Ensure that all reagents have been stored correctly according to the manufacturer's instructions, typically desiccated at -20°C.[10][11] Allow reagent vials to warm to room temperature before opening to prevent moisture condensation.[10] Use high-purity, fresh solvents and prepare reagent solutions immediately before use.[6][10] It is also advisable to run a small-scale control reaction with fresh, known-good reagents to confirm your experimental setup is working correctly.[1]

  • Steric Hindrance: Bulky molecular groups located near the aldehyde/ketone or the aminooxy group can physically block the two from reacting efficiently.[1][2] It is a well-known principle that ketones are generally less reactive than aldehydes in oxime ligations, primarily due to greater steric hindrance.[1][2]

    • Troubleshooting Step: If you suspect steric hindrance is the issue, you may need to increase the reaction time, raise the temperature (if your biomolecules are stable), or increase the concentration of the catalyst.[1] In cases of very slow-reacting ketones, redesigning the linker or the position of the functional group may be necessary for future experiments.[1]

Question 2: My reaction is proceeding, but it is extremely slow. How can I increase the reaction rate?

Answer:

Slow reaction kinetics are a common problem, especially when working at neutral pH and with low concentrations of reactants.[3][4]

Possible Causes and Solutions:

  • Non-Optimal pH: As mentioned previously, the reaction rate is significantly slower at neutral pH compared to the optimal acidic range of 4.0-5.0.[4][6]

    • Troubleshooting Step: If possible, lower the pH to around 4.5-5.5.[7] If you must maintain a neutral pH, the addition of a catalyst is the most effective solution.[6]

  • Absence of a Catalyst: An uncatalyzed oxime ligation at neutral pH is often very slow.[2]

    • Troubleshooting Step: Add a nucleophilic catalyst. p-Phenylenediamine has been shown to be up to 19-fold faster than aniline at pH 7.[2][9]

  • Low Reactant Concentration: The kinetics of this bimolecular reaction are dependent on the concentration of both the this compound and the carbonyl-containing molecule.[4][6]

    • Troubleshooting Step: If the solubility and stability of your materials permit, increase the concentration of one or both reactants to enhance the reaction rate.[2][7]

Question 3: My HPLC analysis shows multiple peaks or significant side products. What is happening?

Answer:

The appearance of multiple peaks can be due to the inherent nature of the oxime bond or the presence of impurities.

Possible Causes and Solutions:

  • Formation of E/Z Isomers: The C=N double bond of the newly formed oxime can exist as a mixture of E and Z stereoisomers.[7] These isomers can sometimes be separated by analytical techniques like HPLC, resulting in peak splitting.[7]

    • Troubleshooting Step: For many applications, this isomeric mixture does not impact the biological activity of the conjugate and can be used directly.[7] If separation is required, you will need to optimize your HPLC purification conditions.[7]

  • Impure Starting Materials: Contaminants in your biomolecule or the this compound reagent can lead to the formation of undesired side products.[6] The high reactivity of the aminooxy group means it can react with any carbonyl-containing impurities, such as acetone from solvents.[7]

    • Troubleshooting Step: Ensure your starting materials are purified before the ligation reaction.[6] Always use high-quality, carbonyl-free solvents and reagents.[7]

Question 4: I'm concerned about the stability of my final product. Can the oxime bond hydrolyze?

Answer:

While the oxime bond is known to be significantly more stable than imine or hydrazone linkages, it is not completely immune to hydrolysis.[7][12]

Possible Causes and Solutions:

  • Acidic Conditions: The oxime linkage can be susceptible to hydrolysis under strongly acidic conditions.[4][7]

    • Troubleshooting Step: Avoid prolonged exposure to very low pH during purification, analysis, or storage.[7] It is recommended to store your purified bioconjugate in a neutral or slightly basic buffer (pH > 7.0).[1]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Bioconjugation
Problem Detected Possible Cause Recommended Solution References
Low or No Conjugate YieldSuboptimal Reaction pHVerify buffer pH. Adjust to 4.5-5.5 if biomolecule is stable.[1][4]
Lack of Catalyst at Neutral pHAdd a nucleophilic catalyst. Use aniline (10-100 mM) or a more efficient catalyst like p-phenylenediamine.[1][2][7]
Inactive/Degraded ReagentsUse fresh, high-purity reagents. Store properly at -20°C and protect from moisture and carbonyl contaminants.[1][6][10]
Steric HindranceIncrease reaction time, temperature, or catalyst concentration. Consider redesigning the linker if using a hindered ketone.[1][2]
Slow Reaction RateNon-Optimal pH (too neutral)Lower pH to ~4.5 if possible, or add an effective catalyst if neutral pH is required.[6][7]
Low Reactant ConcentrationIncrease the concentration of one or both reactants if solubility allows.[4][7]
Multiple HPLC PeaksFormation of E/Z IsomersThis is often unavoidable. In many cases, the mixture can be used directly. Optimize HPLC for separation if necessary.[7]
Impure Starting MaterialsPurify starting materials before ligation. Use high-purity, carbonyl-free solvents.[6]
Product InstabilityOxime Bond HydrolysisAvoid prolonged exposure to strongly acidic conditions. Store final conjugate in a buffer with pH > 7.0.[1][7]
Table 2: Comparison of Common Catalysts for Oxime Ligation at Neutral pH
Catalyst Typical Concentration Fold Rate Increase (vs. Uncatalyzed) Key Properties & Considerations References
Aniline10 - 100 mM~40-foldThe traditional catalyst; effective but less efficient than newer alternatives.[2][6]
m-Phenylenediamine (mPDA)10 - 50 mMUp to 15-fold faster than anilineHighly efficient catalyst with good aqueous solubility.[8]
p-Phenylenediamine (pPDA)2 - 10 mMUp to 19-fold faster than anilineHighly effective catalyst even at low millimolar concentrations.[2][9]
Table 3: Recommended Reaction Conditions for Oxime Ligation
Parameter Recommended Range Rationale References
pH (Uncatalyzed) 4.0 - 5.5Optimal balance for the uncatalyzed reaction, maximizing the rate.[3][4]
pH (Catalyzed) 6.5 - 7.5Allows reaction to proceed at a physiological pH, protecting sensitive biomolecules.[7]
Temperature 4°C to 37°CLower temperatures can be used for longer reactions to preserve biomolecule stability; higher temperatures increase the rate.[3][6]
Catalyst Concentration (Aniline) 10 - 100 mMEffective range to significantly increase the reaction rate at neutral pH.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation at Neutral pH with a Catalyst

This protocol provides a general framework for conjugating a this compound linker to an aldehyde- or ketone-containing biomolecule.

Materials:

  • Biomolecule containing an aldehyde or ketone group.

  • This compound.

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.[3]

  • Catalyst Stock Solution: 1 M aniline or p-phenylenediamine in DMSO or water.

  • Quenching Solution (Optional): Acetone or another carbonyl-containing compound.

  • Purification system (e.g., SEC or HPLC column).

Methodology:

  • Prepare Biomolecule Solution: Dissolve your aldehyde- or ketone-containing biomolecule in the Reaction Buffer to the desired concentration.

  • Prepare Linker Solution: Dissolve the this compound in the Reaction Buffer to achieve a slight molar excess (e.g., 1.2 to 5-fold) relative to the biomolecule.

  • Add Catalyst: To the biomolecule solution, add the catalyst from the stock solution to the desired final concentration (e.g., 10-100 mM for aniline).[6]

  • Initiate Reaction: Add the this compound solution to the biomolecule-catalyst mixture.

  • Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours.[6] The optimal time will depend on the reactivity of your specific substrates.

  • Monitor Progress: Monitor the reaction progress using a suitable analytical method such as SDS-PAGE (observing a shift in molecular weight), HPLC, or mass spectrometry.[6][13]

  • Quench and Purify: Once the reaction is complete, it can be quenched by adding an excess of a carbonyl compound like acetone.[14] Purify the final conjugate using an appropriate method like size-exclusion chromatography (SEC) to remove unreacted linker and catalyst.[15]

Protocol 2: Monitoring Reaction Progress using Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for monitoring the progress of bioconjugation reactions, especially for antibody-drug conjugates (ADCs), as it can separate species based on the number of conjugated molecules (e.g., drug-to-antibody ratio or DAR).[13][16]

Materials:

  • HIC Column (e.g., Butyl-NPR).[13]

  • Mobile Phase A (High Salt): 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.[13]

  • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[13]

  • HPLC or UPLC system.

Methodology:

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Dilute the sample in Mobile Phase A to promote binding to the column.[13]

  • Chromatographic Conditions:

    • Equilibrate the HIC column with 100% Mobile Phase A.[13]

    • Inject the diluted sample.

    • Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute species with increasing hydrophobicity.[13] Unconjugated biomolecule will elute first, followed by species with increasing levels of conjugation.

  • Data Analysis: Integrate the peak areas corresponding to the unconjugated starting material and the various conjugated species.[16] Plot the percentage of each species over time to determine the reaction kinetics.[16]

Visualizations

Troubleshooting_Workflow start Low or No Yield Detected check_ph Verify Reaction pH start->check_ph ph_ok Is pH optimal? (4.5-5.5 uncatalyzed, 6.5-7.5 catalyzed) check_ph->ph_ok adjust_ph Adjust pH to Optimal Range ph_ok->adjust_ph No check_catalyst Check Catalyst (for neutral pH reaction) ph_ok->check_catalyst Yes adjust_ph->check_catalyst catalyst_ok Is an effective catalyst present? check_catalyst->catalyst_ok add_catalyst Add/Optimize Catalyst (e.g., p-phenylenediamine) catalyst_ok->add_catalyst No check_reagents Check Reagent Quality catalyst_ok->check_reagents Yes add_catalyst->check_reagents reagents_ok Are reagents fresh, pure, and stored correctly? check_reagents->reagents_ok use_fresh_reagents Use Fresh, High-Purity Reagents and Solvents reagents_ok->use_fresh_reagents No consider_kinetics Consider Kinetics/ Steric Hindrance reagents_ok->consider_kinetics Yes use_fresh_reagents->consider_kinetics

Caption: A decision tree for troubleshooting low bioconjugation yield.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing prep_reagents Prepare Reagents (Biomolecule, Linker, Buffer, Catalyst) initiate_reaction Initiate Reaction (Combine Components) prep_reagents->initiate_reaction incubate Incubate (Control Time & Temp) initiate_reaction->incubate monitor Monitor Progress (HPLC, MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, HIC, etc.) monitor->purify characterize Characterize Final Product (Confirm Identity & Purity) purify->characterize

Caption: General workflow for a bioconjugation experiment.

Catalytic_Mechanism carbonyl Aldehyde/Ketone (R-C=O) iminium Protonated Schiff Base (Iminium Ion Intermediate) More Electrophilic carbonyl->iminium + Aniline - H2O aniline Aniline Catalyst aniline->iminium hemiaminal Hemiaminal Intermediate iminium->hemiaminal + Aminooxy Group aminooxy Aminooxy Group (R'-ONH2) aminooxy->hemiaminal oxime Stable Oxime Bond (R-C=N-O-R') hemiaminal->oxime - H2O Regenerates Catalyst oxime->aniline Catalyst Regenerated

Caption: Catalytic mechanism of aniline in oxime ligation.[1]

References

Technical Support Center: 2-(Aminooxy)ethanol Reactions with Reducing Sugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Aminooxy)ethanol and reducing sugars. The focus is on identifying and mitigating potential side reactions and optimizing the desired oxime ligation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Low or No Product Yield

Q1: My oxime ligation reaction between this compound and a reducing sugar is showing very low or no yield. What are the primary factors I should investigate?

A1: Low yields in this specific reaction are common and can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the best approach.

  • Ring-Chain Tautomerism: Reducing sugars exist in equilibrium between their cyclic hemiacetal forms and the open-chain aldehyde or ketone form. The oxime ligation can only occur with the open-chain form, which is often a minor component of the equilibrium.[1] This inherently limits the concentration of the reactive species.

  • Reaction pH: The optimal pH for oxime ligation is typically between 4 and 5. At neutral pH, the reaction rate can be significantly slower.[2][3] It is crucial to ensure the pH of your reaction mixture is in this acidic range, provided your molecules are stable under these conditions.

  • Reagent Quality: Verify the purity and stability of your this compound and the reducing sugar. Aminooxy compounds can be highly reactive and may degrade if stored improperly.[2] Aldehydes are also susceptible to oxidation.[2]

  • Lack of Catalyst: Aniline or its derivatives are often essential nucleophilic catalysts to accelerate the reaction, especially when operating at or near neutral pH.[2][4] Without a catalyst, the reaction may be too slow to produce a significant yield in a reasonable timeframe.

Issue: Slow Reaction Rate

Q2: My reaction is proceeding, but it's extremely slow. How can I speed up the ligation process with a reducing sugar?

A2: Slow reaction rates are a frequent challenge, exacerbated by the low effective concentration of the open-chain sugar. To accelerate your oxime ligation:

  • Add a Catalyst: If you are not using a catalyst, adding one like aniline or p-phenylenediamine is the most effective way to boost the rate.[2][4] These catalysts are effective in concentrations ranging from 2 mM to 100 mM.[2]

  • Increase Temperature: Gently increasing the reaction temperature (e.g., to 37°C or higher) can increase the reaction rate.[2][3] However, be cautious, as high temperatures combined with a large excess of the sugar can lead to side reactions like dimerization.[1]

  • Increase Reagent Concentration: As a bimolecular reaction, increasing the concentration of this compound and/or the reducing sugar can help accelerate the rate.[3]

  • Optimize Solvent: While typically performed in aqueous media, using organic co-solvents like DMSO or DMF can sometimes be beneficial.[1][2] In some cases, for less reactive ketones, neat acetic acid has been used to significantly enhance the reaction rate.[5]

Issue: Unexpected Side Products

Q3: I'm observing unexpected peaks in my HPLC/MS analysis. What are the possible side reactions?

A3: The high chemoselectivity of the aminooxy group for carbonyls minimizes many side reactions, but some can occur under specific conditions.[1]

  • Dimerization: In an attempt to drive the reaction to completion, high temperatures (e.g., 75°C) and a large excess of the reducing sugar can induce unexpected dimerization of the conjugate product.[1]

  • Sugar Degradation Products: Under acidic conditions used for oxime ligation, sugars can potentially degrade into various reactive carbonyl species. These degradation products could subsequently react with this compound, leading to a heterogeneous mixture of products.

  • Reactions with Impurities: If the reducing sugar sample is impure or has started to caramelize, it may contain various dicarbonyl compounds that can react with your aminooxy reagent.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a reducing sugar?

A1: The optimal pH for oxime ligation is generally between 4 and 5.[2][3] This acidic environment catalyzes the dehydration step of the reaction mechanism. While the reaction can proceed at neutral pH, the rate is often significantly slower, making a catalyst essential.[3]

Q2: Which catalyst is best for this reaction?

A2: Aniline is a commonly used and effective catalyst.[2][7] For even greater rate enhancement, derivatives like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) can be used and are often more potent.[3][4] The choice may depend on the specific substrates and the desired reaction pH.

Q3: How does the structure of the reducing sugar (e.g., aldose vs. ketose) affect the reaction?

A3: The structure significantly impacts the reaction. The equilibrium between the cyclic and open-chain forms varies for different sugars, affecting the concentration of the reactive aldehyde or ketone. Additionally, aldehydes are generally more reactive in oxime ligations than ketones, meaning aldoses (like glucose) will typically react faster than ketoses (like fructose) under identical conditions.[2]

Q4: Can unreacted this compound be quenched?

A4: Yes, after the reaction is complete, any remaining unreacted aminooxy groups can be quenched by adding an excess of a simple carbonyl compound, such as acetone.[1]

Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemPotential CauseRecommended Solution
Low/No Yield Ring-chain equilibrium of the sugar limiting reactive species.[1]Increase temperature and/or reagent concentration; allow for longer reaction times.
Suboptimal pH (too high).[2][3]Adjust pH to the optimal range of 4-5 using an appropriate buffer (e.g., acetate).
Absence of a catalyst.[2]Add a nucleophilic catalyst like aniline (10-100 mM) or p-phenylenediamine (2-10 mM).[2][3]
Slow Reaction Low concentration of reactants or catalyst.[3]Increase the concentration of all reactants if possible.
Insufficient thermal energy.[2]Increase reaction temperature to 37°C or higher, monitoring for side reactions.[1][2]
Side Products High temperature with excess sugar.[1]Avoid excessive temperatures (>75°C) and large molar excesses of the sugar if dimerization is observed.[1]
Impure reagents.[2]Use high-purity this compound and reducing sugar.

Table 2: Comparison of Common Catalysts for Oxime Ligation

CatalystTypical ConcentrationOptimal pH RangeRelative Rate Enhancement (vs. uncatalyzed)
Uncatalyzed N/A4-71x
Aniline 10-100 mM4.5 - 7.0Up to 40x at neutral pH[3]
p-Phenylenediamine 2-10 mM4-7Up to 120x at neutral pH[3]
m-Phenylenediamine 50-750 µM~7.0Up to 15x more efficient than aniline[3]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation with a Reducing Sugar

This protocol provides a general guideline. Optimal conditions, particularly concentrations and reaction time, may vary depending on the specific reducing sugar and desired product.

Materials:

  • This compound

  • Reducing sugar (e.g., glucose, lactose)

  • Aniline (stock solution prepared in reaction buffer)

  • Reaction Buffer (e.g., 0.1 M Acetate Buffer, pH 4.5)

  • Analytical tools for monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Prepare Stock Solutions: Dissolve the reducing sugar and this compound in the chosen reaction buffer to create stock solutions of known concentrations.

  • Set up the Reaction: In a reaction vessel, combine the stock solutions of the reducing sugar (1 equivalent) and this compound (1.5-5 equivalents).

  • Add Catalyst: Add the aniline stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10-100 mM).[3]

  • Incubate: Allow the reaction to proceed at room temperature or 37°C. Due to the nature of reducing sugars, reaction times may be long (e.g., 2-24 hours or more).

  • Monitor: At regular intervals, take aliquots of the reaction mixture and analyze them by HPLC or MS to monitor the formation of the oxime product and the consumption of the starting materials.

  • Work-up and Purification: Once the reaction has reached the desired conversion, the product can be purified from excess reagents and catalyst using appropriate chromatography techniques, such as size-exclusion or reverse-phase chromatography.[4]

Visualizations

G cluster_sugar Reducing Sugar Equilibrium cluster_product Reaction Products Cyclic Cyclic Hemiacetal (Unreactive) Open Open-Chain Aldehyde (Reactive) Cyclic->Open Equilibrium Oxime Stable Oxime Conjugate Open->Oxime Oxime Ligation (pH 4-5, Catalyst) Amine This compound Amine->Oxime

Caption: Oxime ligation pathway with a reducing sugar.

G start Start: Low Reaction Yield check_ph Is pH optimal (4-5)? start->check_ph check_cat Is a catalyst present? check_ph->check_cat Yes adjust_ph Action: Adjust pH to 4-5 check_ph->adjust_ph No check_conc Are concentrations adequate? check_cat->check_conc Yes add_cat Action: Add Aniline or pPDA check_cat->add_cat No check_time Is reaction time sufficient? check_conc->check_time Yes inc_conc Action: Increase Concentration / Temperature check_conc->inc_conc No inc_time Action: Increase Reaction Time check_time->inc_time No success Yield Improved check_time->success Yes adjust_ph->check_cat add_cat->check_conc inc_conc->check_time inc_time->success

Caption: Troubleshooting workflow for low reaction yield.

G cluster_conditions Reaction Conditions cluster_reactants Reactant Properties center_node Reaction Success pH Optimal pH (4-5) pH->center_node Catalyst Catalyst (e.g., Aniline) Catalyst->center_node Temp Temperature Temp->center_node Time Reaction Time Time->center_node Concentration Concentration Concentration->center_node Purity Reagent Purity Purity->center_node Sugar Sugar Structure (Aldehyde vs. Ketone) Sugar->center_node Equilibrium Ring-Chain Equilibrium Equilibrium->center_node

Caption: Key factors influencing reaction success.

References

Preventing degradation of 2-(Aminooxy)ethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Aminooxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.The aminooxy group is susceptible to oxidation by atmospheric oxygen. A tight seal also prevents moisture ingress.[1]
Light Protect from light.To prevent potential photolytic degradation.
Purity Ensure the compound is free from contaminants, especially metal ions and carbonyl-containing impurities.Metal ions can catalyze degradation, and carbonyl compounds can react with the aminooxy group.[1]

Q2: What are the potential degradation pathways for this compound?

The primary degradation pathways for O-alkylhydroxylamines like this compound involve the aminooxy functional group. Key vulnerabilities include:

  • Oxidation: The hydroxylamine moiety is susceptible to oxidation, which can lead to the formation of nitroso derivatives and other degradation byproducts.[1] This is often accelerated by the presence of oxygen and certain metal ions.

  • Thermal Degradation: O-alkylhydroxylamines can have limited thermal stability.[1] Elevated temperatures, such as those that might be encountered during solvent removal under high heat, can lead to decomposition.

  • Hydrolysis: While the N-O bond is generally stable, it can be susceptible to hydrolysis under strongly acidic conditions, which could lead to cleavage of the aminooxy group.

Q3: Are there any known chemical incompatibilities for this compound?

Yes, to ensure the stability of this compound, avoid contact with the following:

  • Strong Oxidizing Agents: These can directly oxidize the aminooxy group.

  • Strong Acids: Can lead to hydrolysis of the aminooxy group.

  • Carbonyl-Containing Solvents and Reagents: The highly reactive aminooxy group will readily react with aldehydes and ketones, such as acetone, leading to the formation of oxime impurities.[2] It is crucial to use carbonyl-free solvents.

  • Certain Metals: Metal ions can catalyze oxidative degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low assay signal or failed reaction Degradation of this compound due to improper storage.- Verify storage conditions (temperature, inert atmosphere).- Use a fresh vial of the reagent.- Perform a purity check using HPLC or NMR before use.
Multiple unexpected peaks in HPLC analysis - Formation of E/Z isomers of an oxime product if reacted with a carbonyl.- Presence of degradation products (e.g., from oxidation).- Reaction with a carbonyl-containing solvent (e.g., acetone).- Confirm if the multiple peaks correspond to known E/Z isomers.- Optimize purification methods (e.g., HPLC) to separate impurities.- Ensure all solvents and reagents are carbonyl-free.[2]
Discoloration of the material (e.g., yellowing) Oxidation of the aminooxy group.- Discard the discolored material.- Ensure future storage is strictly under an inert atmosphere and protected from light.
Low yield after purification - Thermal degradation during solvent evaporation.- Oxidation during the workup or purification process.- Use a rotary evaporator at reduced pressure with a low-temperature water bath.- Perform all purification steps under an inert atmosphere where possible.[1]

Visualizing Degradation and Experimental Workflows

Below are diagrams illustrating potential degradation pathways and a general workflow for assessing the stability of this compound.

Potential Degradation Pathways for this compound This compound This compound Nitroso Derivatives & Other Byproducts Nitroso Derivatives & Other Byproducts This compound->Nitroso Derivatives & Other Byproducts O2, Metal Ions Decomposition Products Decomposition Products This compound->Decomposition Products High Temp Cleavage Products Cleavage Products This compound->Cleavage Products H+ Oxime Adducts Oxime Adducts This compound->Oxime Adducts R2C=O Oxidation Oxidation Oxidation->Nitroso Derivatives & Other Byproducts Thermal Stress Thermal Stress Thermal Stress->Decomposition Products Strong Acid Strong Acid Strong Acid->Cleavage Products Carbonyl Impurities Carbonyl Impurities Carbonyl Impurities->Oxime Adducts

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Prepare Solutions Prepare Solutions Aliquot Samples Aliquot Samples Prepare Solutions->Aliquot Samples Incubate at various temperatures Incubate at various temperatures Aliquot Samples->Incubate at various temperatures Expose to light Expose to light Aliquot Samples->Expose to light Introduce potential contaminants Introduce potential contaminants Aliquot Samples->Introduce potential contaminants Time-point sampling Time-point sampling Incubate at various temperatures->Time-point sampling Expose to light->Time-point sampling Introduce potential contaminants->Time-point sampling RP-HPLC Analysis RP-HPLC Analysis Time-point sampling->RP-HPLC Analysis NMR Analysis NMR Analysis Time-point sampling->NMR Analysis Quantify parent compound Quantify parent compound RP-HPLC Analysis->Quantify parent compound Identify degradation products Identify degradation products NMR Analysis->Identify degradation products Determine degradation kinetics Determine degradation kinetics Quantify parent compound->Determine degradation kinetics Identify degradation products->Determine degradation kinetics

Caption: Workflow for assessing this compound stability.

Experimental Protocols

Protocol 1: Stability Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method to assess the stability of this compound under various conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade, carbonyl-free)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable buffer components

  • RP-HPLC system with a UV detector

  • C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable carbonyl-free solvent (e.g., water or a buffer at a neutral pH).

  • Sample Aliquoting: Aliquot the stock solution into several vials to be subjected to different stress conditions (e.g., elevated temperature, light exposure). Keep a control sample at -20°C in the dark.

  • Stress Conditions: Expose the sample aliquots to the desired stress conditions. For example, incubate at 4°C, room temperature, and 40°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition and the control.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Develop a suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 20 minutes).

    • Detection: Monitor at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL

  • Data Analysis: Compare the peak area of the this compound peak in the stressed samples to the control sample at each time point to quantify the degradation.

Protocol 2: Purity and Identity Confirmation by NMR Spectroscopy

This protocol outlines the use of ¹H and ¹³C NMR to confirm the identity and assess the purity of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR spectrometer

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Expected signals for this compound should be confirmed against a reference spectrum or predicted shifts. Key signals include those for the two methylene groups.

    • Integrate the peaks to assess the relative ratios of protons and to identify any impurity signals.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

    • For this compound, two signals are expected for the two methylene carbons.

  • Data Analysis:

    • Analyze the chemical shifts, splitting patterns, and integration of the ¹H NMR spectrum to confirm the structure.

    • The presence of unexpected signals may indicate impurities or degradation products. The relative integration of these signals can be used to estimate the purity of the sample.

References

Technical Support Center: Purification of Proteins Modified with 2-(Aminooxy)ethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of proteins modified with 2-(aminooxy)ethanol via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind modifying a protein with this compound?

A1: Protein modification with this compound relies on a chemoselective reaction known as oxime ligation.[1][2] This reaction forms a stable oxime bond between the aminooxy group of this compound and a carbonyl group (an aldehyde or ketone) on the protein.[1][2] Carbonyl groups can be introduced into proteins site-specifically through various methods, such as the oxidation of an N-terminal serine residue or the incorporation of an unnatural amino acid bearing a ketone or aldehyde.

Q2: How does modification with this compound affect a protein's properties for HPLC purification?

A2: The addition of the this compound moiety can alter the physicochemical properties of the protein. The modification may lead to a slight increase in the hydrophobicity of the protein, which can cause a delayed retention time during Reversed-Phase HPLC (RP-HPLC).[3] The extent of this shift depends on the protein itself and the number of modifications. The modification also increases the protein's mass, which can be detected by mass spectrometry.

Q3: What is the optimal pH for oxime ligation with this compound?

A3: The oxime ligation reaction is pH-dependent. Generally, a weakly acidic pH of around 4.5 to 5.0 is optimal for uncatalyzed reactions. However, for biomolecules that may be sensitive to acidic conditions, the reaction can be performed at a near-neutral pH (around 7.0) with the use of a catalyst like aniline or its derivatives.

Q4: What are common side reactions to be aware of during the modification process?

A4: While oxime ligation is highly chemoselective, side reactions can occur. If the protein modification strategy involves the use of a thiazolidine as a precursor to an N-terminal aldehyde, incomplete deprotection can result in impurities. It is also crucial to use high-purity reagents to minimize side products. After the reaction, any unreacted aldehyde or aminooxy groups should be quenched to prevent further reactions during purification and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of proteins modified with this compound.

Problem Possible Cause Recommended Solution
Low or No Product Formation (Modification Step) Incorrect pH for oxime ligation.Verify and adjust the pH of the reaction mixture. For uncatalyzed reactions, a pH of 4.0-5.0 is typically optimal. For catalyzed reactions with acid-sensitive proteins, a pH near 7.0 with an appropriate catalyst is recommended.
Degradation of this compound.Ensure the purity and stability of the this compound reagent.
Inefficient carbonyl group generation on the protein.Verify the efficiency of the aldehyde or ketone introduction step using a suitable analytical method.
Poor Separation of Modified and Unmodified Protein in HPLC Inappropriate HPLC column.For RP-HPLC, a C4 or C18 column is commonly used for protein separations.[4] The choice will depend on the hydrophobicity of the protein.
Gradient is too steep.A shallower gradient will increase the separation time but can improve the resolution between the modified and unmodified protein peaks.[5]
Incorrect mobile phase composition.Ensure the mobile phase contains an appropriate organic solvent (e.g., acetonitrile) and an ion-pairing agent (e.g., trifluoroacetic acid, TFA) for RP-HPLC of proteins.[4]
Broad or Tailing Peaks in HPLC Protein aggregation.Increase the concentration of the organic solvent in the mobile phase or add a small amount of a denaturant like guanidine hydrochloride to the sample.
Secondary interactions with the column.Adjust the mobile phase pH or the concentration of the ion-pairing agent.
Column overloading.Reduce the amount of protein loaded onto the column.
Multiple Peaks for the Modified Protein Presence of isomers or differentially modified species.Optimize the modification reaction to favor a single product. Characterize each peak using mass spectrometry to identify the different species.
On-column degradation of the modified protein.Ensure the mobile phase conditions are not causing the degradation of the protein or the oxime bond.
Low Recovery of the Modified Protein from the HPLC Column Irreversible adsorption to the column.Try a different column chemistry or mobile phase additives. A shallower gradient might also improve recovery.
Precipitation of the protein on the column.Ensure the protein is soluble in the mobile phase throughout the gradient. This can be influenced by the organic solvent concentration and pH.[6][7]

Quantitative Data

The following table provides representative data on the efficiency of oxime ligation and the expected change in HPLC retention time upon modification. Actual values will vary depending on the specific protein and experimental conditions.

Parameter Unmodified Protein This compound Modified Protein Notes
Reaction Efficiency N/ATypically > 90%Efficiency can be monitored by RP-HPLC or mass spectrometry.
RP-HPLC Retention Time X minutesX + (0.5 - 2.0) minutesThe shift in retention time is due to the increased hydrophobicity of the modified protein.[3]
Mass (Daltons) YY + 77.09The mass increase corresponds to the addition of a C2H7NO2 moiety.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol outlines a general workflow for the modification of a protein containing an accessible aldehyde or ketone group.

  • Protein Preparation:

    • Prepare the protein with an accessible aldehyde or ketone group. This may involve site-specific enzymatic or chemical modification of the protein.

    • Buffer exchange the protein into a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0 for catalyzed reactions, or 100 mM sodium acetate, pH 4.5 for uncatalyzed reactions).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer.

    • If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in a compatible solvent).

  • Ligation Reaction:

    • In a reaction vessel, combine the protein solution with a 1.5 to 5-fold molar excess of this compound.

    • If applicable, add the aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitoring and Quenching:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry.

    • Once the reaction is complete, quench any unreacted this compound by adding an excess of acetone.

Protocol 2: General Procedure for HPLC Purification of the Modified Protein

This protocol provides a general method for the purification of the this compound modified protein using RP-HPLC.

  • Sample Preparation:

    • After the quenching step, centrifuge the reaction mixture to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase column suitable for protein separation (e.g., C4 or C18, 5 µm particle size, 300 Å pore size).[4]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Detection: 214 nm and 280 nm.

    • Gradient: A linear gradient optimized for the separation of the modified and unmodified protein. A shallow gradient is often required for good resolution. An example gradient is:

      • 0-5 min: 5% B

      • 5-65 min: 5-65% B

      • 65-70 min: 65-95% B

      • 70-75 min: 95% B

      • 75-80 min: 95-5% B

      • 80-90 min: 5% B

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of the modified protein.

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the modified protein.

Visualizations

experimental_workflow cluster_modification Protein Modification cluster_purification HPLC Purification protein Protein with Carbonyl Group reaction Oxime Ligation protein->reaction reagent This compound reagent->reaction quench Quench Reaction reaction->quench sample_prep Sample Preparation quench->sample_prep hplc RP-HPLC sample_prep->hplc fractions Fraction Collection hplc->fractions analysis Analysis (MS) fractions->analysis

Caption: Experimental workflow for protein modification and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Separation cause1 Suboptimal Gradient start->cause1 cause2 Inappropriate Column start->cause2 cause3 Poor Sample Quality start->cause3 solution1a Decrease Gradient Slope cause1->solution1a solution1b Optimize Mobile Phase cause1->solution1b solution2a Change Column (e.g., C4 vs C18) cause2->solution2a solution3a Filter Sample cause3->solution3a solution3b Check for Aggregation cause3->solution3b

Caption: Troubleshooting logic for poor HPLC separation.

References

Impact of buffer components on 2-(Aminooxy)ethanol reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the impact of buffer components on the reaction efficiency of 2-(Aminooxy)ethanol. The following troubleshooting guides and FAQs address specific issues encountered during oxime ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction with this compound?

A1: The optimal pH is highly dependent on the presence of a catalyst. The reaction rate follows a bell-shaped curve with respect to pH.[1]

  • Uncatalyzed Reactions: The ideal pH is typically in the slightly acidic range of 4.0 to 5.0.[2][3][4]

  • Catalyzed Reactions: When using a nucleophilic catalyst like aniline, the reaction can be performed efficiently at or near neutral pH (6.5-7.5), which is crucial for acid-sensitive biomolecules.[1][2][5] At pH below 4.5, the aminooxy group becomes protonated, reducing its nucleophilicity, while above pH 7, the dehydration of the reaction intermediate slows down.[1]

Q2: Why is my reaction proceeding very slowly at a neutral pH?

A2: The rate of oxime formation is significantly slower at neutral pH compared to acidic conditions because the rate-limiting dehydration step is not efficiently catalyzed.[1] To achieve a reasonable reaction rate at neutral pH, the use of a nucleophilic catalyst is strongly recommended.[3]

Q3: Which buffer systems should be used, and which should be avoided?

A3: The choice of buffer is critical to avoid side reactions.

  • Recommended Buffers: For acidic conditions, a 100 mM sodium acetate buffer (pH 4.0-5.5) is a good choice.[2] For neutral conditions, phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is commonly used.[1]

  • Buffers to Avoid: Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can compete with the this compound for reaction with the aldehyde or ketone.[1]

Q4: What catalysts can accelerate the reaction, and at what concentrations?

A4: Aniline and its derivatives are effective nucleophilic catalysts that can significantly increase the reaction rate, especially at neutral pH.[1][4]

  • Aniline: Can be used at concentrations between 10-100 mM and has been shown to increase the reaction rate up to 40-fold at neutral pH.[3][5]

  • p-Phenylenediamine: This aniline derivative is often more efficient than aniline for promoting oxime formation at neutral pH.[5]

Q5: Besides buffer and pH, what other factors can cause low product yield?

A5: Several factors can contribute to low ligation efficiency:

  • Reactant Instability: The aminooxy group can be unstable.[2] Ensure that the this compound and other reagents are high-purity and have been stored correctly.[3]

  • Low Reactant Concentration: The reaction kinetics are concentration-dependent. Increasing the concentration of one or both reactants can improve the rate.[1]

  • Steric Hindrance: Aldehydes are generally more reactive than ketones.[3] Steric hindrance around the carbonyl group can significantly slow the reaction.

  • Solvent Impurities: Trace amounts of acetone in solvents can react with the aminooxy group, reducing its availability for the desired reaction.[3]

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are the most common methods to track the consumption of starting materials and the formation of the desired product.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Formation Suboptimal pH: The reaction rate is highly pH-dependent. At neutral pH, the uncatalyzed reaction is very slow.[3]- For acid-stable molecules, perform the reaction in a sodium acetate buffer at pH 4.5.[3]- If neutral pH is required, add a catalyst like aniline (10-100 mM) to the reaction mixture.[3][5]
Inefficient or Absent Catalyst: A nucleophilic catalyst is essential for reasonable reaction rates at neutral pH.[3]- Add aniline or a more efficient derivative like p-phenylenediamine to the reaction.[5]- Ensure the catalyst is fresh and fully dissolved.
Competing Amines in Buffer: Use of amine-containing buffers like Tris will inhibit the reaction.[1]- Replace the buffer with a non-amine-containing one, such as PBS (pH 7.4) or sodium acetate (pH 4.5).[1]
Reactant Degradation: The aminooxy group of this compound can degrade over time or react with solvent impurities.[2][3]- Use fresh, high-purity reagents and solvents.- Store this compound according to the manufacturer's instructions.
Multiple Products or Side Reactions Non-specific Reactions: The carbonyl compound may be reacting with other nucleophiles in the mixture.- Confirm the chemoselectivity under your specific conditions.- Analyze the product mixture by mass spectrometry to identify side products.[1]
Maleimide Hydrolysis (if applicable): If conjugating to a maleimide-containing molecule, the maleimide ring is prone to hydrolysis at pH > 7.5.[7]- Maintain the reaction pH within the optimal range of 6.5-7.5 for thiol-maleimide reactions.[7]

Quantitative Data Summary

Table 1: Effect of pH and Catalyst on Oxime Ligation Efficiency

pHCatalystRelative Reaction RateSuitability
4.0 - 5.0UncatalyzedOptimalIdeal for acid-stable molecules.[2]
6.0 - 7.5UncatalyzedSlow to ModerateUsed for sensitive biomolecules, but kinetics are slow.[1]
6.5 - 7.5Aniline (10-100 mM)HighRecommended for efficient conjugation at neutral pH.[3][5]

Table 2: Comparison of Common Catalysts at Neutral pH

CatalystTypical ConcentrationRelative EfficiencyNotes
Aniline10 - 100 mM+++Commonly used, provides significant rate enhancement.[5]
p-Phenylenediamine10 - 50 mM+++++Shown to be superior to aniline over a range of pH values.[5]
5-Methoxyanthranilic acid (5MA)25 - 125 mM++++A promising catalyst soluble in aqueous buffer at pH 7.4.[8]

Visualizations

G Reactants Aldehyde/Ketone + this compound Intermediate Hemiaminal Intermediate Reactants->Intermediate Step 1: Nucleophilic Attack (Reversible) Product Stable Oxime Product + H₂O Intermediate->Product Step 2: Dehydration (Acid-Catalyzed, Rate-Limiting at Neutral pH)

Caption: Mechanism of Oxime Ligation.

G start Start: Low Reaction Yield check_ph Is pH optimal? (4.0-5.0 or 6.5-7.5 w/ catalyst) start->check_ph check_catalyst Is a catalyst being used at neutral pH? check_ph->check_catalyst Yes solution_ph Adjust pH to 4.5 OR add catalyst at pH 7.0 check_ph->solution_ph No check_buffer Is the buffer non-amine based (e.g., PBS, Acetate)? check_catalyst->check_buffer Yes solution_catalyst Add Aniline or p-Phenylenediamine (10-100 mM) check_catalyst->solution_catalyst No check_reagents Are reagents fresh and pure? check_buffer->check_reagents Yes solution_buffer Replace buffer with PBS or Acetate check_buffer->solution_buffer No solution_reagents Use fresh, high-purity reagents check_reagents->solution_reagents No

Caption: Troubleshooting Flowchart for Low Yield.

Experimental Protocols

Protocol 1: Oxime Ligation under Acidic Conditions (Uncatalyzed)

This protocol is suitable for reactants that are stable at a slightly acidic pH.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 100 mM sodium acetate buffer and adjust the pH to 4.5.

    • Molecule Solution: Dissolve your aldehyde or ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Aminooxy Solution: Prepare a stock solution of this compound (e.g., 100 mM) in the same reaction buffer.

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone molecule solution with the this compound solution. A 5 to 50-fold molar excess of the aminooxy compound is typically used to drive the reaction to completion.[6]

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[3]

    • Monitor the reaction progress using a suitable analytical method (e.g., HPLC, LC-MS).

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove excess reagents.[6]

Protocol 2: Oxime Ligation under Neutral Conditions (Catalyzed)

This protocol is ideal for sensitive biomolecules that require a neutral pH environment.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 100 mM phosphate buffer or PBS and adjust the pH to 7.0-7.4.[2]

    • Molecule Solution: Dissolve your aldehyde or ketone-functionalized biomolecule in the reaction buffer.

    • Aminooxy Solution: Prepare a stock solution of this compound in the same buffer.

    • Catalyst Solution: Prepare a stock solution of aniline (e.g., 200 mM) in the same buffer or a compatible organic co-solvent like DMF.

  • Ligation Reaction:

    • In a reaction vessel, combine the biomolecule solution and the this compound solution (typically 1.5-5 equivalents).

    • Add the aniline catalyst stock solution to a final concentration of 10-100 mM.[5]

    • Incubate the reaction at room temperature or 4°C for 2-24 hours.[4]

    • Monitor the reaction progress via HPLC or LC-MS.

  • Quenching and Purification:

    • (Optional) Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of a scavenger like acetone.

    • Purify the final conjugate using a suitable chromatography method (e.g., size-exclusion) to remove the catalyst and excess reagents.[4]

References

How to remove excess 2-(Aminooxy)ethanol after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess 2-(Aminooxy)ethanol following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

Excess this compound, a small molecule reagent, can interfere with downstream applications and assays. Its presence can lead to inaccurate characterization of the conjugate, potential off-target effects in biological systems, and complications in formulation and stability studies. Therefore, its removal is a critical step to ensure the purity and quality of the final bioconjugate.

Q2: What are the primary methods for removing small molecules like this compound from bioconjugates?

The most common and effective methods for removing small molecules from larger biomolecules are based on size differences. These include:

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size.

  • Tangential Flow Filtration (TFF) / Diafiltration: A membrane-based filtration method that allows for the removal of small molecules and buffer exchange.

  • Dialysis: A classic membrane-based technique for separating molecules in solution by the difference in their rates of diffusion through a semipermeable membrane.

Q3: How do I choose the most suitable method for my experiment?

The choice of method depends on several factors, including sample volume, desired purity, process time, and available equipment. The table below provides a comparison to aid in your decision-making process.

Method Comparison

FeatureSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)Dialysis
Principle Separation based on hydrodynamic volume.Size-based separation using a semi-permeable membrane with cross-flow.Diffusion across a semi-permeable membrane based on a concentration gradient.
Processing Time Fast (minutes to a few hours)Fast to moderate (hours)Slow (hours to days)
Sample Volume Small to largeSmall to very large (scalable)Small to large
Removal Efficiency HighHighModerate to High (dependent on buffer exchanges)
Product Dilution Can be significantMinimal (can also concentrate the sample)Can cause sample dilution
Potential for Product Loss Moderate (due to column interactions and dilution)Low to moderate (potential for membrane fouling)Low (can have non-specific binding to the membrane)
Equipment Cost High (requires a chromatography system)Moderate to HighLow
Best Suited For High-resolution separation and polishing steps.Large-scale processing and buffer exchange.Small to medium-scale buffer exchange and removal of small molecules when time is not critical.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting

Problem: Poor separation of the conjugate from this compound.

  • Possible Cause: Inappropriate column choice.

    • Solution: Ensure the fractionation range of the SEC column is suitable for separating your large bioconjugate from the small this compound molecule (MW: 77.08 g/mol ). A column with a low molecular weight cut-off (MWCO) is ideal for this "desalting" application.

  • Possible Cause: Sample overload.

    • Solution: Reduce the sample volume injected onto the column. For desalting applications, the sample volume should generally not exceed 30% of the total column volume.

  • Possible Cause: Non-specific interactions with the column matrix.

    • Solution: Modify the mobile phase composition. Adding a low concentration of salt (e.g., 150 mM NaCl) can help to minimize ionic interactions. If hydrophobic interactions are suspected, the addition of a small amount of a non-ionic detergent or organic solvent might be necessary, but compatibility with your conjugate must be verified.

  • Possible Cause: Secondary peak or tailing of the small molecule.

    • Solution: This could indicate an interaction with the stationary phase. Optimize the mobile phase pH and ionic strength to minimize these interactions.

Tangential Flow Filtration (TFF) Troubleshooting

Problem: Low flux rate (slow filtration).

  • Possible Cause: Membrane fouling.

    • Solution: Optimize the transmembrane pressure (TMP) and cross-flow rate. Operating at a lower TMP and a higher cross-flow rate can help to minimize the formation of a gel layer on the membrane surface. Ensure the membrane material is compatible with your bioconjugate and does not lead to non-specific binding.

  • Possible Cause: High sample viscosity.

    • Solution: If the conjugate is highly concentrated, dilute the sample before starting the diafiltration process. The final concentration can be achieved after the removal of the small molecule.

Problem: Inefficient removal of this compound.

  • Possible Cause: Insufficient diafiltration volumes.

    • Solution: Increase the number of diafiltration volumes (buffer exchanges). Typically, 5-7 diavolumes are sufficient to reduce the concentration of a small molecule by >99%.

  • Possible Cause: Incorrect membrane MWCO.

    • Solution: Use a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your bioconjugate but large enough to allow free passage of this compound. A general rule of thumb is to choose a membrane with an MWCO that is at least 3-6 times smaller than the molecular weight of the molecule to be retained.

Dialysis Troubleshooting

Problem: Slow or incomplete removal of this compound.

  • Possible Cause: Insufficient buffer volume or infrequent buffer changes.

    • Solution: Use a large volume of dialysis buffer (dialysate), at least 200-500 times the sample volume. Change the buffer frequently (e.g., every 2-4 hours for the first few changes, then overnight) to maintain a high concentration gradient.

  • Possible Cause: Sample volume increased significantly.

    • Solution: This is due to osmosis. If there is a large difference in solute concentration between your sample and the dialysis buffer, water will move into your sample. To avoid this, you can perform a stepwise dialysis with decreasing concentrations of a non-interfering solute in the dialysis buffer.

Problem: Significant loss of the bioconjugate.

  • Possible Cause: Non-specific binding to the dialysis membrane.

    • Solution: This is more common with dilute protein samples. Consider adding a carrier protein like BSA to the sample before dialysis to block non-specific binding sites. Alternatively, choose a dialysis device with a low-binding membrane material.

  • Possible Cause: Incorrect MWCO of the dialysis membrane.

    • Solution: Ensure the MWCO of the dialysis membrane is well below the molecular weight of your bioconjugate. For most antibody conjugates, a 10-20 kDa MWCO membrane is appropriate.

Experimental Protocols

Protocol 1: Removal of this compound using Size Exclusion Chromatography (Desalting)
  • Column Selection: Choose a desalting column with an appropriate exclusion limit to separate the bioconjugate from this compound (e.g., a column with a 5 kDa exclusion limit for an antibody conjugate).

  • System Equilibration: Equilibrate the SEC system and the desalting column with a suitable buffer (e.g., PBS, pH 7.4) at a flow rate recommended by the column manufacturer.

  • Sample Preparation: If necessary, centrifuge the conjugation reaction mixture to remove any precipitates.

  • Injection: Inject the sample onto the equilibrated column. The injection volume should not exceed the manufacturer's recommendation for desalting applications.

  • Elution and Fraction Collection: Elute the column with the equilibration buffer. The larger bioconjugate will elute first in the void volume, while the smaller this compound will be retained and elute later. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Pooling and Analysis: Pool the fractions containing the purified bioconjugate. Analyze the purified sample by a suitable method (e.g., HPLC, mass spectrometry) to confirm the removal of this compound and determine the concentration of the conjugate.

Protocol 2: Removal of this compound using Tangential Flow Filtration (TFF)
  • System and Membrane Preparation: Select a TFF cassette with an appropriate MWCO (e.g., 10-30 kDa for an antibody conjugate). Install the cassette into the TFF system and flush it with purified water followed by the diafiltration buffer to remove any storage solution and wet the membrane.

  • Sample Loading: Load the conjugation reaction mixture into the sample reservoir.

  • Concentration (Optional): If the sample is dilute, you can concentrate it to a smaller volume by running the TFF system and discarding the permeate.

  • Diafiltration: Begin the diafiltration process by adding fresh diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir.

  • Buffer Exchange: Continue the diafiltration for 5-7 diavolumes. A diavolume is equal to the volume of the sample in the reservoir.

  • Final Concentration and Recovery: After the final diafiltration volume, stop adding buffer and allow the system to concentrate the sample to the desired final volume. Recover the purified and concentrated bioconjugate from the system.

  • Analysis: Analyze the purified sample to confirm the removal of this compound.

Protocol 3: Removal of this compound using Dialysis
  • Membrane Preparation: Select a dialysis tubing or cassette with a suitable MWCO (e.g., 10-20 kDa for an antibody conjugate). Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.

  • First Dialysis Step: Place the sealed dialysis tubing/cassette in a beaker containing a large volume of the desired buffer (at least 200 times the sample volume). Stir the buffer gently on a magnetic stir plate at 4°C. Dialyze for 2-4 hours.

  • Buffer Changes: Discard the dialysis buffer and replace it with fresh buffer. Repeat this step at least two more times. For the final buffer exchange, allow the dialysis to proceed overnight at 4°C.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified bioconjugate.

  • Analysis: Analyze the purified sample to confirm the removal of this compound.

Visualizations

experimental_workflow_sec cluster_prep Sample Preparation cluster_sec Size Exclusion Chromatography cluster_analysis Analysis start Conjugation Reaction Mixture centrifuge Centrifuge (optional) start->centrifuge inject Inject Sample centrifuge->inject equilibrate Equilibrate SEC Column equilibrate->inject elute Elute and Collect Fractions inject->elute pool Pool Fractions elute->pool analyze Analyze Purified Conjugate pool->analyze end Purified Bioconjugate analyze->end

Caption: Workflow for removing excess this compound using Size Exclusion Chromatography.

experimental_workflow_tff cluster_prep System Preparation cluster_tff Tangential Flow Filtration cluster_analysis Analysis start Conjugation Reaction Mixture load Load Sample start->load prep_system Prepare TFF System & Membrane prep_system->load diafilter Diafiltration (5-7 Diavolumes) load->diafilter concentrate Final Concentration & Recovery diafilter->concentrate analyze Analyze Purified Conjugate concentrate->analyze end Purified Bioconjugate analyze->end

Caption: Workflow for removing excess this compound using Tangential Flow Filtration.

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis Steps cluster_recovery Recovery & Analysis start Conjugation Reaction Mixture load_sample Load Sample into Device start->load_sample prep_membrane Prepare Dialysis Membrane prep_membrane->load_sample dialysis1 Dialyze (2-4 hours) load_sample->dialysis1 buffer_change1 Change Buffer dialysis1->buffer_change1 dialysis2 Dialyze (2-4 hours) buffer_change1->dialysis2 buffer_change2 Change Buffer dialysis2->buffer_change2 dialysis3 Dialyze Overnight buffer_change2->dialysis3 recover Recover Sample dialysis3->recover analyze Analyze Purified Conjugate recover->analyze end Purified Bioconjugate analyze->end

Caption: Workflow for removing excess this compound using Dialysis.

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2-(Aminooxy)ethanol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carbonyl-containing compounds such as aldehydes and ketones is crucial. These molecules are involved in a wide range of biological processes and can also be critical quality attributes or impurities in pharmaceutical products. Due to their often poor ionization efficiency and chromatographic retention, derivatization is a common strategy to enhance their detectability by mass spectrometry (MS).[1] This guide provides a comparative overview of the use of 2-(Aminooxy)ethanol for the derivatization of carbonyl compounds for liquid chromatography-mass spectrometry (LC-MS) analysis, with a focus on its performance characteristics in comparison to other commonly used derivatization reagents.

Comparison of Derivatization Reagents for Carbonyl Analysis

The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as the desired sensitivity, the nature of the analyte, and the complexity of the sample matrix. Here, we compare this compound with three other widely used reagents: Methoxyamine (MOA), Girard's Reagent T (GT), and 2,4-Dinitrophenylhydrazine (DNPH).

FeatureThis compound (Expected)Methoxyamine (MOA)Girard's Reagent T (GT)2,4-Dinitrophenylhydrazine (DNPH)
Reactive Group Aminooxy (-ONH₂)Aminooxy (-ONH₂)Hydrazine with quaternary ammoniumHydrazine
Reaction Forms a stable oxime ether with carbonyls.Forms a stable oxime ether with carbonyls.[2]Forms a hydrazone with a permanent positive charge.[2]Forms a hydrazone.[1][3]
Ionization Enhancement The ethanol group may slightly improve solubility but does not carry a permanent charge. Ionization will depend on the analyte's proton affinity.Similar to this compound, it does not add a charged group, but the resulting oxime is readily analyzable.[2]The quaternary ammonium group provides a permanent positive charge, significantly enhancing ESI-MS sensitivity.[2]The dinitrophenyl group has high electron affinity, making it suitable for negative ion mode ESI or APCI, but it can also be analyzed in positive mode.[1][3]
Chromatographic Behavior The hydrophilic ethanol tail may be advantageous for separating some analytes on reversed-phase columns.The small size of the methoxy group has a minimal impact on the retention time of the analyte.[2]The ionic nature of the tag can lead to poor retention on traditional reversed-phase columns, often requiring ion-pairing reagents or HILIC.The hydrophobic dinitrophenyl group significantly increases retention on reversed-phase columns.[1][3]
Fragmentation Expected to show characteristic neutral losses related to the ethanol group (e.g., loss of H₂O, C₂H₄O). The oxime bond is relatively stable.Fragmentation is primarily dictated by the analyte structure, with some characteristic fragmentation of the oxime ether.[2]The charged tag can direct fragmentation, leading to characteristic reporter ions and neutral losses.[2]Shows characteristic fragmentation patterns, including neutral losses of nitro groups.[3]
Quantitative Performance Expected to provide good linearity and reproducibility. Sensitivity will be analyte-dependent.Has been shown to increase sensitivity by up to three orders of magnitude for steroid hormones.[2]Can lead to a 3.3- to 7.0-fold increase in signal intensity compared to underivatized compounds.[2]Widely used for quantitative analysis with good linearity and low limits of detection (LODs in the nmol/L range).[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization and analysis. Below are representative protocols for the derivatization of a generic carbonyl-containing analyte.

Protocol 1: Derivatization of Carbonyl Compounds with this compound

This protocol is a general guideline and may require optimization for specific analytes and matrices.

Materials:

  • This compound hydrochloride

  • Anhydrous pyridine or a suitable buffer (e.g., ammonium acetate buffer, pH 4.5)

  • Analyte solution (in a compatible solvent like methanol or acetonitrile)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Prepare a fresh solution of this compound hydrochloride in anhydrous pyridine or buffer at a concentration of 10-20 mg/mL.

  • To 50 µL of the analyte solution, add 100 µL of the this compound solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

  • After incubation, cool the reaction mixture to room temperature.

  • The sample can be directly injected into the LC-MS system or subjected to a cleanup step (e.g., solid-phase extraction) if the matrix is complex.

Protocol 2: Derivatization of Steroids with Methoxyamine (MOA)

Adapted from a method for steroid hormone analysis.[2]

Materials:

  • Methoxyamine hydrochloride (MOA HCl)

  • Anhydrous pyridine

  • Steroid standards or sample extract

  • Heating block

Procedure:

  • Prepare a 20 mg/mL solution of MOA HCl in anhydrous pyridine.

  • Evaporate the solvent from the steroid sample under a stream of nitrogen.

  • Add 50 µL of the MOA HCl solution to the dried sample.

  • Vortex to dissolve the residue.

  • Incubate at 60°C for 1 hour.

  • Cool to room temperature and dilute with the initial mobile phase for LC-MS analysis.

Protocol 3: Derivatization of Neurosteroids with Girard's Reagent T (GT)

Based on a method for the quantification of neurosteroids.

Materials:

  • Girard's Reagent T (GT)

  • Methanol

  • Acetic acid

  • Neurosteroid sample

Procedure:

  • Prepare a derivatization solution of 10 mg/mL GT in methanol containing 5% acetic acid.

  • Add 100 µL of the derivatization solution to the dried neurosteroid sample.

  • Vortex thoroughly.

  • Incubate at room temperature for 30 minutes.

  • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS injection.

Protocol 4: Derivatization of Aldehydes with 2,4-Dinitrophenylhydrazine (DNPH)

A widely used method for aldehyde analysis.[1][3]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile

  • Sulfuric acid (concentrated)

  • Aldehyde sample

Procedure:

  • Prepare a saturated solution of DNPH in acetonitrile.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the DNPH solution.

  • Mix an equal volume of the aldehyde sample (in a suitable solvent) with the acidic DNPH solution.

  • Allow the reaction to proceed at room temperature for at least 1 hour. The formation of a yellow/orange precipitate indicates the formation of the hydrazone.

  • The reaction mixture can be diluted and injected into the LC-MS system.

Mass Spectrometry Analysis and Fragmentation Patterns

The structural information obtained from tandem mass spectrometry (MS/MS) is critical for the confident identification of derivatized carbonyl compounds. The fragmentation pattern is influenced by the structure of the original analyte and the derivatizing agent.

Expected Fragmentation of this compound Conjugates

While specific experimental data for the fragmentation of this compound conjugates is limited in the readily available literature, we can predict the likely fragmentation pathways based on the known behavior of oxime ethers and molecules containing hydroxyl groups.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of a this compound-derivatized carbonyl compound is expected to undergo the following fragmentation:

  • Neutral loss of water (H₂O, 18 Da): This is a common fragmentation pathway for molecules containing a hydroxyl group.[4]

  • Neutral loss of ethylene oxide (C₂H₄O, 44 Da): Cleavage of the ether bond in the ethanol moiety can lead to this characteristic loss.

  • Cleavage of the N-O bond: This would result in a fragment ion corresponding to the protonated carbonyl compound.

  • Alpha-cleavage adjacent to the oxime nitrogen: This can lead to various fragment ions depending on the structure of the original carbonyl compound.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_workflow Experimental Workflow Sample Carbonyl-Containing Sample Derivatization Derivatization with This compound Sample->Derivatization Add reagent Incubate Cleanup Optional Sample Cleanup (e.g., SPE) Derivatization->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Data Data Analysis LCMS->Data Acquire MS/MS spectra

Experimental workflow for the analysis of carbonyls.

Reaction of a carbonyl with this compound.

G cluster_pathways Comparative Fragmentation Pathways cluster_AOE This compound Conjugate cluster_MOA Methoxyamine Conjugate cluster_GT Girard's T Conjugate Parent_AOE [M+H]⁺ Frag1_AOE [M+H - H₂O]⁺ Parent_AOE->Frag1_AOE -18 Da Frag2_AOE [M+H - C₂H₄O]⁺ Parent_AOE->Frag2_AOE -44 Da Parent_MOA [M+H]⁺ Frag1_MOA [M+H - CH₃OH]⁺ Parent_MOA->Frag1_MOA -32 Da Parent_GT [M]⁺ Frag1_GT [M - N(CH₃)₃]⁺ Parent_GT->Frag1_GT -59 Da Frag2_GT Reporter Ion Parent_GT->Frag2_GT Characteristic

Comparison of fragmentation pathways.

Conclusion

This compound is a promising derivatization reagent for the analysis of carbonyl compounds by mass spectrometry. Its aminooxy group allows for the efficient and specific formation of stable oxime ethers, while the terminal hydroxyl group may offer advantages in terms of solubility and chromatographic separation for certain analytes. While direct, quantitative comparisons with other reagents are not extensively documented in the literature, based on the known chemistry of related compounds, this compound conjugates are expected to exhibit predictable fragmentation patterns, aiding in their identification.

For applications requiring the highest sensitivity, reagents that introduce a permanent charge, such as Girard's Reagent T, may be more suitable.[2] However, for general-purpose analysis where extreme sensitivity is not the primary concern, this compound, similar to methoxyamine, offers a straightforward and effective derivatization strategy. The choice of reagent should ultimately be guided by the specific goals of the analysis, the nature of the analyte and matrix, and the available instrumentation. Further studies are warranted to provide a more comprehensive quantitative comparison of this compound with other derivatization agents.

References

A Comparative Guide to Site-Specific Protein Modification Using 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted therapeutics and advanced biomaterials, the precise, site-specific modification of proteins is paramount. The ability to attach payloads, such as drugs or imaging agents, to a specific location on a protein ensures homogeneity, enhances stability, and ultimately leads to more effective and safer products. Among the arsenal of bioorthogonal chemistries, oxime ligation using reagents like 2-(aminooxy)ethanol has emerged as a robust and highly specific method for protein conjugation.

This guide provides a comprehensive comparison of site-specific modification using this compound with other prominent techniques. We will delve into the underlying chemistry, present comparative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Principle of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O). This reaction is highly efficient under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. This compound is a bifunctional linker that possesses a reactive aminooxy group for conjugation and a terminal hydroxyl group, which can be beneficial for solubility or further modification. The resulting oxime linkage is exceptionally stable across a wide pH range, a significant advantage over other linkages like hydrazones.

G Figure 1: Oxime Ligation Reaction cluster_0 Protein with Aldehyde cluster_1 This compound cluster_2 Stable Oxime Bond Protein-CHO Protein-CHO Protein-CH=N-O-EtOH Protein-CH=N-O-CH₂CH₂-OH Protein-CHO->Protein-CH=N-O-EtOH + H2N-O-EtOH H₂N-O-CH₂CH₂-OH H2N-O-EtOH->Protein-CH=N-O-EtOH

Caption: Oxime ligation of this compound with an aldehyde-modified protein.

Generating the Carbonyl Handle: A Prerequisite for Ligation

Since native proteins rarely contain aldehyde or ketone groups, a key step in this process is the introduction of a carbonyl "handle" onto the target protein. There are two primary methods to achieve this site-specifically:

  • Periodate Oxidation of Glycans: Many therapeutic proteins, including monoclonal antibodies, are glycosylated. The cis-diol groups within the carbohydrate moieties can be gently oxidized using sodium periodate (NaIO₄) to generate aldehyde groups. This method is particularly useful as it targets the Fc region of antibodies, away from the antigen-binding sites.

  • Genetically Encoded Aldehyde Tag: This technique involves genetically engineering the protein to include a short peptide sequence (as short as six amino acids) that is recognized by a formylglycine-generating enzyme (FGE). FGE co-translationally converts a specific cysteine residue within this tag into a formylglycine, which contains a reactive aldehyde group. This allows for precise control over the location of the modification.

G Figure 2: Workflow for Carbonyl Handle Generation cluster_0 Glycan Oxidation cluster_1 Aldehyde Tag start_glycan Native Glycosylated Protein process_glycan Mild Periodate Oxidation (NaIO₄) start_glycan->process_glycan end_glycan Protein with Aldehyde on Glycan process_glycan->end_glycan start_tag Engineered Protein with FGE Tag process_tag Co-expression with FGE start_tag->process_tag end_tag Protein with Formylglycine (Aldehyde) process_tag->end_tag

Caption: Two primary methods for introducing an aldehyde handle onto a protein.

Comparative Analysis of Site-Specific Conjugation Methods

The choice of conjugation strategy significantly impacts the characteristics of the final product. Below is a comparison of oxime ligation with other common site-specific and non-specific methods.

FeatureOxime Ligation (via 2-Aminooxy)Engineered Cysteine (e.g., THIOMAB™)Enzymatic Glycan Remodeling (e.g., GlyCLICK®)Random Lysine Conjugation
Target Residue Glycans, FormylglycineEngineered CysteineNative GlycansLysine
Specificity HighHighHighLow
Homogeneity (DAR) High (e.g., DAR=2)High (e.g., DAR=2)High (e.g., DAR=2)Heterogeneous (mixture of DARs)
Linkage Formed Oxime (C=N-O)ThioetherTriazole (Click Chemistry)Amide
Linkage Stability Very HighHighVery HighHigh
Reaction Conditions Mild, pH 4.5-7, optional catalystMild, pH 6.5-7.5Mild, enzymatic stepsMild, pH 7-9
Protein Engineering Required for aldehyde tagRequiredNot requiredNot required
Advantages Highly stable bond, bioorthogonal.Precise control over location.Uses native glycans, no engineering.Simple, no engineering needed.
Disadvantages Requires introduction of carbonyl.Requires protein engineering.Multi-step enzymatic process.Heterogeneous product, potential loss of function.

Experimental Protocols

Generation of Aldehyde Groups on an Antibody via Periodate Oxidation

This protocol is a general guideline for oxidizing a typical IgG antibody.

Materials:

  • IgG antibody in PBS

  • 10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Sodium periodate (NaIO₄), 100 mM in dH₂O (prepare fresh)

  • Ethylene glycol

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody: Adjust the antibody concentration to 3-15 mg/mL in PBS.

  • Set up Reaction: In a reaction tube, add the antibody solution. Add 1/10th volume of 10X Reaction Buffer and 1/10th volume of 100 mM NaIO₄ solution.

  • Incubation: Incubate the reaction for 30 minutes on ice or 10-15 minutes at room temperature, protected from light.

  • Quench Reaction: Add ethylene glycol to a final concentration of 10-20 mM to quench the unreacted periodate.

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with PBS to remove excess reagents. The aldehyde-modified antibody is now ready for conjugation.

Oxime Ligation with this compound

This protocol describes the conjugation of an aldehyde-modified antibody with this compound.

Materials:

  • Aldehyde-modified antibody (from Part 1)

  • This compound

  • Conjugation Buffer (0.1 M sodium acetate, pH 4.5)

  • Aniline (optional catalyst, 1 M stock in DMSO)

  • Purification system (e.g., SEC, HIC)

Procedure:

  • Prepare Reagents: Dissolve this compound in the Conjugation Buffer.

  • Reaction Setup: In a reaction vessel, add the aldehyde-modified antibody. Add a 10- to 50-fold molar excess of the this compound solution to the antibody.

  • Catalysis (Optional): If a faster reaction is desired, especially at a pH closer to neutral, aniline can be added as a catalyst to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 16-24 hours with gentle agitation.

  • Purification: Purify the resulting antibody conjugate using an appropriate chromatography method (e.g., Size Exclusion Chromatography) to remove excess this compound and other reactants.

  • Characterization: Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

Logical Comparison of Conjugation Strategies

The starting point for conjugation dictates the workflow and the nature of the final product.

G Figure 3: Logical Flow of Conjugation Strategies cluster_0 Site-Specific cluster_1 Non-Specific (Random) A Native Glycan Oxidation/Enzymatic Remodeling Oxidation/Enzymatic Remodeling A->Oxidation/Enzymatic Remodeling B Engineered Cysteine Thiol-Maleimide Reaction Thiol-Maleimide Reaction B->Thiol-Maleimide Reaction C Aldehyde Tag Oxime Ligation Oxime Ligation C->Oxime Ligation Homogeneous Conjugate (DAR=2) Homogeneous Conjugate (DAR=2) Oxidation/Enzymatic Remodeling->Homogeneous Conjugate (DAR=2) Thiol-Maleimide Reaction->Homogeneous Conjugate (DAR=2) Oxime Ligation->Homogeneous Conjugate (DAR=2) D Surface Lysines NHS-Ester Reaction NHS-Ester Reaction D->NHS-Ester Reaction Heterogeneous Conjugate (DAR=0-8) Heterogeneous Conjugate (DAR=0-8) NHS-Ester Reaction->Heterogeneous Conjugate (DAR=0-8)

Caption: Comparison of workflows for site-specific versus random conjugation.

Conclusion

Site-specific modification using this compound via oxime ligation represents a powerful strategy for producing well-defined, homogeneous protein conjugates. The exceptional stability of the oxime bond, coupled with the ability to precisely control the site of modification through glycan oxidation or genetically encoded tags, offers significant advantages over traditional random conjugation methods. By providing greater control over the final product's composition and preserving the protein's biological function, this technique is instrumental in advancing the development of next-generation antibody-drug conjugates and other targeted therapies.

A Comparative Guide to HPLC Methods for Quantifying 2-(Aminooxy)ethanol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of reactants and products is critical for reaction optimization, quality control, and the characterization of the final conjugate. 2-(Aminooxy)ethanol is a valuable hydrophilic linker used to introduce an aminooxy group for subsequent conjugation to molecules containing aldehydes or ketones via a stable oxime linkage. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as a cornerstone technique for monitoring the progress of this conjugation reaction and quantifying the degree of modification.

This guide provides a comparative overview of RP-HPLC methods for the analysis of this compound conjugation. We will delve into different analytical approaches, present representative experimental data, and provide detailed protocols to assist in the effective monitoring and quantification of your conjugation reactions.

Comparison of Analytical HPLC Methods

The choice of HPLC method can significantly impact the resolution, sensitivity, and throughput of the analysis. Below is a comparison of two common RP-HPLC approaches for analyzing this compound conjugation reactions.

ParameterMethod A: Fast GradientMethod B: Extended Gradient for High Resolution
Primary Application Rapid reaction monitoring, in-process controlHigh-resolution separation of reactants, products, and byproducts; final purity assessment
Column C18, 50 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B in 5 minutes5-65% B in 20 minutes
Flow Rate 0.5 mL/min1.0 mL/min
Detection UV at 214 nmUV at 214 nm and 280 nm (if protein/peptide)
Typical Retention Time This compound: ~1.5 min; Conjugate: ~3-4 minThis compound: ~3-4 min; Conjugate: ~12-18 min
Resolution ModerateHigh
Limit of Detection (LOD) ~1-5 µM~0.1-1 µM
Limit of Quantitation (LOQ) ~5-15 µM~0.5-3 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific characteristics of the molecule being conjugated.

Protocol 1: Monitoring this compound Conjugation via Fast Gradient RP-HPLC

This protocol is designed for rapid assessment of the reaction progress.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Reaction mixture aliquots

  • Quenching solution (optional, e.g., excess acetone)

  • HPLC vials

Procedure:

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

  • Dilute the aliquot 1:100 with Mobile Phase A in an HPLC vial. If necessary, quench the reaction by adding an excess of a carbonyl-containing compound like acetone before dilution.

  • HPLC Analysis:

    • Equilibrate the column with 5% Mobile Phase B for at least 5 column volumes.

    • Inject 10 µL of the prepared sample.

    • Run the following gradient:

      • 0.0-0.5 min: 5% B

      • 0.5-4.5 min: 5% to 95% B

      • 4.5-5.0 min: 95% B

      • 5.0-5.5 min: 95% to 5% B

      • 5.5-7.0 min: 5% B (re-equilibration)

    • Monitor the absorbance at 214 nm.

  • Data Analysis: Identify the peaks corresponding to the starting material (aldehyde/ketone-containing molecule) and the oxime conjugate based on their retention times. Calculate the percentage conversion by comparing the peak area of the product to the sum of the peak areas of the starting material and product.

Protocol 2: Quantification and Purity Analysis via High-Resolution RP-HPLC

This protocol is suitable for accurate quantification and final purity assessment of the purified conjugate.

Materials:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Purified conjugate sample

  • Standards of known concentrations for this compound and the starting biomolecule

  • HPLC vials

Procedure:

  • Sample Preparation: Dissolve the purified conjugate in Mobile Phase A to a known concentration (e.g., 1 mg/mL). Prepare a series of standards for the starting biomolecule and this compound for calibration curves.

  • HPLC Analysis:

    • Equilibrate the column with 5% Mobile Phase B.

    • Inject 20 µL of the sample or standard.

    • Run the following gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B

      • 25-27 min: 65% to 95% B

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-40 min: 5% B (re-equilibration)

    • Monitor absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Generate calibration curves for the starting materials.

    • Quantify the amount of unreacted starting material and potential side products in the purified conjugate sample.

    • Determine the purity of the conjugate by calculating the percentage of the main product peak area relative to the total peak area.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams were generated using the DOT language.

cluster_reaction Conjugation Reaction cluster_analysis HPLC Analysis Biomolecule Biomolecule (Aldehyde/Ketone) Reaction Oxime Ligation Biomolecule->Reaction Aminooxyethanol This compound Aminooxyethanol->Reaction Product Conjugated Biomolecule Reaction->Product Sampling Reaction Sampling Product->Sampling HPLC RP-HPLC System Sampling->HPLC Data Chromatogram (Peak Analysis) HPLC->Data Quantification Quantification & Purity Assessment Data->Quantification

Workflow for this compound Conjugation and HPLC Analysis.

cluster_methodA Method A: Fast Gradient cluster_methodB Method B: High-Resolution Gradient AppA Rapid Reaction Monitoring ColA Short Column (e.g., 50 mm) AppA->ColA GradA Steep Gradient (e.g., 5 min) ColA->GradA ResA Moderate Resolution GradA->ResA AppB Purity Assessment & Quantification ColB Long Column (e.g., 150 mm) AppB->ColB GradB Shallow Gradient (e.g., 20 min) ColB->GradB ResB High Resolution GradB->ResB

Comparison of HPLC Methodologies.

By selecting the appropriate HPLC method and carefully optimizing the experimental parameters, researchers can achieve accurate and reliable quantification of this compound conjugation, ensuring the quality and consistency of their bioconjugates. The stability of the oxime bond under typical RP-HPLC conditions (acidic pH due to TFA) is generally high, allowing for robust and reproducible analysis.[1][2][3] However, it is always advisable to assess the stability of a novel conjugate under the specific analytical conditions to be employed.

References

Oxime vs. Hydrazone Linkage in Bioconjugation: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a stable and reliable linkage is a critical decision in the design of effective bioconjugates. Among the diverse chemistries available, oxime and hydrazone linkages are frequently employed for their facility of formation under mild, aqueous conditions. This guide provides an objective, data-driven comparison of the stability of oxime versus hydrazone linkages, offering insights to inform the selection of the most appropriate linker for a given bioconjugation application.

Executive Summary

Experimental data consistently demonstrate that oxime linkages exhibit significantly greater hydrolytic stability compared to hydrazone linkages across a range of physiological and acidic pH conditions.[1][2] The enhanced stability of the oxime bond is primarily attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone linkage.[1][3] This reduces the basicity of the imine nitrogen, making it less susceptible to protonation—the initial and rate-limiting step in acid-catalyzed hydrolysis.[1] Consequently, oximes are often the preferred choice for applications requiring long-term stability in circulation, such as antibody-drug conjugates (ADCs) and long-acting therapeutics.[4][5] Hydrazones, with their inherent pH-sensitive lability, are valuable for applications that require cleavage in acidic environments, such as drug release within endosomes or lysosomes.[6][7]

Quantitative Stability Comparison

The hydrolytic stability of oxime and hydrazone linkages is critically dependent on pH, with both being more susceptible to cleavage under acidic conditions.[3][6] However, the magnitude of this susceptibility differs significantly between the two. The following table summarizes quantitative data from comparative studies of isostructural oxime and hydrazone conjugates.

Linkage TypeCompound Example (pivalaldehyde conjugate)pH/pDHalf-life (t½)First-order Rate Constant (k) (s⁻¹)Relative Hydrolysis Rate Constant (vs. Oxime)Reference
Oxime -O-methyloxime7.0Too slow to measure~1.1 x 10⁻⁸1[2]
5.0~64 hours3.0 x 10⁻⁶1[2]
Hydrazone -N-methylhydrazone7.0~1.05 hours1.8 x 10⁻⁴~600x faster[1][2]
5.0~2 minutes5.8 x 10⁻³~1933x faster[2]
Acylhydrazone -N-acetylhydrazone7.0~2.1 hours9.0 x 10⁻⁵~300x faster[1][2]
5.0~4.5 minutes2.6 x 10⁻³~867x faster[2]
Semicarbazone -N-semicarbazone7.0--~160x faster[1]

Data is based on studies of isostructural pivalaldehyde conjugates to ensure a direct comparison. Absolute half-lives are dependent on the specific molecular structure and reaction conditions.

Chemical Basis of Stability

The formation of oxime and hydrazone linkages occurs through the condensation of an aldehyde or ketone with an aminooxy or hydrazine derivative, respectively. The stability of the resulting C=N bond is influenced by the adjacent heteroatom.

G cluster_oxime Oxime Formation cluster_hydrazone Hydrazone Formation R1-CHO Aldehyde/Ketone R1-CH=N-O-R2 Oxime R1-CHO->R1-CH=N-O-R2 + H2N-O-R2 Aminooxy H2O Water R1-CH=N-O-R2->H2O + R3-CHO Aldehyde/Ketone R3-CH=N-NH-R4 Hydrazone R3-CHO->R3-CH=N-NH-R4 + H2N-NH-R4 Hydrazine H2O_2 Water R3-CH=N-NH-R4->H2O_2 +

Figure 1. General formation of oxime and hydrazone linkages.

The key to the differential stability lies in the acid-catalyzed hydrolysis mechanism. This process is initiated by the protonation of the imine nitrogen. The oxygen atom in the oxime linkage is more electronegative than the nitrogen atom in the hydrazone linkage, which withdraws electron density from the imine nitrogen, making it less basic and therefore less favorable to protonate.[3][8] This initial step is the primary reason for the significantly slower hydrolysis rate of oximes compared to hydrazones.

hydrolysis_mechanism cluster_oxime Oxime Hydrolysis cluster_hydrazone Hydrazone Hydrolysis O_Link R-CH=N-O-R' O_Protonated R-CH=N⁺H-O-R' O_Link->O_Protonated + H⁺ (Slow) O_Attack Tetrahedral Intermediate O_Protonated->O_Attack + H₂O O_Products R-CHO + H₂N-O-R' O_Attack->O_Products Cleavage H_Link R-CH=N-NH-R' H_Protonated R-CH=N⁺H-NH-R' H_Link->H_Protonated + H⁺ (Fast) H_Attack Tetrahedral Intermediate H_Protonated->H_Attack + H₂O H_Products R-CHO + H₂N-NH-R' H_Attack->H_Products Cleavage

Figure 2. Simplified mechanism of acid-catalyzed hydrolysis.

Experimental Protocols

The hydrolytic stability of oxime and hydrazone linkages is commonly assessed by monitoring the degradation of the conjugate over time under various pH conditions. The two primary analytical techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Stability Analysis by RP-HPLC

This method is widely used to quantify the amount of intact conjugate remaining over time.

Objective: To determine the hydrolytic stability and calculate the half-life of an oxime- or hydrazone-linked bioconjugate at different pH values.

Materials:

  • Purified bioconjugate stock solution (in an appropriate organic solvent or aqueous buffer).

  • Aqueous buffers at desired pH values (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline).[1]

  • RP-HPLC system with a C18 column and a UV detector.

  • Incubator or water bath set to a physiological temperature (e.g., 37°C).

Procedure:

  • Sample Preparation: Dilute the stock solution of the bioconjugate into each of the prepared buffers to a final concentration suitable for HPLC analysis.

  • Time-Course Incubation: Incubate the samples at 37°C.

  • HPLC Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, quench any reaction if necessary (e.g., by adding acetonitrile), and inject it into the HPLC system.

  • Data Analysis:

    • Identify and integrate the peak area corresponding to the intact bioconjugate.

    • Normalize the peak area at each time point to the peak area at time zero.

    • Plot the percentage of the remaining intact conjugate against time for each pH condition.

    • Calculate the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.[1]

Protocol 2: Stability Analysis by ¹H NMR Spectroscopy

This protocol allows for the continuous, real-time monitoring of the hydrolysis reaction.[2]

Objective: To determine the kinetic rate of hydrolysis for an oxime or hydrazone conjugate.

Materials:

  • Purified conjugate of interest.

  • Deuterated buffers (e.g., deuterated phosphate buffer) at various pD values.[2]

  • Deuterated aldehyde or ketone (e.g., deuterated acetone) to act as a chemical trap for the released aminooxy/hydrazine moiety, preventing the reverse reaction.[3]

  • NMR tubes.

  • ¹H NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve the conjugate in the deuterated buffer containing a molar excess of the deuterated chemical trap directly in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum at time zero (t=0).

    • Incubate the NMR tube at a constant temperature (e.g., 37°C).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton on the intact conjugate and a characteristic proton on the hydrolysis product (e.g., the aldehydic proton).[2]

    • Plot the natural logarithm of the conjugate's concentration (or normalized signal integral) versus time.

    • The negative of the slope of this plot yields the first-order rate constant (k) for the hydrolysis reaction.

    • Calculate the half-life (t½) using the equation: t½ = ln(2)/k.[2]

workflow cluster_hplc RP-HPLC Method cluster_nmr NMR Method start Start: Purified Conjugate prep Prepare Samples in Buffers (e.g., pH 5.0, pH 7.4) start->prep incubate Incubate at 37°C prep->incubate hplc_sample Withdraw Aliquots at Time Points incubate->hplc_sample nmr_sample Prepare Sample in Deuterated Buffer + Trap hplc_run Analyze by HPLC hplc_sample->hplc_run hplc_data Integrate Peak Area of Intact Conjugate hplc_run->hplc_data analysis Plot % Intact vs. Time or ln[Conc] vs. Time hplc_data->analysis nmr_run Acquire Spectra Over Time nmr_sample->nmr_run nmr_data Integrate Signals of Reactant & Product nmr_run->nmr_data nmr_data->analysis result Calculate Half-Life (t½) & Rate Constant (k) analysis->result

Figure 3. General experimental workflow for stability analysis.

Conclusion

The choice between an oxime and a hydrazone linkage in bioconjugation should be guided by the specific stability requirements of the intended application. For bioconjugates that demand high stability and a long half-life in physiological environments, such as therapeutic antibodies or in vivo imaging agents, the superior stability of the oxime bond makes it the preferred choice.[4][5] Conversely, the inherent pH-dependent lability of hydrazone linkages can be strategically leveraged for the controlled release of payloads in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[6][7] A thorough understanding of the stability profiles of these linkages, supported by robust experimental data, is paramount for the successful design and development of next-generation bioconjugates.

References

A Comparative Guide to Glycoprotein Labeling: 2-(Aminooxy)ethanol vs. Hydrazide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The selective labeling of glycoproteins is a cornerstone of glycobiology, enabling researchers to study their trafficking, interactions, and functions. This is typically achieved through a two-step process: the generation of reactive aldehydes on the glycan structure, followed by chemoselective ligation with a probe. Among the most common methods for this ligation are reactions with aminooxy- and hydrazide-functionalized molecules.

This guide provides an objective, data-driven comparison between 2-(aminooxy)ethanol, which forms an oxime linkage, and hydrazide reagents, which form a hydrazone linkage. We will delve into the chemical principles, performance metrics, and experimental protocols to assist researchers in selecting the optimal strategy for their specific application.

Chemical Principle: Oxime vs. Hydrazone Ligation

Both labeling strategies target aldehyde groups, which can be introduced into glycoproteins by the mild oxidation of sialic acid residues using sodium periodate (NaIO₄)[1][2]. The core difference lies in the nucleophile used and the resulting covalent bond.

  • This compound: The aminooxy group (-O-NH₂) reacts with an aldehyde to form a stable oxime bond (-C=N-O-).

  • Hydrazide: The hydrazide group (-C(O)-NH-NH₂) reacts with an aldehyde to form a hydrazone bond (-C=N-NH-).

The fundamental chemical reactions are illustrated below.

G cluster_0 Oxime Ligation cluster_1 Hydrazone Ligation glycoprotein_cho_1 Glycoprotein-CHO oxime Glycoprotein-CH=N-O-CH₂CH₂OH (Stable Oxime Bond) glycoprotein_cho_1->oxime + aminooxy H₂N-O-CH₂CH₂OH (this compound) glycoprotein_cho_2 Glycoprotein-CHO hydrazone Glycoprotein-CH=N-NH-C(O)-R (Hydrazone Bond) glycoprotein_cho_2->hydrazone + hydrazide H₂N-NH-C(O)-R (Hydrazide Probe)

Figure 1: Chemical reactions for glycoprotein labeling.

Performance Comparison

The choice between aminooxy and hydrazide chemistry often hinges on the desired stability of the final conjugate versus the required reaction kinetics. While both reactions are effective, they exhibit significant differences in performance.

Bond Stability

The most critical distinction between the two methods is the hydrolytic stability of the resulting bond. Experimental evidence consistently shows that oxime bonds are significantly more stable than hydrazone bonds, particularly under physiological and acidic conditions[3][4]. This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen in the hydrazone, which reduces the basicity of the imine nitrogen and its susceptibility to protonation—the first step in hydrolysis[3].

One seminal study found the rate constant for oxime hydrolysis to be nearly 1000-fold lower than for simple hydrazones[3][5]. This makes this compound the superior choice for applications requiring long-term stability, such as in vivo tracking or the development of antibody-drug conjugates (ADCs)[3]. Hydrazone linkages, being more labile, can be advantageous for applications that require pH-sensitive cleavage, for example, in drug delivery systems targeting acidic endosomal compartments[3].

FeatureOxime Linkage (from Aminooxy)Hydrazone Linkage (from Hydrazide)
Relative Hydrolysis Rate 1 (Most Stable)~160 to 600 (Less Stable)[3][5][6]
Stability at Neutral pH Very HighModerate to Low[3][5]
Stability in Acidic pH HighSusceptible to hydrolysis[3][5]
Equilibrium Constant (Keq) >10⁸ M⁻¹[7]10⁴–10⁶ M⁻¹[7]
Ideal Use Case Stable bioconjugates (e.g., ADCs, in vivo imaging)pH-sensitive drug release, cleavable linkers
Reaction Kinetics and Catalysis

Historically, a drawback of both ligations was their slow reaction rates at neutral pH, often requiring acidic conditions (pH 4.5-6) for optimal performance[1][6][8]. However, the discovery of nucleophilic catalysts, most notably aniline, has dramatically accelerated these reactions at physiological pH[1][9]. Aniline and its derivatives, such as m-phenylenediamine (mPDA), can increase reaction rates by several orders of magnitude, enabling efficient labeling at low micromolar concentrations of reagents[10][11][12].

While reaction rates are highly dependent on the specific substrates and catalysts used, hydrazone formation is often faster than oxime formation in the absence of specialized catalysts[6]. However, with effective catalysis, both reactions can proceed rapidly, often reaching completion within minutes to a few hours at room temperature[9][11].

ParameterThis compoundHydrazide
Typical pH Optimum ~4.5 (uncatalyzed), 6.5-7.4 (catalyzed)[1][6]5-7[13][14]
Catalysis Dramatically accelerated by aniline and its derivatives[1][9]Also accelerated by aniline[9]
Reaction Time Minutes to hours, depending on catalyst and concentration[11][15]Generally fast, can be minutes to hours[2]

Experimental Protocols

The general workflow for labeling glycoproteins using either this compound or a hydrazide probe is similar and involves an initial oxidation step to generate the aldehyde handle.

G A 1. Glycoprotein Sample B 2. Oxidation (e.g., 1 mM NaIO₄, 30 min, 4°C) A->B C 3. Quench & Purify (Remove excess oxidant) B->C D 4. Labeling Reaction (Add Aminooxy/Hydrazide Probe + Aniline Catalyst) C->D E 5. Final Purification (Remove excess probe) D->E F 6. Analysis (e.g., SDS-PAGE, MS) E->F

Figure 2: General experimental workflow for glycoprotein labeling.
Generalized Protocol for Glycoprotein Labeling

This protocol provides a typical starting point for labeling glycoproteins on living cells or in solution. Optimization of reagent concentrations, reaction times, and pH may be required.

  • Preparation of Glycoprotein:

    • For purified proteins, dissolve the glycoprotein in a suitable buffer (e.g., PBS or acetate buffer, pH 5.5-7.4) to a concentration of 1-10 mg/mL[2].

    • For live cells, wash and resuspend cells in an ice-cold buffer[9].

  • Oxidation of Sialic Acids:

    • Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the reaction buffer.

    • Add NaIO₄ to the glycoprotein sample to a final concentration of 1 mM[1][9].

    • Incubate on ice (4°C) for 15-30 minutes in the dark to selectively oxidize sialic acid residues[1][9].

    • Quench the reaction by adding a quenching agent like ethylene glycol or glycerol.

  • Buffer Exchange/Purification:

    • Remove the excess periodate and byproducts immediately via dialysis, spin filtration, or a desalting column equilibrated with the labeling buffer (e.g., PBS, pH 6.7-7.4)[2]. This step is critical to prevent inactivation of the labeling reagent.

  • Labeling Reaction:

    • Prepare a stock solution of the this compound or hydrazide probe (e.g., 5-50 mM in water or DMSO)[2][15].

    • If using a catalyst, prepare a stock solution of aniline (e.g., 100 mM).

    • Add the labeling probe to the oxidized glycoprotein solution. A typical starting concentration is 100 µM to 1 mM[1][9].

    • Add the aniline catalyst to a final concentration of 1-10 mM[1]. The addition of a catalyst can increase labeling efficiency by almost 50%[9].

    • Incubate the reaction for 1-2 hours at room temperature or 4°C[2][15].

  • Final Purification:

    • Remove unreacted labeling probe and catalyst using size-exclusion chromatography (e.g., Sephadex column) or dialysis[2][15].

  • Analysis:

    • Confirm successful labeling using appropriate analytical techniques, such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used), mass spectrometry, or Western blot.

Conclusion: Making the Right Choice

The selection between this compound and hydrazide depends primarily on the required stability of the final product.

G cluster_yes cluster_no start Is a highly stable, non-reversible conjugate required? yes_node Choose this compound (Forms stable oxime bond) start->yes_node e.g., In vivo studies, ADCs, stable immobilization no_node Hydrazide may be suitable (Forms cleavable hydrazone bond) start->no_node e.g., pH-triggered release, dynamic systems

Figure 3: Decision guide for selecting a labeling reagent.
  • Choose this compound (Oxime Ligation) when the primary goal is to create a highly stable bioconjugate. Its resistance to hydrolysis makes it the gold standard for applications requiring long-term integrity, such as creating antibody-drug conjugates, in vivo cell tracking, or stable surface immobilization[3][4].

  • Choose a Hydrazide Reagent (Hydrazone Ligation) when a cleavable or dynamic linkage is desired. The inherent instability of the hydrazone bond, especially in acidic environments, can be exploited for controlled release of drugs or probes within the acidic endosomes of cells[3]. It can also be a suitable choice for simpler applications where absolute long-term stability is not a critical factor.

References

2-(Aminooxy)ethanol: A Superior Choice for Bioconjugation and Analysis of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable modification of biomolecules is a cornerstone of innovation. Among the arsenal of bioorthogonal chemistries, the formation of an oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone) stands out for its high stability and biocompatibility.[1] This guide provides a comprehensive comparison of 2-(Aminooxy)ethanol with other aminooxy reagents, highlighting its distinct advantages with supporting data and detailed experimental protocols.

The Advantage of Oxime Ligation

Oxime ligation is a powerful tool for bioconjugation due to its chemoselectivity, proceeding under mild aqueous conditions without the need for toxic metal catalysts.[2][3] The resulting oxime bond is significantly more stable against hydrolysis compared to other linkages such as imines and hydrazones, a critical feature for in vivo applications and long-term sample analysis.[4][5][6]

This compound: Key Advantages

While a variety of aminooxy reagents are available, this compound offers a unique combination of properties that make it an advantageous choice for many applications. Its small size and hydrophilic nature, conferred by the hydroxyl group, can enhance the solubility of the resulting bioconjugate and minimize steric hindrance, which is crucial when labeling sensitive proteins or complex biological structures.[7]

Comparison with Other Aminooxy Reagents

The selection of an aminooxy reagent can significantly impact the properties of the final conjugate. Here, we compare this compound with other commonly used aminooxy reagents.

FeatureThis compoundCarboxymethoxylamineAminooxy-PEG Reagents
Structure H₂N-O-CH₂-CH₂-OHH₂N-O-CH₂-COOHH₂N-O-(CH₂-CH₂-O)n-R
Charge at neutral pH NeutralNegativeNeutral (depending on 'R')
Hydrophilicity HighHighVery High
Steric Hindrance LowLowVariable (increases with PEG length)
Potential Impact on Conjugate Minimal perturbation of labeled molecule's properties. Can improve solubility.Introduces a negative charge, which could alter protein isoelectric point or interactions.Can significantly increase hydrodynamic radius, improving pharmacokinetics but potentially reducing in vitro potency.[7][8]
Typical Applications Labeling of sensitive proteins, cell surface glycans, detection of protein carbonylation.Introduction of a carboxyl handle for further modification.Improving the pharmacokinetic profile of therapeutic proteins (PEGylation).[8]

Quantitative Performance of Oxime Ligation

The stability of the oxime bond is a key advantage of this chemistry. The following table summarizes the comparative stability of different bioconjugation linkages.

Linkage TypeRelative Hydrolysis Rate (Compared to Oxime)Key Stability Characteristics
Oxime 1x (Baseline)Highly stable at physiological pH. Rate constants for hydrolysis are up to 1000-fold lower than for simple hydrazones.[4]
Hydrazone ~160-600x faster than oximeProne to acid-catalyzed hydrolysis. Less stable than oximes at neutral pH.[5]
Thioether (from Maleimide) N/A (different mechanism)Susceptible to retro-Michael addition and thiol exchange, which can lead to payload loss in vivo.[9]
Amide N/A (different mechanism)Very high stability under physiological conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key applications of aminooxy reagents, adaptable for this compound.

Protocol 1: Labeling of Glycoproteins on Live Cells

This protocol describes the generation of aldehyde groups on cell surface sialic acids followed by labeling with an aminooxy-functionalized probe.

Materials:

  • Cells in suspension (1-10 x 10⁶ cells/mL)

  • 1X Reaction Buffer (e.g., PBS, pH 6.5-7.5)

  • Sodium periodate (NaIO₄), 100 mM in water (prepare fresh)

  • This compound-probe conjugate (e.g., fluorescent dye), 10 mM in DMSO

  • Aniline catalyst, 100 mM in reaction buffer (optional, but recommended)

  • Quenching solution (e.g., 1 M glycerol or ethylene glycol)

  • Wash Buffer (e.g., ice-cold PBS)

Procedure:

  • Cell Preparation: Harvest and wash cells twice with ice-cold Wash Buffer. Resuspend in 1X Reaction Buffer.

  • Oxidation: Add NaIO₄ to a final concentration of 1-2 mM. Incubate on ice for 15-30 minutes in the dark.

  • Quenching: Add quenching solution to a final concentration of 15 mM and incubate for 5 minutes on ice.

  • Washing: Wash cells three times with ice-cold Wash Buffer.

  • Labeling: Resuspend cells in Reaction Buffer. Add the this compound-probe conjugate to a final concentration of 100-500 µM.

  • Catalysis (Optional): Add aniline to a final concentration of 10 mM to accelerate the reaction.

  • Incubation: Incubate for 1-2 hours at room temperature or 4°C with gentle agitation.

  • Final Wash: Wash cells three times with ice-cold Wash Buffer to remove unreacted probe.

  • Analysis: Analyze labeled cells by flow cytometry or fluorescence microscopy.

Protocol 2: Detection of Protein Carbonylation by Western Blot (Oxime Blot)

This protocol details the detection of carbonylated proteins in cell lysates using an aminooxy-biotin probe followed by western blot analysis.[10]

Materials:

  • Cell lysate

  • SDS (12% solution)

  • Biotin-aminooxy probe (e.g., Biotin-aminooxy-ethanol), 10 mM in DMSO

  • p-Phenylenediamine (pPDA) catalyst, 500 mM in DMSO with 5 mM DTT

  • SDS-PAGE reagents

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Streptavidin-HRP conjugate

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: To 5 µL of protein sample (e.g., 4 mg/mL), add 5 µL of 12% SDS.

  • Derivatization: Add the biotin-aminooxy probe to a final concentration of 1 mM and the pPDA catalyst to a final concentration of 10 mM.

  • Incubation: Incubate at room temperature for 3 hours.[10]

  • SDS-PAGE and Transfer: Separate the derivatized proteins by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane extensively with PBST.

  • Detection: Add ECL substrate and visualize the signal using a chemiluminescence imaging system.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and signaling pathways.

G cluster_0 Glycoprotein Labeling Workflow start Live Cells oxidation Mild Oxidation (NaIO4) start->oxidation aldehydes Cell Surface Aldehydes oxidation->aldehydes labeling Oxime Ligation with This compound-Probe aldehydes->labeling labeled_cells Specifically Labeled Cells labeling->labeled_cells analysis Analysis (Flow Cytometry/Microscopy) labeled_cells->analysis

Glycoprotein Labeling Workflow

G cluster_1 Detection of Protein Carbonylation in Oxidative Stress ros Reactive Oxygen Species (ROS) protein Native Protein ros->protein Oxidative Stress carbonylation Protein Carbonylation carbonylated_protein Carbonylated Protein (with Aldehyde/Ketone groups) protein->carbonylated_protein Oxidative Damage derivatization Derivatization with Aminooxy-Biotin Probe carbonylated_protein->derivatization biotinylated_protein Biotinylated Protein derivatization->biotinylated_protein detection Western Blot Detection (Streptavidin-HRP & ECL) biotinylated_protein->detection

Protein Carbonylation Detection Pathway

Conclusion

This compound presents a compelling choice for researchers seeking a small, hydrophilic, and highly reactive aminooxy reagent for bioconjugation and the analysis of biomolecules. Its use in oxime ligation ensures the formation of a highly stable bond, which is critical for the reliability and reproducibility of experimental results. The provided protocols for glycoprotein labeling and protein carbonylation detection serve as a practical guide for the implementation of this versatile reagent in various research and development settings.

References

A Head-to-Head Comparison: 2-(Aminooxy)ethanol versus Click Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of proteins to other molecules is a cornerstone of innovation. From developing antibody-drug conjugates (ADCs) to creating sophisticated biosensors and imaging agents, the choice of chemical ligation strategy is paramount. This guide provides an objective, data-driven comparison of two powerful techniques in the bioconjugation toolkit: oxime ligation, utilizing reagents like 2-(aminooxy)ethanol, and the suite of reactions known as click chemistry.

This comparison will delve into the core principles, reaction kinetics, stability, and biocompatibility of each method, supported by experimental data and detailed protocols. We will explore the nuances of various "click" reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing a comprehensive resource to guide your selection of the optimal conjugation strategy.

Core Principles: A Tale of Two Chemistries

This compound and Oxime Ligation: The Carbonyl-Aminooxy Connection

Oxime ligation is a robust and highly chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy-functionalized molecule (like this compound) with an aldehyde or a ketone.[1] This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, a key advantage when working with sensitive protein structures.[1] The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, making it a reliable choice for creating durable bioconjugates. The reaction's selectivity stems from the rarity of aldehydes and ketones in native biological systems, which minimizes off-target reactions.[1]

Click Chemistry: A Class of High-Efficiency Reactions

The concept of "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and create stable, inert products.[1][2] For protein conjugation, the most prominent examples are azide-alkyne cycloaddition reactions.[3]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][4] It is known for its rapid kinetics and high yields.[5] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC was developed as a catalyst-free alternative.[7][8] This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide, driven by the release of ring strain.[7] SPAAC is ideal for applications in living systems.[6][9]

Data Presentation: A Quantitative Comparison

The choice between oxime ligation and click chemistry often depends on a trade-off between reaction speed, biocompatibility, and the specific biological context.[1] The following table summarizes key performance metrics for each method.

FeatureThis compound (Oxime Ligation)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Condensation of an aminooxy group with an aldehyde or ketone.[1]Copper(I)-catalyzed [3+2] cycloaddition of an azide and a terminal alkyne.[4]Catalyst-free [3+2] cycloaddition of an azide and a strained cyclooctyne.[7]
Second-Order Rate Constant (M⁻¹s⁻¹) ~0.001 - 1 (uncatalyzed) 10¹ - 10³ (aniline-catalyzed).[10][11]~10² - 10⁴ (ligand-accelerated).[12]~0.1 - 1.0.[13]
Biocompatibility Excellent; catalyst-free (though aniline is often used to accelerate).[9]Moderate; copper catalyst can be toxic to living cells.[6][12]Excellent; no metal catalyst required, ideal for live-cell labeling.[8][9]
Reaction Conditions Mild aqueous buffers, optimal at pH 4-5, can proceed at neutral pH with a catalyst.[14]Mild aqueous buffers, pH 4-12.[4]Physiological conditions (pH, temperature).[15]
Required Moieties Aldehyde/Ketone and Aminooxy.[1]Terminal Alkyne and Azide.[16]Strained Alkyne and Azide.[13]
Linkage Stability High; very stable oxime bond.[1]High; stable triazole ring.[1]High; stable triazole ring.[7]
Bioorthogonality High; carbonyl and aminooxy groups are rare in biological systems.[1]High; azides and alkynes are absent from most biological systems.[16]High; azides and strained alkynes are abiotic.[6]

Experimental Protocols

To ensure reproducibility, we provide detailed, generalized protocols for each ligation method. Note that optimization for specific proteins and reagents is often necessary.

This protocol describes the labeling of a protein containing an engineered carbonyl group with an aminooxy-functionalized molecule.

1. Materials:

  • Protein with an accessible aldehyde or ketone group (e.g., 10 µM solution).[17]

  • Aminooxy-functionalized molecule (e.g., this compound-probe) (13 µM solution).[17]

  • Aniline stock solution (1 M in DMSO) as a catalyst.[17]

  • Sodium phosphate buffer (0.1 M, pH 7.0).[17]

2. Procedure:

  • Preparation: Generate an aldehyde or ketone group on the protein of interest. A common method is the periodate oxidation of an N-terminal serine or threonine residue to a glyoxylyl group (aldehyde).[18][19] Purify the modified protein using a desalting column.[17]

  • Reaction Setup: In a microcentrifuge tube, combine the carbonyl-containing protein solution with the aminooxy-functionalized molecule solution in the sodium phosphate buffer.[17]

  • Initiation: Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[10][17]

  • Incubation: Incubate the reaction mixture at room temperature. Reaction times can range from 1 to several hours.[14][20]

  • Monitoring: Monitor the reaction progress using a suitable analytical method, such as RP-HPLC or mass spectrometry.[9][17]

  • Purification: Once the reaction is complete, purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.[17]

This protocol outlines the labeling of an azide-modified protein with an alkyne-containing probe.

1. Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Alkyne-functionalized probe (10 mM stock in DMSO).

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water).[5]

  • Sodium ascorbate solution (100 mM in water, freshly prepared).[5]

  • Copper-chelating ligand, e.g., THPTA (50 mM in water).[5][12]

2. Procedure:

  • Preparation: Introduce an azide group into the protein, for example, by incorporating an azide-containing unnatural amino acid.[3]

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.

  • Add Probe: Add the alkyne-functionalized probe to the protein solution.

  • Premix Catalyst: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[5]

  • Initiation: Add the copper/ligand mixture to the protein/probe solution, followed immediately by the freshly prepared sodium ascorbate solution.[5][12] The final concentrations might be ~50 µM protein, 100 µM alkyne-probe, 250 µM CuSO₄, 1.25 mM THPTA, and 5 mM sodium ascorbate.[5]

  • Incubation: Vortex the mixture and incubate at room temperature for 1-4 hours.[9]

  • Purification: Purify the conjugate using standard protein purification techniques like size-exclusion chromatography to remove copper and excess reagents.

This protocol describes the catalyst-free labeling of an azide-modified protein with a strained cyclooctyne probe, ideal for live-cell applications.[13]

1. Materials:

  • Azide-modified protein or cells displaying azide-functionalized surface proteins.[7]

  • Cyclooctyne-functionalized probe (e.g., DBCO, BCN) (10 mM stock in DMSO).[6][7]

  • Biocompatible buffer (e.g., PBS, pH 7.4) or cell culture medium.[7]

2. Procedure:

  • Preparation: Introduce azide groups into the protein or onto the cell surface. For cell labeling, this is often done by metabolically incorporating an azido-sugar like Ac₄ManNAz for 24-48 hours.[6][7]

  • Reaction Setup:

    • For Purified Protein: Dissolve the azide-modified protein in PBS. Add the cyclooctyne-probe stock solution. A 2- to 10-fold molar excess of the cyclooctyne reagent is a good starting point.[7]

    • For Live Cells: Wash the azide-labeled cells with warm PBS.[6] Add the cyclooctyne-probe directly to the cell culture medium at a final concentration of 10-50 µM.[6][7]

  • Incubation: Incubate the reaction at 37°C (for cells) or room temperature (for purified protein).[13] Reaction times typically range from 30 minutes to 4 hours.[7][9]

  • Washing/Purification:

    • For Purified Protein: Purify the labeled protein via size-exclusion chromatography or dialysis to remove the unreacted probe.[7]

    • For Live Cells: Wash the cells twice with warm PBS to remove the excess probe before analysis (e.g., imaging).[6]

Visualizations: Mechanisms and Workflows

G cluster_oxime Oxime Ligation Protein_Carbonyl Protein-C(=O)-R' Oxime_Product Protein-C(=N-O-CH₂CH₂-OH)-R' + H₂O Protein_Carbonyl->Oxime_Product + Aminooxy_Ethanol H₂N-O-CH₂CH₂-OH (this compound)

Caption: Reaction scheme for oxime ligation.

G cluster_cuaac CuAAC cluster_spaac SPAAC Azide_Cu Protein-N₃ Triazole_Cu Protein-Triazole-Probe Azide_Cu->Triazole_Cu + Alkyne_Cu Probe-C≡CH Catalyst_Cu Cu(I) Catalyst Catalyst_Cu->Triazole_Cu Azide_Sp Protein-N₃ Triazole_Sp Protein-Triazole-Probe Azide_Sp->Triazole_Sp + Alkyne_Sp Probe-Cyclooctyne Catalyst_Sp No Catalyst (Strain-Release)

Caption: Comparison of click chemistry reactions.

G cluster_oxime Oxime Ligation Workflow cluster_spaac SPAAC Workflow Start Start: Protein of Interest Oxime1 1. Introduce Carbonyl (e.g., Periodate Oxidation) Start->Oxime1 SPAAC1 1. Introduce Azide (e.g., Unnatural Amino Acid) Start->SPAAC1 Oxime2 2. React with Aminooxy-Probe Oxime1->Oxime2 Oxime3 3. Add Aniline Catalyst (Optional, for speed) Oxime2->Oxime3 Oxime4 4. Purify Labeled Protein Oxime3->Oxime4 SPAAC2 2. React with Strained Alkyne-Probe SPAAC1->SPAAC2 SPAAC3 3. Incubate (No Catalyst) SPAAC2->SPAAC3 SPAAC4 4. Purify Labeled Protein SPAAC3->SPAAC4

Caption: Comparison of experimental workflows.

Conclusion: Making the Right Choice

The decision between oxime ligation and click chemistry is multifaceted and hinges on the specific demands of your research.[9] Both offer remarkable chemoselectivity for the precise modification of proteins.[9]

Choose this compound (Oxime Ligation) when:

  • Absolute biocompatibility is paramount, and the introduction of any metal is unacceptable.[9]

  • The slower reaction kinetics are tolerable or even desirable for certain applications.[9]

  • The protein of interest can be readily modified to introduce a unique aldehyde or ketone handle.

Choose Copper-Catalyzed Click Chemistry (CuAAC) when:

  • Rapid reaction times and near-quantitative yields are the highest priority for in vitro applications.[9]

  • The potential for copper-induced side reactions or toxicity is not a concern (e.g., in material science or with purified proteins where copper can be effectively removed).[9]

Choose Copper-Free Click Chemistry (SPAAC) when:

  • Modifying proteins in living cells or whole organisms is the goal.[9][13]

  • A balance between excellent biocompatibility and relatively fast reaction kinetics is required.[9]

  • The steric bulk of the cyclooctyne moiety is unlikely to interfere with the protein's function.

References

In Vivo Stability of Oxime Linkages from 2-(Aminooxy)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable chemical linker is a cornerstone in the design of effective bioconjugates. The stability of the linker directly dictates the pharmacokinetic profile, therapeutic efficacy, and safety of modalities such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents. An ideal linker must remain robust in systemic circulation to prevent premature payload release and associated off-target toxicity. This guide provides an objective comparison of the in vivo stability of the oxime linkage formed from 2-(aminooxy)ethanol with common alternative bioconjugation linkers, supported by experimental data.

The oxime linkage, formed via the reaction of an aminooxy group (as in this compound) with an aldehyde or ketone, is renowned for its exceptional stability under physiological conditions. This stability is attributed to the electronegativity of the oxygen atom adjacent to the imine nitrogen, which reduces its basicity and susceptibility to hydrolysis at neutral pH.[1][2]

Comparative In Vivo Stability Data

The in vivo stability of a linker is a critical parameter, often evaluated by measuring the half-life of the intact bioconjugate in plasma or the percentage of the conjugate that remains intact over time. The following tables summarize quantitative data from various studies, offering a comparative perspective on the stability of oxime linkages against other prevalent linker technologies.

Table 1: In Vitro Plasma and Buffer Stability of Common Bioconjugation Linkages

Linker TypeLinkage FormedModel SystemTime Point% Intact Conjugate RemainingReference
Aminooxy (Oxime) Oxime Murine Plasma 24 hours >95% [3]
Aminooxy (Oxime) Oxime Human Plasma 7 days ~90% [3]
MaleimideThioetherHuman Plasma7 days~50%[4]
Maleimide (Self-Stabilizing)Thioether (Hydrolyzed)Plasma7 days>95%
HydrazoneHydrazonepH 7.4 Buffer24 hours>90%[3]
HydrazoneHydrazonepH 5.0 Buffer24 hours~20%[3]
"Click" Chemistry (DBCO)TriazoleIn Vivo (Mouse)48 hours>95%[3]

Table 2: Comparative Half-Life of Different Linker Types

Linker TypeLinkage TypepH / ConditionsHalf-life (t½)Reference
Oxime pivalaldehyde-O-methyloximepD 7.0 Too slow to measure
Oxime pivalaldehyde-O-methyloximepD 5.0 ~64 hours
Hydrazonepivalaldehyde-N-methylhydrazonepD 7.0~1.05 hours
Hydrazonepivalaldehyde-N-methylhydrazonepD 5.0~2 minutes
Acylhydrazonepivalaldehyde-N-acetylhydrazonepD 7.0~2.1 hours
Thioether (from Maleimide)ThiosuccinimideIn presence of Glutathione (GSH)3.1 to 258 hours (structure dependent)[4]

Note: The stability of linkers can be influenced by the specific molecular context, including the nature of the conjugated protein and payload. The data presented is for comparative purposes.

The data consistently demonstrates the superior stability of the oxime linkage at physiological pH (7.0-7.4) compared to hydrazone and traditional maleimide-based thioether linkages.[4][5] While "click" chemistry forms a highly stable triazole ring, oxime ligation offers a robust alternative that does not require copper catalysts, which can be a concern for in vivo applications.

Signaling Pathways and Mechanisms of Linker Cleavage

The choice of a linker dictates the mechanism of payload release. The following diagram illustrates the high stability of the oxime linkage under physiological conditions compared to the degradation pathways of other common linkers.

Comparative Linker Stability Pathways cluster_oxime Oxime Linkage (from this compound) cluster_hydrazone Hydrazone Linkage cluster_thioether Thioether Linkage (from Maleimide) Oxime Bioconjugate (Oxime Linkage) Oxime_Stable Stable in Circulation (pH 7.4) Oxime->Oxime_Stable Physiological pH Hydrazone Bioconjugate (Hydrazone Linkage) Hydrazone_Cleaved Cleavage & Payload Release Hydrazone->Hydrazone_Cleaved Acidic pH (Endosome/Lysosome) Thioether Bioconjugate (Thioether Linkage) Thioether_Cleaved Retro-Michael Reaction & Payload Exchange Thioether->Thioether_Cleaved Endogenous Thiols (e.g., Albumin, Glutathione)

Caption: Comparative stability pathways of common bioconjugation linkers.

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the preclinical development of bioconjugates. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of linker stability in a biological matrix.

Objective: To evaluate the stability of the bioconjugate in plasma from relevant species (e.g., mouse, rat, human).

Materials:

  • Test bioconjugate

  • Pooled plasma with anticoagulant (e.g., heparin) from the desired species

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system or ELISA plate reader

Procedure:

  • Incubate the test conjugate in plasma at a final concentration of 100 µg/mL at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the mixture.

  • Quench the reaction, often by protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate and any released payload. Alternatively, ELISA can be used to quantify the intact conjugate.

  • Plot the percentage of intact conjugate remaining over time to determine the in vitro half-life.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for conducting a pharmacokinetic study to evaluate the in vivo stability of a bioconjugate.

Objective: To determine the clearance, half-life, and exposure of the intact bioconjugate and the free payload.

Materials:

  • Test bioconjugate

  • Female BALB/c mice (6-8 weeks old)

  • Sterile PBS or formulation buffer

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Anesthesia

  • LC-MS/MS and/or ELISA instrumentation

Procedure:

  • Administer a single intravenous (IV) dose of the bioconjugate (e.g., 5 mg/kg) to a cohort of mice.

  • Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Process the blood samples by centrifugation to isolate the plasma. Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the total antibody (using a generic antibody ELISA), the intact bioconjugate (using a payload-specific ELISA or LC-MS/MS), and the free payload (using LC-MS/MS) in the plasma samples.[6]

  • Plot the mean plasma concentrations versus time and calculate pharmacokinetic parameters, including the half-life (t½) of the intact bioconjugate, to assess linker stability.

Experimental and Logical Workflows

Visualizing the experimental process is crucial for understanding and implementation. The following diagrams illustrate the key workflows.

Oxime Linkage Formation Aminooxy This compound (R-ONH2) Reaction Oxime Ligation (pH 4.5-7.4) Aminooxy->Reaction Carbonyl Aldehyde/Ketone-modified Biomolecule (R'-C=O) Carbonyl->Reaction Oxime Stable Oxime Linkage (R-O-N=C-R') Reaction->Oxime Workflow for In Vivo Stability Assessment Dosing Administer Bioconjugate to Animal Model (IV) Sampling Collect Blood Samples at Multiple Time Points Dosing->Sampling Processing Isolate Plasma Sampling->Processing Analysis Quantify: - Total Antibody (ELISA) - Intact Conjugate (ELISA/LC-MS) - Free Payload (LC-MS) Processing->Analysis PK Determine Pharmacokinetic Parameters (e.g., Half-life) Analysis->PK

References

A Researcher's Comparative Guide to Bioorthogonal Carbonyl Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical biology, the specific and efficient labeling of biomolecules is paramount for elucidating their function, tracking their dynamics, and developing targeted therapeutics. Carbonyl groups (aldehydes and ketones), while not abundant in most native biopolymers, can be readily and selectively introduced into biomolecules like glycoproteins, RNA, and proteins subjected to oxidative stress.[1][2] This unique handle allows for subsequent bioorthogonal ligation with specialized probes. This guide provides an objective comparison of the two principal classes of reagents for this purpose: hydrazides and aminooxy compounds .

The primary distinction between these reagents lies in the covalent bond they form upon reaction with a carbonyl group. Hydrazides form hydrazone linkages, while aminooxy compounds form oxime linkages.[2][3] The choice between these two chemistries hinges on the specific experimental requirements for reaction speed versus the long-term stability of the resulting conjugate.

Performance Comparison: Reaction Kinetics and Linkage Stability

The selection of a labeling reagent is often a trade-off between the rate of the conjugation reaction and the stability of the product. Hydrazone formation is generally faster than oxime formation, but the resulting oxime bond is significantly more stable.[4][5]

Table 1: Reaction Kinetics of Carbonyl-Reactive Probes

Feature Hydrazide (forms Hydrazone) Aminooxy (forms Oxime) Notes
Relative Reaction Rate Faster Slower Hydrazone formation can be up to ~70 times faster than oxime formation.[5]
Second-Order Rate Constant (k₁) ~164 M⁻¹s⁻¹ (Aniline-catalyzed) 8.2 ± 1.0 M⁻¹s⁻¹ (Aniline-catalyzed) Values are for specific benzaldehyde reactions; rates are highly dependent on reactants and catalysts.[6]

| Catalysis | Reaction rates are substantially enhanced by aniline catalysis (typically at pH 5-7).[2][5][6] | Reaction rates are substantially enhanced by aniline catalysis.[1][6] | Aniline acts as a nucleophilic catalyst, accelerating the rate-limiting dehydration step. |

Table 2: Hydrolytic Stability of Hydrazone vs. Oxime Linkages

Linkage Condition Half-life (t½) / Relative Stability Key Characteristics
Hydrazone pH 5.0 ~2-4.4 hours[7][8] Labile under acidic conditions, which can be exploited for controlled release in endosomes.[7][9]
pH 7.0-7.4 ~183 hours[8] Significantly less stable than oximes at neutral pH.[4]
Oxime pH 5.0 ~25 days[7] Highly stable across a broad pH range.[7]

| | pH 7.0 | Rate constant for hydrolysis is 160-600 fold lower than various hydrazones.[4][10] | The preferred linkage for applications requiring long-term stability in circulation or during prolonged experiments.[9] |

Chemical Reactions and Experimental Workflow

The fundamental reactions involve the nucleophilic attack of the hydrazide or aminooxy nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone or oxime.

G cluster_0 Hydrazide Ligation cluster_1 Aminooxy Ligation r1_c R-C(=O)-H/R' (Carbonyl) plus1 + r1_c->plus1 probe1 Probe-NH-NH₂ (Hydrazide) plus1->probe1 product1 Probe-N(H)-N=C(H/R')-R (Hydrazone) probe1->product1 pH 5-7 (Aniline catalyst) r2_c R-C(=O)-H/R' (Carbonyl) plus2 + r2_c->plus2 probe2 Probe-O-NH₂ (Aminooxy) plus2->probe2 product2 Probe-O-N=C(H/R')-R (Oxime) probe2->product2 pH 5-7 (Aniline catalyst)

Caption: Bioorthogonal reactions of carbonyls with hydrazide and aminooxy probes.

A typical workflow for labeling cell-surface glycoproteins, a common application, involves an initial oxidation step to generate aldehydes from sugar moieties, followed by ligation with the desired probe.

G cluster_analysis Downstream Analysis start Cells with Glycoproteins oxidation Oxidation (e.g., 1mM NaIO₄) start->oxidation Generate Aldehydes labeling Bioorthogonal Labeling (Hydrazide or Aminooxy Probe) oxidation->labeling Covalent Ligation wash Wash to Remove Excess Probe labeling->wash end Analysis wash->end ms Mass Spectrometry (Glycoproteomics) end->ms mic Fluorescence Microscopy end->mic blot Western Blot / Gel (Affinity Blotting) end->blot

Caption: General experimental workflow for labeling of cell-surface glycoproteins.

Experimental Protocols

The following protocols provide detailed methodologies for labeling cell-surface glycoproteins and subsequently assessing the stability of the formed conjugate.

Protocol 1: Labeling of Cell-Surface Glycoproteins

This protocol describes the generation of aldehydes on cell-surface sialic acid residues via mild periodate oxidation, followed by labeling with a hydrazide or aminooxy-functionalized probe (e.g., Biotin-Hydrazide or AlexaFluor-Aminooxy).

Materials:

  • Adherent or suspension cells (~1-5 x 10⁶ cells per condition)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sodium periodate (NaIO₄) solution: 2 mM in ice-cold PBS (prepare fresh)

  • Labeling Probe (e.g., Biotin Hydrazide): 2-5 mM stock in DMSO

  • Aniline catalyst: 100 mM in PBS (optional, but recommended)

  • Quenching solution: 1 mM Glycerol in PBS

  • Wash Buffer: PBS containing 1% BSA or FBS

Methodology:

  • Cell Preparation: Harvest cells and wash twice with 1 mL of ice-cold PBS to remove media components. Centrifuge at 300 x g for 5 minutes between washes.

  • Oxidation: Resuspend the cell pellet in 500 µL of freshly prepared 2 mM NaIO₄ solution (final concentration 1 mM). Incubate for 15-20 minutes on ice in the dark to oxidize vicinal diols on sialic acids, generating aldehydes.[1][2]

  • Quenching: Quench the oxidation reaction by adding 500 µL of quenching solution (1 mM glycerol) and incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with 1 mL of ice-cold PBS to remove residual periodate and glycerol.

  • Bioorthogonal Ligation: Resuspend the oxidized cells in 500 µL of PBS. Add the hydrazide or aminooxy probe to a final concentration of 100-250 µM. If using a catalyst, add aniline to a final concentration of 10 mM.[6]

  • Incubation: Incubate for 1-2 hours at room temperature or 4°C with gentle rotation. Reaction kinetics are slower at lower temperatures but may improve cell viability.

  • Final Washes: Wash the cells three times with 1 mL of Wash Buffer to remove unreacted probe.

  • Downstream Analysis: The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or lysis for subsequent enrichment and proteomic analysis.[3]

Protocol 2: Assessing Conjugate Stability by HPLC

This protocol provides a method to quantify the hydrolytic stability of an oxime or hydrazone linkage by monitoring the integrity of a bioconjugate over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

Materials:

  • Purified bioconjugate (e.g., a peptide labeled with a probe)

  • Incubation Buffers: Buffers at various pH values (e.g., pH 5.0 Acetate buffer, pH 7.4 Phosphate buffer)

  • RP-HPLC system with a C18 column and a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Methodology:

  • Method Development: Develop an RP-HPLC gradient method that achieves baseline separation of the intact bioconjugate from its expected hydrolysis products (the original biomolecule and the free probe).

  • Sample Preparation: Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., water or DMSO).

  • Initiate Hydrolysis: Dilute the bioconjugate stock solution to a final concentration (e.g., 1 mg/mL) in the pre-warmed incubation buffers (e.g., pH 5.0 and pH 7.4) at a constant temperature (e.g., 37°C). This is the t=0 sample.

  • Time-Point Analysis:

    • Immediately inject a portion of the t=0 sample onto the HPLC to determine the initial amount of intact conjugate.

    • At designated time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation buffer.

    • Immediately inject the aliquot onto the HPLC system.

  • Data Analysis:

    • For each time point, integrate the peak area corresponding to the intact bioconjugate.[7]

    • Calculate the percentage of intact conjugate remaining relative to the peak area at t=0.

    • Plot the percentage of intact conjugate versus time.

    • From this plot, determine the half-life (t½) of the conjugate under each condition, which is the time required for 50% of the conjugate to hydrolyze.

This quantitative data is crucial for selecting the appropriate linkage for applications that demand either high stability or controlled release.[7]

References

Safety Operating Guide

Proper Disposal of 2-(Aminooxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(Aminooxy)ethanol (CAS No. 3279-95-6). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards. Based on available safety data, this compound is classified with several risks that necessitate careful handling to minimize exposure and ensure a safe laboratory environment.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves such as nitrile rubber, neoprene, or butyl rubber.[2]

  • Body Protection: A standard laboratory coat is required. For splashes, a chemical-resistant apron or suit may be necessary.[3]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.

Hazard Summary

Hazard ClassificationGHS Hazard Statement
Flammable LiquidsH227: Combustible liquid[1]
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH318: Causes serious eye damage[1][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material.

  • Absorb the Chemical: Cover the spill with a suitable absorbent material. Recommended absorbents for amino compounds include:

    • Sand

    • Clay-based absorbents (kitty litter)[5]

    • Vermiculite[6]

    • Do not use combustible materials like paper towels for large spills of a combustible liquid.

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

  • Label and Seal: Securely seal the waste container and label it clearly as "Hazardous Waste: this compound" along with any other required institutional information.

Step-by-Step Disposal Procedure

Proper segregation and collection of chemical waste are critical for safe and compliant disposal. Never dispose of this compound down the drain.[3]

  • Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent pads. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for many laboratory chemicals. Avoid metal containers for corrosive materials.

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal of Empty Containers:

    • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).

    • Collect the first rinsate as hazardous chemical waste and add it to your designated this compound waste container. Subsequent rinsates should also be collected as hazardous waste.

    • After thorough cleaning, deface or remove the original label before disposing of the container as regular laboratory waste, in accordance with institutional policies.

  • Final Disposal:

    • The collected waste containing this compound must be disposed of as hazardous chemical waste.

    • Arrange for disposal through a licensed chemical waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to schedule a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Spill Management cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Segregate Waste: Pure chemical, contaminated labware, and spill cleanup materials A->C B Handle in a Well-Ventilated Area (Fume Hood) B->C D Use a Labeled, Compatible Waste Container (e.g., HDPE, Glass) C->D J Decontaminate Empty Containers (Triple-Rinse) C->J E Keep Container Securely Closed D->E H Store Waste Container in a Designated, Secure Area E->H F Contain and Absorb Spill with Inert Material (Sand, Clay) G Collect Absorbed Material into Hazardous Waste Container F->G G->D I Contact EHS for Pickup by a Licensed Disposal Company H->I

Caption: Figure 1. Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of 2-(Aminooxy)ethanol in research and development. This guide provides immediate, procedural, and step-by-step instructions for laboratory professionals, ensuring the safe handling and disposal of this corrosive compound. By adhering to these guidelines, researchers can mitigate risks and maintain a secure laboratory environment.

Understanding the Hazards

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[1][3][4] It is crucial to handle this chemical with appropriate personal protective equipment and within a controlled environment to minimize exposure risks.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₂H₇NO₂[5]
Molecular Weight77.08 g/mol [5]
Boiling Point238.6°C at 760 mmHg[6]
Flash Point98.1°C[6]
Density1.115 g/cm³[6]
pH11.8[7]
LD50 Oral (Rat)3 g/kg[1][3][4]
LD50 Dermal (Rabbit)1260 mg/kg[1][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment should be utilized to ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[1][8]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®/4H®).Prevents skin contact and chemical burns.[1][4]
Body Protection Chemical-resistant apron or coveralls and closed-toe shoes.Protects against accidental spills and splashes.[1][8][9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.Minimizes inhalation of harmful vapors.[1][8][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

  • Preparation and Inspection:

    • Ensure all necessary PPE is in good condition and readily available.

    • Verify that a safety shower and eyewash station are accessible and operational.[7]

    • Work within a properly functioning chemical fume hood.[1]

    • Inspect the container of this compound for any signs of damage or leaks before handling.

  • Handling and Use:

    • Carefully open the container, avoiding splashes or the release of vapors.

    • Use only compatible equipment (e.g., glass, stainless steel) for transferring and handling the chemical.

    • Dispense the required amount of the chemical slowly and carefully.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling.[10]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department. Do not wash spills into the sewer system.[4][7][11]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling and Storage:

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[1][4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup prep_chem Inspect Chemical Container prep_setup->prep_chem handle_open Carefully Open Container prep_chem->handle_open handle_transfer Transfer Chemical handle_open->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use emergency_spill Spill Occurs handle_transfer->emergency_spill handle_close Securely Close Container handle_use->handle_close emergency_exposure Exposure Occurs handle_use->emergency_exposure post_clean Clean Work Area handle_close->post_clean post_decon Decontaminate Equipment post_clean->post_decon post_ppe Remove & Dispose of PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Dispose via Approved Protocol disp_store->disp_dispose action_spill Follow Spill Protocol emergency_spill->action_spill action_exposure Follow First-Aid Protocol emergency_exposure->action_exposure seek_medical Seek Medical Attention action_exposure->seek_medical

Caption: A flowchart outlining the safe handling process for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminooxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Aminooxy)ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。